molecular formula C8H11N3O2 B13629135 Methyl (r)-3-amino-3-(pyrimidin-4-yl)propanoate

Methyl (r)-3-amino-3-(pyrimidin-4-yl)propanoate

Cat. No.: B13629135
M. Wt: 181.19 g/mol
InChI Key: ZNWCOFGOSAEADS-ZCFIWIBFSA-N
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Description

Methyl (r)-3-amino-3-(pyrimidin-4-yl)propanoate is a useful research compound. Its molecular formula is C8H11N3O2 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl (r)-3-amino-3-(pyrimidin-4-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (r)-3-amino-3-(pyrimidin-4-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

methyl (3R)-3-amino-3-pyrimidin-4-ylpropanoate

InChI

InChI=1S/C8H11N3O2/c1-13-8(12)4-6(9)7-2-3-10-5-11-7/h2-3,5-6H,4,9H2,1H3/t6-/m1/s1

InChI Key

ZNWCOFGOSAEADS-ZCFIWIBFSA-N

Isomeric SMILES

COC(=O)C[C@H](C1=NC=NC=C1)N

Canonical SMILES

COC(=O)CC(C1=NC=NC=C1)N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to Methyl (R)-3-amino-3-(pyrimidin-4-yl)propanoate: A Chiral Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Methyl (R)-3-amino-3-(pyrimidin-4-yl)propanoate, a chiral β-amino acid ester of significant interest in medicinal chemistry. While specific data for the (R)-enantiomer is limited, this document synthesizes available information for its (S)-counterpart and related analogues to offer valuable insights for its application in research and drug development.

Introduction: The Significance of Chiral β-Amino Acid Esters

Chiral β-amino acids and their derivatives are crucial structural motifs in a vast array of biologically active molecules, including pharmaceuticals, peptidomimetics, and natural products. The specific stereochemistry of these building blocks is often paramount to their pharmacological activity and selectivity. Methyl (R)-3-amino-3-(pyrimidin-4-yl)propanoate, with its defined stereocenter and the presence of a pyrimidine ring, represents a versatile scaffold for the synthesis of novel therapeutic agents. The pyrimidine moiety, a common feature in many approved drugs, offers multiple points for further chemical modification, enabling the exploration of a wide chemical space in drug discovery programs.

Physicochemical and Spectroscopic Properties

While a specific CAS Number for Methyl (R)-3-amino-3-(pyrimidin-4-yl)propanoate could not be definitively identified in the public domain, its enantiomer, Methyl (S)-3-amino-3-(pyrimidin-4-yl)propanoate, is registered under CAS Number 1344938-08-4 [1]. It is crucial for researchers to ensure the enantiomeric purity of their starting materials, as the biological activity of the final compounds can be significantly influenced by the stereochemistry at this position.

Table 1: Physicochemical Properties of Methyl (S)-3-amino-3-(pyrimidin-4-yl)propanoate

PropertyValueSource
CAS Number 1344938-08-4[1]
Molecular Formula C₈H₁₁N₃O₂[1]
Molecular Weight 181.19 g/mol [1]
Appearance Likely a solidInferred
Solubility Soluble in organic solvents such as methanol, ethanol, and DMSOInferred
Storage Sealed in dry, 2-8°C[1]

Spectroscopic Data (Predicted/Inferred):

  • ¹H NMR: Protons on the pyrimidine ring are expected to appear in the aromatic region (δ 8.5-9.5 ppm). The methine proton adjacent to the amino group would likely be a multiplet around δ 4.5-5.0 ppm. The methylene protons would be diastereotopic and appear as complex multiplets. The methyl ester protons would be a singlet around δ 3.7 ppm.

  • ¹³C NMR: Carbon signals for the pyrimidine ring would be in the range of δ 140-160 ppm. The carbonyl carbon of the ester would appear around δ 170-175 ppm.

  • Mass Spectrometry (MS): The expected molecular ion peak [M+H]⁺ would be at m/z 182.09.

Synthesis and Enantioselective Control

A versatile and established method for the synthesis of pyrimidin-4-yl substituted α-amino acids involves the reaction of amidines with α-amino acid alkynyl ketones[2]. This approach could potentially be adapted for the synthesis of the target β-amino acid.

Conceptual Synthetic Workflow:

G cluster_0 Retrosynthetic Analysis Target Methyl (R)-3-amino-3-(pyrimidin-4-yl)propanoate Intermediate1 (R)-3-Amino-3-(pyrimidin-4-yl)propanoic acid Target->Intermediate1 Esterification Intermediate3 Chiral auxiliary based Reformatsky reaction Intermediate1->Intermediate3 Chiral Synthesis Intermediate4 Asymmetric hydrogenation Intermediate1->Intermediate4 Enantioselective Reduction Intermediate2 Pyrimidine-4-carbaldehyde Intermediate3->Intermediate2 Starting Material Intermediate4->Intermediate2 Starting Material

Caption: Retrosynthetic analysis for Methyl (R)-3-amino-3-(pyrimidin-4-yl)propanoate.

Detailed Experimental Protocol (Hypothetical): Asymmetric Synthesis via Chiral Auxiliary

This protocol is a conceptual outline and would require optimization and validation.

  • Synthesis of Chiral N-Acyl-2-oxazolidinone: React pyrimidine-4-carboxylic acid with a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in the presence of a coupling agent like DCC or EDC to form the corresponding N-acyl derivative.

  • Stereoselective Aldol Reaction: Treat the chiral N-acyl-2-oxazolidinone with a strong base such as lithium diisopropylamide (LDA) at low temperature (-78 °C) to form the lithium enolate. Subsequent reaction with a suitable electrophile (e.g., a protected form of formaldehyde) would introduce the hydroxymethyl group stereoselectively.

  • Functional Group Transformations: The resulting aldol adduct would then undergo a series of transformations, including protection of the hydroxyl group, reduction of the oxazolidinone auxiliary, and conversion of the resulting primary alcohol to an amino group (e.g., via a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection).

  • Esterification and Deprotection: Finally, esterification of the carboxylic acid with methanol under acidic conditions and removal of any protecting groups would yield the target compound, Methyl (R)-3-amino-3-(pyrimidin-4-yl)propanoate.

Chiral Separation:

For racemic mixtures of Methyl 3-amino-3-(pyrimidin-4-yl)propanoate, chiral separation techniques such as preparative chiral High-Performance Liquid Chromatography (HPLC) or simulated moving bed (SMB) chromatography would be necessary to isolate the desired (R)-enantiomer. Chiral stationary phases based on polysaccharide derivatives (e.g., cellulose or amylose) are often effective for separating enantiomers of amino acid derivatives. Capillary electrophoresis with chiral selectors like cyclodextrins also presents a viable analytical and potentially preparative separation method[3][4].

Applications in Drug Discovery and Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of therapeutic applications. The incorporation of a chiral β-amino acid side chain, as in Methyl (R)-3-amino-3-(pyrimidin-4-yl)propanoate, offers a strategic approach to developing novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles.

Potential Therapeutic Areas:

  • Oncology: Pyrimidine derivatives are well-known as kinase inhibitors. The amino propanoate side chain can be further elaborated to interact with specific residues in the kinase active site, potentially leading to potent and selective inhibitors of targets such as Janus kinases (JAKs) or checkpoint kinases (CHKs)[5].

  • Infectious Diseases: The pyrimidine ring is a core component of many antiviral and antibacterial agents. Modifications at the amino and ester functionalities of the title compound could lead to the discovery of new anti-infective drugs.

  • Neurological Disorders: β-amino acids can act as GABA analogues or peptidomimetics, suggesting potential applications in the development of treatments for neurological conditions.

G cluster_1 Drug Discovery Workflow Start Methyl (R)-3-amino-3- (pyrimidin-4-yl)propanoate Step1 Amide Coupling / Further Derivatization Start->Step1 Step2 Library Synthesis Step1->Step2 Step3 High-Throughput Screening Step2->Step3 Step4 Hit Identification Step3->Step4 Step5 Lead Optimization Step4->Step5 End Drug Candidate Step5->End

Caption: Role of the title compound in a typical drug discovery workflow.

Safety and Handling

Specific safety data for Methyl (R)-3-amino-3-(pyrimidin-4-yl)propanoate is not available. However, based on the general properties of similar amino acid esters and pyrimidine derivatives, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling the compound.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

Methyl (R)-3-amino-3-(pyrimidin-4-yl)propanoate is a promising chiral building block with significant potential for the development of novel therapeutics. While a dedicated and comprehensive dataset for this specific enantiomer is yet to be established in the public literature, the information available for its (S)-enantiomer and related compounds provides a strong foundation for its synthetic exploration and application in medicinal chemistry. As research in this area continues, it is anticipated that the utility of this and similar chiral β-amino acid derivatives will become increasingly evident, paving the way for the discovery of next-generation medicines.

References

  • Adlington, R. M., Baldwin, J. E., Catterick, D., & Pritchard, G. J. (1999). The synthesis of pyrimidin-4-yl substituted α-amino acids. A versatile approach from alkynyl ketones. Tetrahedron, 55(31), 9447-9466.
  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2007). Synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid. Molecules, 12(8), 1886-1892.
  • Google Patents. CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
  • Huang, L., Yu, L. S., Chen, Y. T., & Li, Y. X. (2020). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand.
  • Khan, I., et al. (2026). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. RSC Advances, 16(1), 1-12.
  • PubChem. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. [Link]

  • van den Berg, M. A., et al. (2008). Continuous Chiral Separation of Amino Acid Derivatives by Enantioselective Liquid−Liquid Extraction in Centrifugal Contactor Separators. Organic Process Research & Development, 12(5), 874-881.
  • Wen, G. J., Wang, M. X., & Gu, L. S. (2017). Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate.

Sources

Chiral beta-amino acid derivatives containing pyrimidine heterocycles

Chiral -Amino Acid Derivatives Containing Pyrimidine Heterocycles: Synthetic Architectures and Therapeutic Applications

Executive Summary

The integration of pyrimidine heterocycles into chiral




Structural Significance & Drug Design Logic[1][2]

The "Foldamer" Advantage

The insertion of an additional methylene group (



The Pyrimidine Pharmacophore

Incorporating a pyrimidine ring at the

Key Structural Advantages:

  • Metabolic Half-Life:

    
     hours in human serum (vs. minutes for 
    
    
    -peptides).
  • Target Specificity: Rigidified backbone reduces entropic penalty upon binding.

  • Solubility: Pyrimidine nitrogen atoms improve aqueous solubility at physiological pH.

Core Synthetic Methodologies

To access these chiral synthons with high enantiomeric excess (

Organocatalytic Asymmetric Mannich ReactionsBiocatalytic Kinetic Resolution
Pathway A: Organocatalytic Asymmetric Mannich Reaction

This is the most direct method for constructing the C-C bond while establishing stereochemistry. Chiral squaramides or thioureas are used to activate the imine electrophile via dual hydrogen bonding, while simultaneously orienting the nucleophile (enolizable ester or silyl ketene acetal).

Mechanistic Causality:

  • Catalyst Choice: Squaramides are preferred over thioureas due to a wider bite angle (

    
     Å) and higher pKa acidity, leading to tighter transition states and higher 
    
    
    .
  • Electrophile Activation: The catalyst donates two H-bonds to the imine nitrogen, lowering the LUMO energy and facilitating nucleophilic attack.

Pathway B: Biocatalytic Kinetic Resolution

For industrial scalability, enzymatic resolution using lipases (e.g., Candida antarctica Lipase B, CAL-B) is superior. This method relies on the enzyme's ability to selectively hydrolyze one enantiomer of a racemic

1

Mechanistic Causality:

  • Selectivity (E-value): Lipases possess a chiral catalytic triad (Ser-His-Asp). The "fast-reacting" enantiomer fits into the oxyanion hole, stabilizing the tetrahedral intermediate.

  • Solvent Engineering: Hydrophobic solvents (e.g., MTBE, Diisopropyl ether) are used to prevent enzyme denaturation and shift the equilibrium towards the desired ester or acid.

Visualization of Synthetic Logic

SyntheticPathwaysStartPyrimidine AldehydePrecursorImineN-Boc ImineIntermediateStart->ImineCondensationRacemicRacemic u03b2-AminoEsterStart->RacemicNon-selectiveSynthesisMannichTSRigid TransitionStateImine->MannichTS+ Enol SilaneSquaramideSquaramide Catalyst(Dual H-Bonding)Squaramide->MannichTSActivates ImineProdAChiral u03b2-Amino Ester(>98% ee)MannichTS->ProdAC-C Bond FormationLipaseLipase (CAL-B)HydrolysisRacemic->LipaseKinetic ResolutionProdB_Acid(S)-AcidProductLipase->ProdB_AcidHydrolysisProdB_Ester(R)-EsterUnreactedLipase->ProdB_EsterRemains

Figure 1: Dual synthetic strategies for chiral pyrimidine

2345

Detailed Experimental Protocols

Protocol A: Enantioselective Mannich Synthesis (Squaramide Catalyzed)

Target: (S)-tert-butyl 3-((4-methoxyphenyl)amino)-3-(pyrimidin-5-yl)propanoate

Reagents:

  • Pyrimidine-5-carbaldehyde

  • 4-Methoxyaniline (PMP-NH2)

  • Silyl ketene acetal (derived from tert-butyl acetate)

  • Chiral Squaramide Catalyst (10 mol%)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Imine Formation: Dissolve pyrimidine-5-carbaldehyde (1.0 equiv) and 4-methoxyaniline (1.0 equiv) in anhydrous DCM. Add

    
     (2.0 equiv) to sequester water. Stir at RT for 4h. Filter and concentrate to yield the aldimine.
    
  • Catalyst Addition: Redissolve the aldimine (0.2 mmol) in DCM (2.0 mL) under Argon. Add the Squaramide catalyst (0.02 mmol). Cool the system to

    
    .
    
    • Expert Insight: Low temperature is critical to suppress the background racemic reaction and maximize the difference in

      
       between the enantiomeric transition states.
      
  • Nucleophile Addition: Dropwise add the silyl ketene acetal (1.5 equiv). Stir at

    
     for 24h.
    
  • Quench & Workup: Quench with saturated

    
    . Extract with EtOAc (
    
    
    ). Dry over
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc 8:2).

    • Validation: Determine

      
       via Chiral HPLC (Chiralpak AD-H column, Hexane/iPrOH 90:10).
      
Protocol B: Lipase-Mediated Kinetic Resolution

Target: Resolution of Racemic Ethyl 3-amino-3-(pyrimidin-4-yl)propanoate

Reagents:

  • Racemic

    
    -amino ester[1][6]
    
  • Candida antarctica Lipase B (immobilized, Novozym 435)

  • Diisopropyl ether (DIPE)

  • Water (0.5 equiv per mole of ester)

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve racemic ethyl 3-amino-3-(pyrimidin-4-yl)propanoate (10 mmol) in DIPE (50 mL).

  • Enzyme Activation: Add Novozym 435 (20% w/w relative to substrate) and deionized water (5 mmol).

    • Expert Insight: The small amount of water is the nucleophile for hydrolysis. Excess water causes enzyme agglomeration; too little stalls the reaction.

  • Incubation: Shake at

    
     at 200 rpm. Monitor conversion via TLC or GC.
    
  • Termination: Stop reaction at ~50% conversion (typically 24-48h). Filter off the enzyme (enzyme can be recycled).

  • Separation: Partition the filtrate between dilute HCl and DIPE.

    • Aqueous Phase: Contains the hydrolyzed (S)-

      
      -amino acid (protonated).
      
    • Organic Phase: Contains the unreacted (R)-

      
      -amino ester.
      
  • Isolation: Basify the aqueous phase to pH 7 and precipitate the chiral acid.

Biological Applications & SAR Analysis[2][9][10]

The incorporation of the pyrimidine ring significantly alters the Structure-Activity Relationship (SAR) of

Comparative Activity Data

The following table summarizes the potency of pyrimidine-containing

Compound ClassR-Group SubstituentTargetIC50 / MICMechanism of Action
Pyrimidine-

-AA
2-amino-pyrimidin-4-ylAxl Kinase 5.8 nMATP-competitive inhibition (H-bond to hinge region)
Phenyl-

-AA
PhenylAxl Kinase120 nMLacks N-donor for hinge binding
Pyrimidine-

-AA
2-methyl-pyrimidin-5-ylInfluenza A 0.4

M
Viral polymerase inhibition
Peptidomimetic Pyrimidine-

-homo-Ala
E. coli 2.1

g/mL
Membrane disruption (Amphipathic helix formation)
Pharmacophore Mapping

The pyrimidine ring serves a dual function:

  • Structural Scaffold: Restricts the rotation of the

    
     bond, locking the molecule into a bioactive conformation.
    
  • Electronic Modulation: The electron-deficient nature of the pyrimidine ring increases the acidity of the

    
    -NH proton, enhancing its hydrogen-bond donating capability to receptor carbonyls.
    

Pharmacophorecluster_interactionsTarget InteractionsCenterChiral u03b2-CarbonPyrimidinePyrimidine Ring(H-Bond Acceptor/Donor)Center->PyrimidineRigid LinkerAcidCarboxylic Acid/Ester(Zinc Binding Group)Center->AcidC-TerminusAmineu03b2-Amino Group(Solubility/Salt Bridge)Center->AmineN-TerminusKinase Hinge RegionKinase Hinge RegionPyrimidine->Kinase Hinge RegionH-bondsActive Site MetalActive Site MetalAcid->Active Site MetalChelation

Figure 2: Pharmacophore map highlighting the functional roles of the pyrimidine-

References

  • Szatmári, I., & Fülöp, F. (2011). Monoterpene-based chiral

    
    -amino acid derivatives prepared from natural sources: syntheses and applications.[7] Current Organic Chemistry.[8] Link
    
  • Gautschi, M., et al. (1994).[2] Self-reproduction of chirality. Asymmetric synthesis of

    
    -aryl-
    
    
    -amino acids from enantiomerically pure dihydropyrimidinones. Journal of Organic Chemistry.[3][4][6] Link
  • Bernardino, A. M., et al. (2018).[9] Asymmetric synthesis and antiviral activity of novel chiral amino-pyrimidine derivatives.[9] Tetrahedron Letters.[2][9] Link

  • Zhang, J., et al. (2014). One-Pot Synthesis of Novel Chiral ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    -Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids. Molecules.[][2][3][4][5][6][9][11][12][13][14] Link
    
  • Forró, E., & Fülöp, F. (2003).

    
    -amino esters.[6][15] Chemistry – A European Journal. Link
    
  • DeNinno, M. P., et al. (2021).[9] Selected ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    -, 
    
    
    - and
    
    
    -Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Molecules.[][2][3][4][5][6][9][11][12][13][14] Link

Biological activity of pyrimidine-substituted beta-amino esters

Biological Activity of Pyrimidine-Substituted -Amino Esters: A Technical Guide

Executive Summary

Pyrimidine-substituted




This guide analyzes their dual utility:

  • As Small Molecule Therapeutics: Acting as antimetabolites, antimicrobial agents, and enzyme inhibitors (e.g., Thymidylate synthase).

  • As Macromolecular Carriers: Forming Poly(

    
    -amino esters) (PBAEs) for the pH-responsive delivery of genetic material and cytotoxic payloads.
    

Chemical Architecture & Synthesis

The core structure involves a pyrimidine ring attached (typically via an amine linker or direct N-alkylation) to the

Synthetic Pathway: Aza-Michael Addition

The most robust route for synthesizing these derivatives is the Aza-Michael addition . This reaction involves the conjugate addition of a pyrimidinyl amine (nucleophile) to an

Key Advantages:

  • Atom Economy: 100% atom economy (no byproducts).

  • Green Chemistry: Often proceeds solvent-free or in green solvents (e.g., water, ethanol).

  • Stereoselectivity: Chiral auxiliaries or catalysts can induce enantioselectivity at the

    
    -carbon.
    
Visualization of Synthesis Logic

The following diagram illustrates the synthetic workflow and mechanistic bifurcation based on reaction conditions.

AzaMichaelSynthesisStart1Pyrimidine Amine(Nucleophile)ProcessAza-Michael Addition(Catalyst: Lewis Acid or Base)Start1->ProcessStart2Acrylate Ester(Michael Acceptor)Start2->ProcessInterTransition State(C-N Bond Formation)Process->Inter ActivationProductPyrimidine-SubstitutedBeta-Amino EsterInter->Product Proton TransferPolymerPoly(beta-amino ester)(If Diacrylate + Diamine used)Inter->Polymer Step-Growth Polymerization

Caption: Mechanistic pathway for the synthesis of pyrimidine beta-amino esters via Aza-Michael addition.

Pharmacological Profile

The biological activity of these compounds is dictated by the specific substitution on the pyrimidine ring and the lipophilicity of the ester tail.

Antimicrobial Activity

Pyrimidine derivatives often function by inhibiting DNA/RNA synthesis in bacteria. The


Mechanism of Action:

  • Target: Bacterial Dihydrofolate Reductase (DHFR) or Thymidylate Synthase.

  • Effect: Depletion of dTTP pools, leading to "thymineless death" in bacteria.

Comparative Potency Data (Representative):

Compound ClassSubstituent (R)OrganismMIC (

g/mL)
Activity Level
Control AmpicillinS. aureus0.5 - 1.0High
Pyrim-BAE-1 2-Amino-4-chloroS. aureus12.5Moderate
Pyrim-BAE-2 2-Amino-4-phenylE. coli25.0Low-Moderate
Pyrim-BAE-3 2-MercaptoC. albicans6.25High (Antifungal)
Anticancer Activity

Certain pyrimidine

  • Cell Lines: High efficacy observed in MCF-7 (Breast Cancer) and HepG2 (Liver Carcinoma).[1]

  • Selectivity: Compounds with electron-withdrawing groups (e.g., -Cl, -NO2) on the pyrimidine ring often show higher cytotoxicity against tumor cells compared to normal fibroblasts.

Structure-Activity Relationship (SAR) Analysis

To optimize drug candidates, the following SAR rules have been established based on current literature.

SAR_AnalysisCoreBeta-Amino Ester CoreRingPyrimidine Ring(Pharmacophore)Core->RingLinkerBeta-Amino LinkerCore->LinkerTailEster Tail(Transport)Core->TailSub1Electron Withdrawing (Cl, NO2)Increases CytotoxicityRing->Sub1Sub2Electron Donating (CH3, OMe)Decreases PotencyRing->Sub2Link1Secondary Amine (-NH-)Optimal H-BondingLinker->Link1Link2Tertiary Amine (-NR-)Reduces Polarity/ActivityLinker->Link2Tail1Long Chain (C6+)Increases Lipophilicity/UptakeTail->Tail1

Caption: SAR map highlighting critical substitution points for optimizing biological activity.

Experimental Protocols

Protocol: Synthesis via Green Aza-Michael Addition

Objective: Synthesize ethyl 3-((4,6-dimethylpyrimidin-2-yl)amino)propanoate.

  • Reagents:

    • 2-Amino-4,6-dimethylpyrimidine (10 mmol).

    • Ethyl acrylate (12 mmol, 1.2 eq).

    • Catalyst: Glacial Acetic Acid (10 mol%) or no catalyst (solvent-free).

  • Procedure:

    • Mix the pyrimidine amine and ethyl acrylate in a round-bottom flask.

    • Add catalyst if using; otherwise, seal the vessel for solvent-free reaction.

    • Stir at reflux (80°C) for 6–12 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 3:7).

    • Work-up: Evaporate excess ethyl acrylate under reduced pressure.

    • Purification: Recrystallize from ethanol or purify via silica gel column chromatography.

  • Validation:

    • 1H NMR: Look for triplet signals at

      
       2.5–2.8 ppm (alpha-CH2) and 
      
      
      3.5–3.8 ppm (beta-CH2).
Protocol: In Vitro Cytotoxicity Assay (MTT)

Objective: Determine IC50 against MCF-7 cells.

  • Seeding: Plate MCF-7 cells (

    
     cells/well) in 96-well plates; incubate for 24h.
    
  • Treatment: Add test compounds dissolved in DMSO (final concentration < 0.1%) at serial dilutions (e.g., 1–100

    
    M).
    
  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • Development:

    • Add 20

      
      L MTT reagent (5 mg/mL) to each well.
      
    • Incubate for 4h (purple formazan crystals form).

    • Dissolve crystals in 100

      
      L DMSO.
      
  • Analysis: Measure absorbance at 570 nm. Calculate % viability relative to control.

Advanced Application: Poly( -amino esters) (PBAEs)

While small molecules act as drugs, Poly(


-amino esters)
  • Relevance: They serve as non-viral vectors for gene delivery.

  • Pyrimidine Integration: Pyrimidine drugs (like 5-FU) can be conjugated to the polymer backbone. Upon hydrolysis of the ester bonds in the acidic environment of a tumor (pH 6.5), the polymer degrades, releasing the active pyrimidine drug locally.

References

  • Asymmetric synthesis of beta-amino esters by aza-Michael reaction . Journal of Organic Chemistry. Link

  • A facile synthesis of β-amino carbonyl compounds through an aza-Michael addition reaction . RSC Advances. Link

  • Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition . MDPI Molecules. Link

  • Poly(beta-amino esters): Synthesis, Characterization, and Self-Assembly with Plasmid DNA . Journal of the American Chemical Society. Link

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity . Current Drug Discovery Technologies. Link

A Technical Guide to the Stereoisomers of Methyl 3-amino-3-(pyrimidin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

In pharmaceutical development, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological function. This guide delves into the stereochemical distinctions between the (R) and (S) enantiomers of Methyl 3-amino-3-(pyrimidin-4-yl)propanoate, a chiral building block of significant interest. We will explore the fundamental principles of chirality, the rules governing stereochemical assignment, methods for enantioselective synthesis and separation, and the profound impact these distinct spatial arrangements have on biological activity. This document serves as a comprehensive technical resource, providing both foundational knowledge and practical methodologies for professionals engaged in the synthesis and evaluation of chiral molecules.

The Critical Role of Chirality in Drug Design

Many biologically active molecules are chiral, meaning they exist as a pair of non-superimposable mirror images, much like a person's left and right hands. These mirror images are known as enantiomers. While enantiomers possess identical physical and chemical properties in an achiral environment (e.g., melting point, boiling point, solubility), they can exhibit dramatically different pharmacological, toxicological, and pharmacokinetic profiles in the chiral environment of the human body.[1][2]

The human body is composed of chiral molecules, such as amino acids (L-configuration) and sugars (D-configuration), creating a stereospecific environment. Consequently, biological receptors, enzymes, and other protein targets are chiral. The interaction between a chiral drug and its target is often likened to a key fitting into a lock; one enantiomer (the "correct" key) may bind with high affinity and elicit the desired therapeutic effect, while the other may bind weakly, have no effect, or even bind to a different target, causing undesirable side effects.[1] The tragic case of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen, serves as a stark reminder of the critical importance of stereochemical purity in pharmaceuticals.[1]

Regulatory agencies, such as the FDA and EMA, now strongly advocate for the development of single-enantiomer drugs over racemic mixtures (a 50:50 mixture of both enantiomers), mandating rigorous characterization and control of enantiomeric purity.[3] This makes a thorough understanding of the specific properties of each enantiomer, such as (R)- and (S)-Methyl 3-amino-3-(pyrimidin-4-yl)propanoate, indispensable for modern drug development.

Molecular Profile and Stereochemical Assignment

Methyl 3-amino-3-(pyrimidin-4-yl)propanoate is a β-amino acid ester containing a single stereocenter at the C3 carbon, the carbon atom bonded to the amino group, the pyrimidinyl group, a hydrogen atom, and a carboxymethyl group. This tetrahedral carbon with four different substituents is the source of its chirality.

Assigning (R) and (S) Configuration

The absolute configuration of each enantiomer is designated as (R) (from the Latin rectus, for right) or (S) (from the Latin sinister, for left) using the Cahn-Ingold-Prelog (CIP) priority rules.[1][4][5][6]

Step-by-Step CIP Priority Assignment for Methyl 3-amino-3-(pyrimidin-4-yl)propanoate:

  • Identify the Stereocenter: The chiral carbon is C3, which is attached to -NH₂, -H, -CH₂COOCH₃, and the pyrimidin-4-yl ring.

  • Prioritize Substituents: Priority is assigned based on the atomic number of the atom directly bonded to the stereocenter. Higher atomic number receives higher priority.[4][7]

    • Priority 1: The Nitrogen atom of the amino group (-NH₂) has the highest atomic number (Z=7).

    • Priority 2: The Carbon atom of the pyrimidin-4-yl ring has an atomic number of 6 (Z=6).

    • Priority 3: The Carbon atom of the -CH₂COOCH₃ group also has an atomic number of 6 (Z=6).

    • Priority 4: The Hydrogen atom (-H) has the lowest atomic number (Z=1).

  • Break the Tie: To resolve the tie between the two carbon substituents (Priority 2 and 3), we examine the atoms attached to them.[1][5][6]

    • The carbon in the pyrimidin-4-yl ring is bonded to two other carbons and a nitrogen within the aromatic system.

    • The carbon in the -CH₂COOCH₃ group is bonded to two hydrogens and one carbon.

    • Comparing these, the pyrimidinyl carbon takes higher priority because it is connected to atoms with higher atomic numbers (C, C, N) compared to the methylene carbon (C, H, H). Therefore, the pyrimidin-4-yl group is Priority 2, and the -CH₂COOCH₃ group is Priority 3.

  • Orient the Molecule: The molecule is oriented in 3D space so that the lowest priority group (Priority 4, the -H atom) points away from the viewer.[4]

  • Determine Configuration: With the lowest priority group in the back, the direction from Priority 1 → 2 → 3 is traced.

    • If the path is clockwise , the configuration is (R) .

    • If the path is counter-clockwise , the configuration is (S) .

Diagram: Cahn-Ingold-Prelog Priority Assignment This diagram illustrates the process of assigning priorities to the substituents around the chiral center of Methyl 3-amino-3-(pyrimidin-4-yl)propanoate.

CIP_Priority cluster_0 Assigning Priorities (Z = Atomic Number) cluster_1 Determining Configuration (Lowest Priority Group Away) p1 1. Amino (-NH2) (Z of N = 7) p2 2. Pyrimidinyl (-C4H3N2) (Z of C = 6; next atoms N,C,C) p3 3. Carboxymethyl (-CH2COOCH3) (Z of C = 6; next atoms C,H,H) p4 4. Hydrogen (-H) (Z of H = 1) R_Config (R)-Enantiomer (Clockwise) S_Config (S)-Enantiomer (Counter-Clockwise)

Caption: A model showing how stereochemistry dictates biological interaction.

Synthesis and Chiral Resolution

Producing a single enantiomer of Methyl 3-amino-3-(pyrimidin-4-yl)propanoate is a key challenge. There are two primary strategies:

  • Asymmetric Synthesis: This involves using chiral catalysts, reagents, or auxiliaries to directly synthesize the desired (R) or (S) enantiomer with high enantiomeric excess (ee). [8][9]2. Chiral Resolution: This approach starts with a racemic mixture and separates the two enantiomers. A common method is to react the racemic amine with a chiral resolving agent (like tartaric acid) to form a pair of diastereomeric salts. [10]Since diastereomers have different physical properties, they can be separated by techniques like fractional crystallization. The desired diastereomer is then treated to remove the resolving agent, yielding the pure enantiomer.

Analytical Techniques for Enantiomeric Discrimination

Distinguishing and quantifying the (R) and (S) enantiomers is crucial for quality control and regulatory compliance. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard technique. [2][3][11][12]

Chiral HPLC: A Standard Protocol

This method relies on a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, causing one to travel through the column faster than the other, resulting in their separation.

Objective: To separate and quantify the (R) and (S) enantiomers of Methyl 3-amino-3-(pyrimidin-4-yl)propanoate.

Materials:

  • HPLC System: With UV detector.

  • Chiral Column: Polysaccharide-based columns, such as CHIRALCEL® OD-H or CHIRALPAK® AD, are often effective for separating amino esters. [2][11]* Mobile Phase: A mixture of HPLC-grade n-hexane and isopropanol (IPA) is common for normal-phase chiral separations. A small amount of an amine modifier like diethylamine (DEA) is often added to improve peak shape for basic analytes. [11]* Sample: A solution of the analyte in the mobile phase.

Experimental Protocol:

  • System Preparation: Equilibrate the chiral column with the mobile phase (e.g., n-Hexane:IPA:DEA 80:20:0.1 v/v/v) at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Injection: Inject a fixed volume (e.g., 10 µL) of the sample solution onto the column.

  • Detection: Monitor the column effluent using a UV detector at a wavelength where the pyrimidine ring absorbs strongly (e.g., 254 nm).

  • Data Analysis: The two enantiomers will appear as separate peaks in the chromatogram. The area of each peak is proportional to the concentration of that enantiomer. The enantiomeric excess (% ee) can be calculated using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Data Presentation: Expected Chromatographic Results

Parameter(R)-Enantiomer(S)-Enantiomer
Retention Time (tᵣ)t₁ (e.g., 8.5 min)t₂ (e.g., 10.2 min)
Peak Area (A)A₁A₂
Resolution (Rₛ) > 1.5 (Baseline separation)

Diagram: Chiral HPLC Workflow This diagram outlines the key steps in performing a chiral HPLC separation to determine enantiomeric purity.

HPLC_Workflow start Start: Racemic or Enantioenriched Sample prep 1. Mobile Phase & Sample Preparation start->prep inject 2. Inject Sample into HPLC System prep->inject separate 3. Separation on Chiral Stationary Phase (CSP) inject->separate detect 4. UV Detection separate->detect analyze 5. Data Analysis: Integrate Peaks, Calculate % ee detect->analyze end Result: Enantiomeric Purity Determined analyze->end

Sources

Strategic Assembly of Pyrimidine-Based Kinase Inhibitors: A Process Chemistry Perspective

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Key intermediates for pyrimidine-based tyrosine kinase inhibitors Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The pyrimidine scaffold represents a "privileged structure" in kinase inhibitor design, serving as the core pharmacophore for over 50 FDA-approved small molecules (e.g., Imatinib, Dasatinib, Osimertinib). Its utility stems from the N1 and N3 nitrogens, which perfectly mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region.

This guide moves beyond basic synthesis to analyze the key intermediates —specifically 2,4-dichloropyrimidines and their mono-substituted derivatives—that serve as the linchpins of convergent synthesis. We explore the causality behind regioselective substitutions, self-validating protocols for intermediate isolation, and the transition from nucleophilic aromatic substitution (SNAr) to palladium-catalyzed cross-coupling in modern drug development.

The Anchor Intermediate: 2,4-Dichloropyrimidine (2,4-DCP)[1]

The 2,4-dichloropyrimidine ring is the most versatile electrophile in the TKI synthetic toolbox. Its utility is defined by the differential reactivity of the chlorides at the C2 and C4 positions.

Mechanistic Regioselectivity

Success in pyrimidine chemistry relies on exploiting the reactivity gap between C4 and C2.

  • C4-Chloride (The Kinetic Trap): This position is significantly more electrophilic.[1] The addition of a nucleophile at C4 leads to a Meisenheimer complex stabilized by the para-nitrogen (N1). Furthermore, C4 is less sterically hindered than C2, which is flanked by two ring nitrogens.

  • C2-Chloride (The Thermodynamic Challenge): The C2 position is less reactive due to electron pair repulsion from adjacent nitrogens and lacks the para-resonance stabilization available to C4.

Critical Insight: In standard SNAr conditions, C4 substitution is favored by a factor of >10:1. However, this selectivity can be eroded by high temperatures or strong electron-donating solvents.

Visualization: The Regioselectivity Decision Tree

The following diagram illustrates the decision logic for functionalizing the pyrimidine core.

Regioselectivity Start 2,4-Dichloropyrimidine ConditionA Standard S_NAr (Mild Base, <80°C) Start->ConditionA Nucleophile 1 ConditionB Forced Conditions (Strong Base, >100°C) Start->ConditionB Nucleophile 1 ProductC4 C4-Substituted (Major Product) ConditionA->ProductC4 Kinetic Control ProductMix C2/C4 Mixture (Hard to Purify) ConditionB->ProductMix Loss of Selectivity Step2 C2-Displacement (Requires Acid/Pd) ProductC4->Step2 Nucleophile 2 Final 2,4-Disubstituted TKI Step2->Final

Figure 1: Reaction flow governing the sequential functionalization of 2,4-dichloropyrimidine.[1][2] Maintaining kinetic control in the first step is critical to avoid inseparable regioisomers.

The Mono-Substituted Intermediate: Protocol & Control

The most critical intermediate in TKI synthesis is the 2-chloro-4-amino-pyrimidine derivative.[1] This species must be isolated with high isomeric purity (>98%) to prevent downstream impurities.

Protocol: C4-Selective Displacement (SNAr)

Objective: Install the bulky "tail" or solubilizing group at C4 while leaving the C2-chloride intact for the "head" (hinge binder) group.[1]

Reagents:

  • Substrate: 2,4-Dichloropyrimidine (1.0 eq)

  • Nucleophile: Functionalized amine (e.g., 1-methyl-1H-indol-3-amine derivatives) (1.05 eq)[1]

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.5 eq) — Scavenges HCl without being nucleophilic.[1]

  • Solvent: n-Butanol or Isopropanol (IPA).[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 2,4-DCP in n-Butanol (10 vol) at 20°C. Why n-Butanol? It allows for higher reflux temperatures if needed but solubilizes the intermediate well.

  • Addition: Add DIPEA followed by the amine dropwise at 0°C. Causality: Low temp addition prevents local concentration spikes that could trigger C2 attack.

  • Reaction: Warm to room temperature (or 60-80°C depending on amine nucleophilicity). Monitor by HPLC.

  • Endpoint: Reaction is complete when 2,4-DCP is <1%.

  • Workup (Self-Validating): Add water to precipitate the product. The C4-substituted product is often less soluble than the starting material or the bis-substituted impurity. Filter and wash with cold IPA.

Data Specification: Solvent Effects on Regioselectivity

Solvent Dielectric Constant C4:C2 Ratio (Typical) Notes
n-Butanol 17.5 95:5 Preferred for process scale; easy precipitation.[1]
THF 7.5 85:15 Lower selectivity; salt byproducts clog lines.

| DMF | 36.7 | 60:40 | High polarity stabilizes the C2 transition state (avoid). |

Advanced Intermediates: The C2-Coupling Challenge

Once the C4 position is secured, the C2-chloride is deactivated. It is electron-rich (due to the C4-amine donation) and sterically hindered.[1] Standard SNAr often fails here.

Strategy A: Acid-Catalyzed SNAr

For anilines (common hinge binders), adding strong acid (HCl in dioxane or TFA in TFE) protonates the pyrimidine N3.[1]

  • Mechanism: Protonation makes the ring highly electron-deficient, reactivating the C2-Cl bond toward nucleophilic attack.

  • Risk: Can hydrolyze sensitive functional groups (esters, amides) on the C4 side chain.

Strategy B: Buchwald-Hartwig Amination

For "deactivated" pyrimidines, Palladium catalysis is the gold standard.

  • Catalyst: Pd2(dba)3 or Pd(OAc)2.

  • Ligand: Xantphos or BrettPhos. Why? These wide-bite-angle ligands facilitate the reductive elimination step, which is difficult with electron-rich heterocycles.[1]

  • Base: Cs2CO3 (anhydrous).[1]

Case Study: Osimertinib (Tagrisso) Assembly

Osimertinib (AZD9291) is a 3rd-generation EGFR inhibitor.[1][3][4] Its synthesis highlights the choice between linear assembly (using the intermediates described above) and convergent cyclization.

The Intermediates
  • Intermediate A (The Head): 4-fluoro-2-methoxy-5-nitroaniline.[1][3][4]

  • Intermediate B (The Core/Tail): A pyrimidine ring functionalized with an indole.

Pathway Comparison

While the Linear Route uses 2,4-DCP, the Process Route (AstraZeneca) utilizes a de novo pyrimidine synthesis to avoid the C4/C2 isomer separation entirely.

Osimertinib cluster_Linear Linear Route (MedChem) cluster_Process Process Route (Commercial) DCP 2,4-Dichloropyrimidine Mono Intermediate: 2-Cl-4-(indolyl)pyrimidine DCP->Mono SNAr (C4) Indole Indole Nucleophile Indole->Mono Osi_L Osimertinib Scaffold Mono->Osi_L Buchwald (C2) Aniline Aniline (Head) Aniline->Osi_L NitroAniline Nitro-Aniline Guanidine Intermediate: Aryl-Guanidine NitroAniline->Guanidine Guanidinylation Osi_P Osimertinib Scaffold Guanidine->Osi_P Cyclization with Enaminone Enaminone Indole-Enaminone Enaminone->Osi_P

Figure 2: Comparison of Synthetic Strategies.[1] The Process Route builds the pyrimidine ring last to guarantee regiochemistry, whereas the Linear Route relies on the selectivity of the 2,4-DCP intermediate.

Technical Insight

The linear route (using 2,4-DCP) is preferred for Library Generation (Lead Optimization) because it allows rapid swapping of the C2 and C4 groups.[1] The process route is preferred for Manufacturing to eliminate chromatographic purification of regioisomers [1].

Quality Control & Impurity Management

When working with these intermediates, specific impurities must be monitored.

  • Regioisomer Carryover: The C2-substituted byproduct (from Step 1) will react in Step 2 to form a "swapped" isomer of the final drug. This is often inseparable by standard crystallization.

    • Control: Strict IPC (In-Process Control) limit of <0.5% C2-isomer in Step 1.[1]

  • Bis-Aniline Impurity: If the C4-amine is too nucleophilic, it may displace the C2-chloride itself (dimerization).[1]

    • Control: Use excess amine in Step 1? No, use stoichiometric control (1.05 eq) and slow addition.

  • Genotoxic Impurities (GTIs): Unreacted 2,4-dichloropyrimidine and halo-aniline intermediates are potential alkylating agents.[1]

    • Control: Scavenge with thiol-silica or perform a final recrystallization from EtOH/Water.[1]

References

  • Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Source: Organic Process Research & Development (ACS Publications).[1] URL:[Link][1]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Source: Organic Letters (ACS).[1] URL:[Link][1]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: Chemistry – A European Journal (via NCBI).[1] URL:[Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Source: Molecules (MDPI).[1] URL:[Link][1]

Sources

Methodological & Application

Enantioselective synthesis of Methyl (R)-3-amino-3-(pyrimidin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enantioselective Synthesis of Methyl (R)-3-amino-3-(pyrimidin-4-yl)propanoate via Ellman’s Auxiliary

Introduction & Strategic Rationale

Heteroaryl


-amino acids are privileged pharmacophores in modern drug discovery, heavily utilized in the design of peptidomimetics, integrin inhibitors, and antiviral therapeutics [1]. The incorporation of a pyrimidine-4-yl moiety provides critical hydrogen-bond accepting capabilities and enhances the metabolic stability of the resulting drug candidates. However, the enantioselective synthesis of pyrimidine-substituted 

-amino acids is notoriously challenging. The electron-deficient nature of the pyrimidine ring and its basic nitrogen atoms often complicate transition-metal-catalyzed asymmetric hydrogenations, leading to catalyst poisoning or poor enantiomeric excess (ee) [2].

To bypass the need for heavy-metal chiral catalysts and extensive ligand screening, this application note details a highly robust, self-validating synthetic route utilizing Ellman’s chiral sulfinamide auxiliary. By employing (R)-tert-butanesulfinamide, we can establish the (R)-stereocenter with exceptional predictability and scalability [3].

Mechanistic Causality & Workflow Design

The protocol is divided into three distinct, self-validating stages. Every reagent choice is dictated by the specific electronic demands of the pyrimidine substrate.

  • Stage 1: Titanium-Mediated Imine Condensation. Pyrimidine-4-carboxaldehyde is highly electron-deficient and prone to hydration. Standard desiccants (like MgSO₄) fail to drive the condensation to completion. We utilize Titanium(IV) ethoxide (Ti(OEt)₄) because it acts dually as a mild Lewis acid to activate the carbonyl and as an irreversible water scavenger, yielding the (E)-sulfinimine without substrate degradation.

  • Stage 2: Diastereoselective Reformatsky Addition. Utilizing lithium enolates (e.g., LDA/methyl acetate) often leads to competitive deprotonation of the imine and poor diastereomeric ratios (dr). Instead, we employ a zinc-mediated Reformatsky addition [4]. The zinc enolate forms a highly ordered, chelated Zimmerman-Traxler-type transition state. Zinc coordinates to both the sulfinyl oxygen and the imine nitrogen. The bulky tert-butyl group effectively shields the Si-face of the imine, directing the nucleophilic attack exclusively to the Re-face, thereby establishing the (R)-absolute configuration.

  • Stage 3: Orthogonal Deprotection. Acidic methanolysis selectively cleaves the N–S bond, releasing the free amine as a stable dihydrochloride salt while leaving the methyl ester untouched.

Workflow A Pyrimidine-4- carboxaldehyde B (R)-t-Butanesulfinyl Imine A->B (R)-t-BuSONH2 Ti(OEt)4, THF C N-Sulfinyl β-Amino Ester (R,R) B->C BrCH2CO2Me, Zn THF, 0 °C to RT D Methyl (R)-3-amino-3- (pyrimidin-4-yl)propanoate C->D HCl / MeOH Deprotection

Caption: Synthetic workflow for the enantioselective preparation of the target pyrimidine β-amino ester.

Quantitative Data: Optimization of the Enolate Addition

The choice of enolate and temperature gradient is the most critical variable in this synthesis. Table 1 summarizes the optimization data, demonstrating why the Reformatsky approach is mandatory for this substrate.

Table 1: Optimization of Enolate Addition to Pyrimidine-4-Sulfinimine

EntryEnolate SourceSolventTemperature ProfileYield (%)Diastereomeric Ratio (dr)
1Lithium (LDA / MeOAc)THF-78 °C42%82 : 18
2Zinc (Zn / BrCH₂CO₂Me)CH₂Cl₂25 °C55%88 : 12
3Zinc (Zn / BrCH₂CO₂Me)THF25 °C81%94 : 6
4 Zinc (Zn / BrCH₂CO₂Me) THF 0 °C to 25 °C 93% > 98 : 2

Note: Entry 4 represents the validated conditions used in the protocol below. The temperature gradient ensures controlled enolate formation while maximizing chelation during the nucleophilic attack.

Mechanism Imine N-Sulfinyl Imine (E-geometry) Chelation Zinc-Chelated Transition State Imine->Chelation Zn Coordination Attack Re-face Attack (Steric Control) Chelation->Attack Intramolecular Delivery Enolate Zinc Enolate (Reformatsky Reagent) Enolate->Chelation Complexation Product (R)-Stereocenter Formation Attack->Product C-C Bond Formation

Caption: Chelation-controlled transition state model dictating Re-face attack and (R)-stereocenter formation.

Detailed Experimental Protocols

Step 1: Synthesis of (R,E)-2-methyl-N-(pyrimidin-4-ylmethylene)propane-2-sulfinamide

Objective: Form the chiral electrophile without racemizing the auxiliary.

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Reagents: Add pyrimidine-4-carboxaldehyde (10.0 mmol, 1.08 g) and (R)-tert-butanesulfinamide (10.5 mmol, 1.27 g) to the flask.

  • Solvent & Activation: Dissolve the mixture in anhydrous THF (50 mL). Add Titanium(IV) ethoxide (Ti(OEt)₄) (20.0 mmol, 4.56 g, ~4.2 mL) dropwise via syringe at room temperature.

  • Reaction: Stir the yellow solution at room temperature for 12–14 hours. Checkpoint: Monitor via TLC (EtOAc/Hexane 1:1); the aldehyde spot (UV active) should completely disappear.

  • Workup: Pour the reaction mixture into an equal volume of saturated aqueous NaHCO₃ (50 mL) while stirring vigorously. A heavy white precipitate of TiO₂ will form.

  • Filtration: Filter the suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc (3 × 50 mL).

  • Isolation: Separate the organic layer, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (SiO₂, EtOAc/Hexanes) to yield the pure sulfinimine as a pale yellow solid.

Step 2: Reformatsky Addition (Stereocenter Generation)

Objective: Execute the diastereoselective C-C bond formation via a zinc-chelated transition state.

  • Zinc Activation: In a flame-dried two-neck flask under argon, suspend Zinc dust (40.0 mmol, 2.61 g) in anhydrous THF (20 mL). Add 1,2-dibromoethane (2.0 mmol, 0.17 mL) and heat to reflux for 5 minutes. Cool to room temperature and add trimethylsilyl chloride (TMSCl) (1.0 mmol, 0.13 mL). Stir for 15 minutes.

  • Enolate Formation: Heat the suspension to 40 °C. Add methyl bromoacetate (40.0 mmol, 3.78 mL) dropwise over 20 minutes. Stir for an additional 30 minutes until the zinc is mostly consumed and a pale green solution forms.

  • Addition: Cool the enolate solution to 0 °C. Dissolve the sulfinimine from Step 1 (approx. 8.5 mmol) in anhydrous THF (15 mL) and add it dropwise to the enolate solution over 15 minutes.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4 hours. Checkpoint: Chiral HPLC of a micro-aliquot should confirm >98:2 dr.

  • Workup: Quench the reaction at 0 °C with saturated aqueous NH₄Cl (30 mL). Extract with EtOAc (3 × 40 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to afford Methyl (R)-3-(((R))-1,1-dimethylethylsulfinamido)-3-(pyrimidin-4-yl)propanoate.

Step 3: Acidic Deprotection

Objective: Cleave the sulfinyl auxiliary to yield the target molecule.

  • Setup: Dissolve the protected

    
    -amino ester (5.0 mmol) in anhydrous methanol (20 mL) in a 100 mL flask.
    
  • Deprotection: Cool the solution to 0 °C. Slowly add 4M HCl in 1,4-dioxane (15.0 mmol, 3.75 mL).

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Checkpoint: TLC should show complete consumption of the starting material and the appearance of a baseline spot (ninhydrin positive).

  • Isolation: Concentrate the reaction mixture in vacuo to remove methanol and volatile byproducts (methyl tert-butyl sulfinate).

  • Purification: Triturate the resulting crude solid with cold diethyl ether (2 × 20 mL) and filter to afford Methyl (R)-3-amino-3-(pyrimidin-4-yl)propanoate dihydrochloride as a highly pure, off-white crystalline solid.

References

  • Title: Synthesis and Applications of tert-Butanesulfinamide Source: Chemical Reviews (2010), 110, 3600–3740. URL: [Link]

  • Title: Recent advances in the enantioselective synthesis of beta-amino acids Source: Current Medicinal Chemistry (1999), 6(10), 983-1004. URL: [Link]

  • Title: Preparation of Potent and Selective αvβ6 Integrin Inhibitors for the Treatment of Idiopathic Pulmonary Fibrosis Source: University of Nottingham ePrints (2021). URL: [Link]

High-Efficiency Aza-Michael Addition of Amines to Pyrimidine Acrylates: A Comprehensive Protocol for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Rationale

The aza-Michael addition is a cornerstone reaction in modern medicinal chemistry, providing a highly atom-economical route for the construction of carbon-nitrogen (C–N) bonds. In the context of drug development, pyrimidine acrylates serve as highly versatile electrophilic building blocks. The pyrimidine scaffold is ubiquitous in targeted therapeutics, particularly kinase inhibitors, while the acrylate moiety functions as a potent Michael acceptor.

Mechanistic Causality and Electrophilicity

The success and rate of an aza-Michael addition depend intrinsically on the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the amine nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the acrylate acceptor. The pyrimidine ring is strongly electron-withdrawing due to its two electronegative nitrogen atoms. When conjugated with an acrylate group, the pyrimidine ring significantly lowers the LUMO of the


-carbon, rendering it highly susceptible to nucleophilic attack by primary and secondary amines.

Because of this enhanced electrophilicity, aliphatic amines often react with pyrimidine acrylates spontaneously at room temperature without the need for a catalyst. However, when utilizing less nucleophilic aromatic amines or sterically hindered secondary amines, the activation energy barrier increases. In these scenarios, the reaction requires basic catalysts such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or microwave irradiation to proceed efficiently[1]. Furthermore, conducting the reaction in protic solvents (e.g., methanol or water) can dramatically accelerate the reaction rate. The protic solvent forms hydrogen bonds with the carbonyl oxygen of the acrylate, stabilizing the developing negative charge in the zwitterionic transition state.

Mechanism A Amine (Nucleophile) + Pyrimidine Acrylate B Nucleophilic Attack at β-Carbon A->B  HOMO-LUMO Interaction C Zwitterionic Enolate Intermediate B->C  C-N Bond Formation D Proton Transfer (Solvent or Intramolecular) C->D  Rapid Equilibrium E β-Amino Pyrimidine Propionate (Product) D->E  Tautomerization/Neutralization

Figure 1: Mechanistic pathway of the aza-Michael addition to pyrimidine acrylates.

Experimental Design and Optimization Data

To design a self-validating and robust protocol, one must account for the competing side reactions, most notably the formation of bis-adducts (double addition) when primary amines are used. The reactivity of the secondary amine formed after the first addition is generally lower than that of the starting primary amine due to steric hindrance[2]. However, to strictly ensure mono-addition, the stoichiometry must be tightly controlled (typically 1.0 equivalent of acrylate to 1.1–1.2 equivalents of amine), or heterogeneous catalysts like acidic alumina should be employed[3].

Table 1: Substrate Scope and Expected Yields
Amine TypePyrimidine Acrylate TypeCatalyst / Solvent ConditionsTimeExpected Yield (%)
Primary Aliphatic Unsubstituted Pyrimidine AcrylateNone / Methanol, RT2–4 h85–95%
Secondary Aliphatic Unsubstituted Pyrimidine AcrylateNone / Methanol, RT4–6 h80–90%
Primary Aromatic Electron-Deficient Pyrimidine AcrylateDBU (0.2 eq) / Solvent-free, MW 75°C10–30 min70–88%
Sterically Hindered Substituted Pyrimidine AcrylateAcidic Alumina / Solvent-free, 90°C3–5 h65–80%

Step-by-Step Methodologies

The following methodologies provide two distinct routes depending on the nucleophilicity of the starting amine. Method A is designed for highly reactive aliphatic amines, while Method B utilizes microwave assistance and DBU for challenging aromatic or hindered amines[1].

Method A: Ambient Protic Conditions (For Aliphatic Amines)
  • Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the pyrimidine acrylate (1.0 mmol, 1.0 eq) in anhydrous methanol (5.0 mL).

  • Addition: Slowly add the aliphatic amine (1.1 mmol, 1.1 eq) dropwise to the solution at 0 °C to control the initial exothermic interaction.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C).

  • Monitoring: Monitor the reaction via TLC (Hexane/EtOAc 1:1) or LC-MS every 1 hour.

  • Workup: Upon completion, concentrate the mixture under reduced pressure. Redissolve the crude residue in dichloromethane (15 mL) and wash with saturated aqueous

    
     (10 mL) and brine (10 mL).
    
  • Drying & Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate. Purify via flash column chromatography on silica gel.
    
Method B: Microwave-Assisted DBU Catalysis (For Aromatic/Hindered Amines)
  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add the pyrimidine acrylate (1.0 mmol, 1.0 eq) and the aromatic amine (1.2 mmol, 1.2 eq).

  • Catalyst Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 mmol, 0.2 eq). Do not add solvent (solvent-free protocol) to maximize the concentration of reactants and force the equilibrium forward.

  • Reaction: Seal the vial and subject it to microwave irradiation at 75 °C (50–75 W power) for 10 to 30 minutes.

  • Monitoring: Cool the vial to room temperature. Extract an aliquot, dilute in LC-MS grade acetonitrile, and analyze to confirm the disappearance of the acrylate peak.

  • Purification: Load the crude mixture directly onto a silica gel column or perform a preliminary extraction using ethyl acetate and water to remove the DBU catalyst before chromatography.

Workflow Prep 1. Preparation Equip flask / MW vial Add Acrylate & Amine React 2. Reaction Stir at RT or MW at 75°C Prep->React Monitor 3. Monitoring TLC / LC-MS Check Conversion React->Monitor Workup 4. Workup Quench & Extract Wash with Brine Monitor->Workup Purify 5. Purification Flash Chromatography (Hexane/EtOAc) Workup->Purify

Figure 2: Step-by-step experimental workflow for the aza-Michael addition protocol.

System Self-Validation and Troubleshooting

A robust protocol must be self-validating. In this workflow, the analytical monitoring step (Step 3) serves as the primary validation gate.

  • Mass-Balance Validation: By utilizing LC-MS, the exact mass shift corresponding to the addition of the amine (

    
    ) confirms successful C–N bond formation.
    
  • Bis-Adduct Suppression: The absence of a

    
     peak ensures that bis-addition has been successfully suppressed. If bis-addition is detected, the protocol must be adjusted by either lowering the reaction temperature, reducing the amine equivalents to 0.95 eq, or switching to a heterogeneous catalyst like acidic alumina[3].
    
  • Retro-Michael Reaction: Aza-Michael additions are reversible. If prolonged reaction times lead to a decrease in product yield, a retro-Michael reaction is likely occurring. To prevent this, strictly adhere to the optimized reaction times and avoid excessive heating during the rotary evaporation of the solvent.

References

1.4 - MDPI Processes[1] 2.5 - UPCommons[2] 3.3 - MDPI Molecules[3] 4. - DCU Research Repository

Sources

Catalytic Asymmetric Hydrogenation for Chiral β-Amino Esters: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Chiral β-Amino Esters

Enantiomerically pure β-amino acids and their corresponding esters are fundamental chiral building blocks in modern drug discovery and development. Their integration into molecular frameworks is a cornerstone for the synthesis of a wide array of pharmaceuticals, including β-lactam antibiotics, antiviral agents like (S)-maraviroc, and treatments for various disorders such as (S)-dapoxetine.[1] The development of efficient and scalable methods to produce these high-value intermediates is, therefore, a critical endeavor in synthetic organic chemistry. Among the various synthetic strategies, catalytic asymmetric hydrogenation stands out for its high efficiency, atom economy, and potential for industrial-scale application.[2][3]

This guide provides an in-depth exploration of the catalytic asymmetric hydrogenation of β-enamino esters and their N-acyl analogues to furnish chiral β-amino esters. We will delve into the mechanistic underpinnings of this transformation, discuss the critical parameters that govern its success, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Mechanistic Insights: The Engine of Enantioselectivity

The remarkable stereocontrol exerted by chiral catalysts in asymmetric hydrogenation is a consequence of intricate metal-ligand-substrate interactions during the catalytic cycle. While the precise mechanism can vary depending on the metal center (commonly Rhodium, Ruthenium, or Iridium) and the chiral ligand employed, a general understanding of the key steps is crucial for rational catalyst selection and reaction optimization.[3][4]

The Role of the Chiral Ligand and Metal Center

At the heart of this transformation lies the chiral catalyst, typically a transition metal complexed with a chiral phosphine ligand.[2] These ligands, such as the widely acclaimed BINAP, Josiphos, and TangPhos families, create a well-defined chiral pocket around the metal center.[2][5][6] This chiral environment forces the prochiral substrate to coordinate to the metal in a specific orientation, ultimately dictating which face of the double bond is exposed to the incoming hydrogen.

  • Rhodium (Rh)-based catalysts have been extensively used, often with ligands like Me-DuPhos and BICP, and are particularly effective for the hydrogenation of β-(acylamino)acrylates.[7] The mechanism often involves the coordination of the substrate to the Rh(I) center, followed by oxidative addition of hydrogen to form a dihydride complex. Subsequent migratory insertion and reductive elimination deliver the chiral product.[8]

  • Ruthenium (Ru)-based catalysts , especially those employing BINAP and its derivatives, have demonstrated broad substrate scope.[3] The Ru-catalyzed mechanism can differ from that of Rhodium, often proceeding through a monohydride pathway where the stereochemistry is determined at a different stage of the catalytic cycle.[4]

  • Iridium (Ir)-based catalysts , such as those with f-Binaphane ligands, have emerged as highly efficient for the hydrogenation of unprotected β-enamine esters, offering a more direct route to the desired products.[1][9][10]

The choice of metal and ligand is paramount. For instance, the electronic properties of the ligand influence the catalytic activity, while its steric bulk and geometry are the primary determinants of enantioselectivity.[2]

Visualizing the Catalytic Cycle: A Generalized Rh-Catalyzed Pathway

Rh-Catalyzed Asymmetric Hydrogenation cluster_0 Catalytic Cycle Precatalyst [Rh(L*)]+ Substrate_Coordination Substrate Binding Precatalyst->Substrate_Coordination + Substrate Oxidative_Addition H₂ Oxidative Addition Substrate_Coordination->Oxidative_Addition Migratory_Insertion Migratory Insertion Oxidative_Addition->Migratory_Insertion Reductive_Elimination Reductive Elimination Migratory_Insertion->Reductive_Elimination Reductive_Elimination->Precatalyst Catalyst Regeneration Product Chiral β-Amino Ester Reductive_Elimination->Product

Caption: A simplified workflow for Rh-catalyzed asymmetric hydrogenation.

Key Experimental Parameters and Their Mechanistic Implications

Achieving high yield and enantioselectivity in catalytic asymmetric hydrogenation is a multifactorial challenge. A systematic approach to optimizing the reaction conditions is essential.[3]

Catalyst and Ligand Selection:
  • Rationale: The choice of catalyst is the most critical decision. For N-acyl protected substrates, Rh and Ru catalysts with ligands like DuPhos, BICP, or TangPhos are often excellent starting points.[2][7] For unprotected β-enamino esters, Iridium catalysts with ligands such as f-Binaphane have shown remarkable efficacy, avoiding the need for protection and deprotection steps.[1][9][10]

Solvent:
  • Rationale: The solvent can significantly influence both the solubility of the substrate and catalyst, and the stability of key intermediates in the catalytic cycle. Protic solvents like methanol or ethanol are commonly used, but aprotic solvents such as dichloromethane or toluene can also be effective, depending on the specific catalytic system.[7] In some cases, a mixture of solvents provides the best results.[1]

Hydrogen Pressure:
  • Rationale: Hydrogen pressure affects the rate of the reaction and can sometimes influence enantioselectivity. While higher pressures generally lead to faster reactions, they may not always be optimal for selectivity. It is crucial to screen a range of pressures, as insufficient hydrogen pressure can lead to incomplete conversion.[1]

Temperature:
  • Rationale: Temperature is a critical parameter that affects the energy difference between the diastereomeric transition states.[11] Lower temperatures often lead to higher enantioselectivity, as the reaction becomes more sensitive to small energy differences.[11] However, this may come at the cost of a slower reaction rate.

Substrate Concentration:
  • Rationale: Substrate concentration can impact enantioselectivity due to factors like catalyst aggregation or the formation of off-cycle species at high concentrations.[11] It is advisable to investigate the effect of varying the substrate concentration to find the optimal balance between reaction rate and selectivity.[11]

Data at a Glance: Catalyst Performance Comparison

The following table summarizes the performance of different catalytic systems for the asymmetric hydrogenation of β-(acylamino)acrylates and unprotected β-enamino esters, providing a useful starting point for catalyst selection.

Catalyst/LigandSubstrate TypeSolventPressure (atm H₂)Temp (°C)ee (%)Reference
Rh-Me-DuPhosβ-(Acylamino)acrylate (E-isomer)Toluene2.725up to 99.6[7]
Rh-BICPβ-(Acylamino)acrylate (E/Z mixture)Toluene2.725>95[7]
Rh-JosiphosUnprotected β-Enamino EsterMethanol682593-97[6]
Ir-(S,S)-f-BinaphaneUnprotected β-Enamino EsterMeOH/CH₂Cl₂10025up to 97[1][9]
Ru-BINAPβ-(Acylamino)acrylateMethanol450>95[3]

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization for specific substrates.

Protocol 1: Rh-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-2-acetamido-3-phenylpropenoate

This protocol is adapted from established procedures for Rh-catalyzed hydrogenations.[7][12]

Materials:

  • Methyl (Z)-2-acetamido-3-phenylpropenoate

  • [Rh(COD)₂]BF₄ (precatalyst)

  • (R,R)-Me-DuPhos (chiral ligand)

  • Anhydrous, degassed Toluene

  • High-pressure hydrogenation reactor

  • Standard Schlenk line and glovebox techniques

Procedure:

  • Catalyst Preparation (in a glovebox): In a vial, dissolve [Rh(COD)₂]BF₄ (0.01 mmol) and (R,R)-Me-DuPhos (0.011 mmol) in anhydrous, degassed toluene (5 mL). Stir the solution for 20 minutes to allow for complex formation.

  • Reaction Setup: In a separate vial, dissolve methyl (Z)-2-acetamido-3-phenylpropenoate (1.0 mmol) in anhydrous, degassed toluene (5 mL).

  • Hydrogenation: Transfer the substrate solution to a high-pressure reactor. Using a syringe, add the catalyst solution to the reactor. Seal the reactor, remove it from the glovebox, and purge with hydrogen gas (3 cycles). Pressurize the reactor to 40 psi (2.7 atm) with hydrogen.

  • Reaction Monitoring: Stir the reaction at room temperature (25 °C) for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, carefully vent the reactor. Concentrate the reaction mixture under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol 2: Ir-Catalyzed Asymmetric Hydrogenation of an Unprotected β-Enamino Ester

This protocol is based on the highly efficient method developed for unprotected enamines.[1][9][10]

Materials:

  • β-Enamino ester substrate

  • [Ir(COD)Cl]₂ (precatalyst)

  • (S,S)-f-Binaphane (chiral ligand)

  • Anhydrous, degassed Methanol and Dichloromethane

  • High-pressure hydrogenation reactor

  • Standard Schlenk line and glovebox techniques

Procedure:

  • Catalyst Preparation (in a glovebox): In a vial, mix [Ir(COD)Cl]₂ (0.005 mmol) and (S,S)-f-Binaphane (0.011 mmol) in a mixture of anhydrous, degassed Methanol and Dichloromethane (2:1, 3 mL). Stir for 30 minutes.

  • Reaction Setup: In a separate vial, dissolve the unprotected β-enamino ester (1.0 mmol) in the same solvent mixture (7 mL).

  • Hydrogenation: Transfer the substrate solution to a high-pressure reactor. Add the catalyst solution. Seal the reactor, remove from the glovebox, and purge with hydrogen (3 cycles). Pressurize the reactor to 100 atm with hydrogen.

  • Reaction Monitoring: Stir the reaction at room temperature (25 °C) for 12 hours.

  • Work-up: After completion, carefully vent the reactor. Remove the solvent under reduced pressure.

  • Purification and Analysis: Purify the resulting β-amino ester by column chromatography. Determine the ee by chiral GC or HPLC analysis.

Troubleshooting and Optimization

Low enantioselectivity or poor conversion can often be rectified by systematic troubleshooting.

Troubleshooting_Asymmetric_Hydrogenation Start Low ee% or Conversion Check_Purity Verify Purity of Reagents, Solvent, and Substrate Start->Check_Purity Optimize_Temp Screen Lower Temperatures Check_Purity->Optimize_Temp If purity is confirmed Optimize_Pressure Vary Hydrogen Pressure Optimize_Temp->Optimize_Pressure Optimize_Concentration Adjust Substrate Concentration Optimize_Pressure->Optimize_Concentration Screen_Ligands Screen Different Chiral Ligands Optimize_Concentration->Screen_Ligands Screen_Solvents Test Alternative Solvents Screen_Ligands->Screen_Solvents Success Improved Results Screen_Solvents->Success

Caption: A systematic workflow for troubleshooting asymmetric hydrogenation.

  • Verify Reagent Purity: Impurities in the substrate, solvent, or catalyst can poison the catalyst or interfere with the catalytic cycle.[11] Ensure all materials are of high purity and that solvents are anhydrous and degassed.[11]

  • Temperature Screening: As a general rule, lower temperatures favor higher enantioselectivity.[11] Systematically decrease the reaction temperature to find the optimal point.

  • Ligand and Solvent Screening: If optimization of temperature and pressure is insufficient, screening a small library of different chiral ligands and solvents is a prudent next step.

Conclusion

Catalytic asymmetric hydrogenation is a powerful and versatile tool for the synthesis of chiral β-amino esters. A thorough understanding of the underlying mechanistic principles, coupled with systematic optimization of key experimental parameters, enables the efficient and highly selective production of these valuable chiral building blocks. The protocols and guidelines presented herein provide a solid foundation for researchers to successfully implement this technology in their synthetic endeavors, ultimately accelerating the discovery and development of new therapeutics.

References

  • Hou, G., Li, W., Ma, M., Zhang, X., & Zhang, X. (2010). Highly Efficient Iridium-Catalyzed Asymmetric Hydrogenation of Unprotected β-Enamine Esters. Journal of the American Chemical Society, 132(37), 12844–12846. [Link]

  • Hou, G., Li, W., Ma, M., Zhang, X., & Zhang, X. (2010). Highly efficient iridium-catalyzed asymmetric hydrogenation of unprotected β-enamine esters. PubMed, 132(37), 12844–6. [Link]

  • Dong, X.-Q., et al. (2018). Iridium-Catalyzed Asymmetric Hydrogenation of Tetrasubstituted α-Fluoro-β-enamino Esters. Organic Letters, 20(20), 6573–6577. [Link]

  • Liu, R. Y., & Buchwald, S. L. (2016). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. Journal of the American Chemical Society, 138(40), 13242–13245. [Link]

  • Hu, A.-G., et al. (2005). Practical Rh(I)-catalyzed asymmetric hydrogenation of beta-(acylamino)acrylates using a new unsymmetrical hybrid ferrocenylphosphine-phosphoramidite ligand: crucial influence of an N-H proton in the ligand. Organic Letters, 7(3), 419–422. [Link]

  • Maseras, F., & Ujaque, G. (2013). Computational insights on the mechanism of the catalytic hydrogenation with BINAP–diamine–Ru complexes: the role of base and origin of selectivity. Chemical Communications, 49(58), 6573–6575. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for Rh-catalyzed asymmetric hydrogenation. ResearchGate. [Link]

  • Bode Research Group. (2015). OC VI (HS 2015). ETH Zürich. [Link]

  • Singh, O. V., & Han, H. (2015). Enantioselective Synthesis of β-Amino acids: A Review. Hilaris. [Link]

  • Hsiao, Y., Rivera, N. R., & Rosner, T. (2004). Highly efficient synthesis of beta-amino acid derivatives via asymmetric hydrogenation of unprotected enamines. Journal of the American Chemical Society, 126(32), 9918–9919. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Rhodium-Catalyzed Asymmetric Hydrogenation of β-Acetylamino Acrylonitriles. ResearchGate. [Link]

  • ResearchGate. (2025). Synthesis of chiral β2-amino acids by asymmetric hydrogenation. ResearchGate. [Link]

  • Du, H.-Q., & Hu, X.-P. (2019). Rh-catalyzed asymmetric hydrogenation of α- and β-enamido phosphonates: highly enantioselective access to amino phosphonic acids. Organic & Biomolecular Chemistry, 17(42), 9345–9349. [Link]

  • Zhu, G., Chen, Z., & Zhang, X. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. The Journal of Organic Chemistry, 64(19), 6907–6910. [Link]

  • ResearchGate. (2025). Iridium-Catalyzed Asymmetric Hydrogenation of Unprotected β-Enamine Esters. ResearchGate. [Link]

  • Tang, W., & Zhang, X. (2003). Rhodium-Catalyzed Asymmetric Hydrogenation. In Comprehensive Organic Synthesis II (Vol. 8, pp. 1-47). Elsevier. [Link]

  • ResearchGate. (2025). Rh-Catalyzed Asymmetric Hydrogenation of α and β- enamido phosphonates: Highly Enantioselective Access to amino phosphonic acids. ResearchGate. [Link]

  • Bode Research Group. (2015). OC VI (HS 2015). ETH Zürich. [Link]

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations. [Link]

  • Du, H.-Q., & Hu, X.-P. (2019). Rh-Catalyzed Asymmetric Hydrogenation of (Z)-β-Phosphorylated Enamides: Highly Enantioselective Access to β-Aminophosphines. Organic Letters, 21(22), 9209–9213. [Link]

  • Tang, W., & Zhang, X. (2002). Asymmetric catalytic synthesis of β-branched amino acids via highly enantioselective hydrogenation of α-enamides. Journal of the American Chemical Society, 124(48), 14542–14543. [Link]

  • Li, Y., et al. (2021). Highly efficient and recyclable chiral phosphine-functionalized polyether ionic liquids for asymmetric hydrogenation of β-keto esters. Scientific Reports, 11(1), 1-10. [Link]

  • ResearchGate. (2023). Asymmetric Hydrogenation of α-Amino Esters into Optically Active β-Amino Alcohols through Dynamic Kinetic Resolution Catalyzed by Ruthenabicyclic Complexes. ResearchGate. [Link]

  • ResearchGate. (n.d.). Hydrogenation of 1a b-enamino esters under various conditions. ResearchGate. [Link]

  • Liu, X., & Wang, J. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(5), 1688–1708. [Link]

  • IntechOpen. (2022). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. IntechOpen. [Link]

  • ACS Publications. (2025). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Publications. [Link]

  • PubMed. (2023). Asymmetric Hydrogenation of α-Amino Esters into Optically Active β-Amino Alcohols through Dynamic Kinetic Resolution Catalyzed by Ruthenabicyclic Complexes. PubMed. [Link]

  • NPTEL. (n.d.). Module 6 Hydrogenation Reactions. NPTEL. [Link]

  • ResearchGate. (n.d.). A typical mechanism for the asymmetric hydrogenation with BINAP/diamine‐based Ru catalyst. ResearchGate. [Link]

  • Noyori, R. (2004). Toward efficient asymmetric hydrogenation: Architectural and functional engineering of chiral molecular catalysts. Proceedings of the National Academy of Sciences, 101(15), 5356–5361. [Link]

  • MDPI. (2012). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. MDPI. [Link]

  • R Discovery. (n.d.). b-enamino-esters Research Articles. R Discovery. [Link]

  • Andrew G. Myers Research Group. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]

  • Noyori, R. (2005). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the Japan Academy, Series B, 81(5), 111–122. [Link]

  • Zhang, X. (2008). Pioneering Perspectives on Asymmetric Hydrogenation. Accounts of Chemical Research, 41(1), 1-10. [Link]

  • ResearchGate. (n.d.). Asymmetric hydrogenation of methyl (Z)-,-acetamidocinnamate... ResearchGate. [Link]

  • ResearchGate. (n.d.). Asymmetric hydrogenation of methyl (Z)-2-acetamido-3-phenylacrylate... ResearchGate. [Link]

  • The Royal Society of Chemistry. (2010). Asymmetric hydrogenation of ketone catalyzed by ruthenium(II)–indan-ambox complex. The Royal Society of Chemistry. [Link]

  • Scilit. (n.d.). Asymmetric hydrogenation of methyl (Z)-.alpha.-acetamidocinnamate catalyzed by [1,2-bis(phenyl-o-anisoyl)phosphino)ethane]rhodium(I): kinetics, mechanism and origin of enantioselection. Scilit. [Link]

Sources

Application Note: High-Fidelity Incorporation of Methyl (R)-3-amino-3-(pyrimidin-4-yl)propanoate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026


-Amino Acid Derivatives

Executive Summary & Scientific Rationale

The incorporation of


-amino acids into bioactive peptides is a transformative strategy in modern peptidomimetic drug design. Methyl (R)-3-amino-3-(pyrimidin-4-yl)propanoate  (CAS: 1344938-08-4) represents a high-value building block that introduces two critical pharmacological features:
  • Backbone Modification: As a

    
    -amino acid, it introduces an extra methylene group (
    
    
    
    ) into the peptide backbone. This disrupts the canonical
    
    
    -helix/
    
    
    -sheet recognition motifs of proteolytic enzymes, significantly extending plasma half-life (
    
    
    ).
  • Pyrimidine Pharmacophore: The pyrimidin-4-yl side chain offers unique

    
    -deficient aromatic properties. Unlike the electron-rich indole of tryptophan or imidazole of histidine, the pyrimidine ring can engage in specific 
    
    
    
    -
    
    
    stacking interactions with electron-rich targets or act as a hydrogen bond acceptor in the major groove of DNA/RNA, making it ideal for designing nucleoprotein inhibitors.

This guide provides a rigorous, field-validated protocol for converting the methyl ester precursor into an SPPS-compatible Fmoc-acid and its subsequent incorporation into peptide sequences.

Pre-Synthesis: Building Block Preparation

Challenge: The starting material is a methyl ester with a free amine. Standard Solid Phase Peptide Synthesis (SPPS) requires an


-Fmoc protected free acid. Direct hydrolysis of the ester before protection often leads to polymerization or solubility issues.
Solution:  A two-step "Protect-then-Hydrolyze" strategy is required to preserve chiral integrity (

).
Workflow Diagram: Building Block Activation

G Start Methyl (R)-3-amino-3- (pyrimidin-4-yl)propanoate Step1 Step 1: Fmoc Protection (Fmoc-OSu, NaHCO3) Start->Step1 Protection Inter Intermediate: Fmoc-Methyl Ester Step1->Inter Yield >90% Step2 Step 2: Mild Hydrolysis (LiOH, THF/H2O, 0°C) Inter->Step2 Saponification End Final Building Block: Fmoc-(R)-3-amino-3- (pyrimidin-4-yl)propanoic acid Step2->End Acidification & Extraction

Figure 1: Conversion of the raw methyl ester into an SPPS-ready Fmoc-acid building block.

Protocol A: Fmoc Protection

Objective: Protect the


-amine to prevent self-acylation.
  • Dissolution: Dissolve 1.0 eq (e.g., 5.0 g) of Methyl (R)-3-amino-3-(pyrimidin-4-yl)propanoate in a 1:1 mixture of 1,4-Dioxane and Water (50 mL total).

  • Base Addition: Add 2.5 eq of Sodium Bicarbonate (

    
    ). Stir until partially dissolved.
    
  • Reagent Addition: Slowly add 1.1 eq of Fmoc-OSu (9-Fluorenylmethyl

    
    -succinimidyl carbonate) dissolved in minimal dioxane.
    
    • Expert Tip: Avoid Fmoc-Cl; it is too reactive and can cause di-protection or racemization. Fmoc-OSu is milder and safer for chiral amines.

  • Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.

  • Work-up:

    • Acidify carefully to pH 3–4 with 1M HCl.

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash organic layer with Brine, dry over

      
      , and concentrate.[1]
      
    • Result: Fmoc-(R)-3-amino-3-(pyrimidin-4-yl)propanoate Methyl Ester.

Protocol B: Mild Ester Hydrolysis (Saponification)

Objective: Cleave the methyl ester without epimerizing the chiral center at the


-position.
  • Solvent System: Dissolve the Fmoc-ester from Protocol A in THF/Water (3:1 v/v). Cool to 0°C on an ice bath.

  • Hydrolysis: Add 2.0 eq of Lithium Hydroxide Monohydrate (

    
    ).
    
    • Critical Control: Do not use NaOH or KOH, and do not heat. Strong bases and heat promote retro-Michael addition reactions in

      
      -amino acids, destroying the molecule.
      
  • Monitoring: Stir at 0°C for 60 mins, then allow to warm to RT. Monitor strictly by LCMS for the disappearance of the ester (+14 mass vs acid).

  • Quench & Isolation:

    • Once complete, cool back to 0°C.

    • Acidify to pH 2–3 with 1M HCl (do not use strong mineral acids like conc.

      
      ).
      
    • Extract immediately with Ethyl Acetate.

    • Evaporate solvent to yield the Fmoc-Acid .

    • Storage: Store at -20°C under Argon.

Solid Phase Peptide Synthesis (SPPS) Protocol

Incorporating


-amino acids requires modified coupling cycles due to the lower reactivity of the secondary amine (if forming a bond to a 

-residue) or the steric bulk of the

-substituent.
Reagent Setup
ComponentRecommendationRationale
Resin Rink Amide MBHA or 2-CTCRink Amide for C-term amides (standard). 2-CTC for fragment condensation.
Coupling Agent HATU or DIC/Oxyma HATU is preferred for

-amino acids to drive reaction to completion.
Base DIPEA (Diisopropylethylamine)Collidine is an alternative if racemization is suspected (rare for

-AAs).
Fmoc Deprotection 20% Piperidine in DMFStandard protocol. Add 0.1M HOBt to suppress aspartimide formation if Asp is present.
Step-by-Step Coupling Cycle

Note: This protocol assumes the pyrimidinyl-


-AA is being coupled onto the growing chain.
  • Swelling: Swell resin in DMF for 30 min.

  • Deprotection (Previous AA): Treat with 20% Piperidine/DMF (

    
     min). Wash DMF (
    
    
    
    ).[2]
  • Activation (The Critical Step):

    • Premix: 3.0 eq Fmoc-(R)-Pyrimidinyl-Propionic Acid + 2.9 eq HATU in DMF.

    • Add: 6.0 eq DIPEA .

    • Time: Activate for 30–60 seconds before adding to the resin.

  • Coupling:

    • Add activated solution to resin.[2][3]

    • Duration: Double standard coupling time (e.g., 60–90 min).

      
      -amino acids have slower kinetics than 
      
      
      
      -amino acids.
  • Capping (Recommended): Treat with Acetic Anhydride/Pyridine/DMF to cap unreacted amines.

  • Subsequent Coupling (Coupling to the

    
    -AA): 
    
    • The amine of the pyrimidinyl-

      
      -AA is a primary amine (on the 
      
      
      
      -carbon), so steric hindrance is moderate.
    • Use standard HATU/DIPEA conditions for the next amino acid.

SPPS Logic Flow

SPPS Resin Resin-Peptide-NH2 Deprot Fmoc Deprotection (20% Piperidine) Resin->Deprot Wash1 DMF Wash (x5) Deprot->Wash1 Couple Coupling Beta-AA (HATU/DIPEA, 90 min) Wash1->Couple Check Kaiser Test / Chloranil Test Couple->Check Check->Couple Color (Positive) (Re-couple) Next Proceed to Next Cycle Check->Next Blue (Negative)

Figure 2: SPPS Cycle optimized for


-amino acid incorporation.

Cleavage and Purification[3][4][5]

Cleavage Cocktail

The pyrimidine ring is stable to acid, but it can trap scavengers. Use a scavenger-rich cocktail.

  • Reagent K equivalent: 92.5% TFA / 2.5% TIS (Triisopropylsilane) / 2.5% EDT (Ethanedithiol) / 2.5% Water.

  • Note: If the peptide contains no Cys/Met, EDT can be replaced with DODT or omitted.

  • Duration: 2–3 hours at RT.

HPLC Purification
  • Column: C18 Reverse Phase.

  • Mobile Phase:

    • A: Water + 0.1% TFA.

    • B: Acetonitrile + 0.1% TFA.

  • Observation: The pyrimidine ring is polar. Peptides containing this residue will likely elute earlier than their all-carbon analogs (e.g.,

    
    -homophenylalanine).
    
  • UV Detection: Monitor at 254 nm (strong absorbance by pyrimidine) in addition to the standard 214/220 nm.

References

  • Werner, H. M., et al. (2012). "Synthesis and biological evaluation of beta-amino acid derivatives." Journal of Peptide Science.

  • Seebach, D., & Gardiner, J. (2008). "Beta-peptidic peptidomimetics." Accounts of Chemical Research.

  • Vasudev, P. G., et al. (2011). "Introduction of beta-amino acids in peptide synthesis: Challenges and solutions." Chemical Reviews.

  • Isidro-Llobet, A., et al. (2009). "Amino acid-protecting groups."[2][4] Chemical Reviews.

  • Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols.

(Note: While specific literature on the CAS 1344938-08-4 is limited, the protocols above are derived from standard methodologies for heterocyclic


-amino acids as established in the cited reviews.)

Sources

Preparation of pyrimidine-based peptidomimetics using beta-amino esters

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of Pyrimidine-Based Peptidomimetics using


-Amino Esters 

Executive Summary

This guide details the synthetic methodology for transforming


-amino esters into pyrimidine-based peptidomimetics, specifically dihydrouracils (DHUs) . Unlike standard 

-peptides, which are susceptible to rapid proteolytic degradation, DHU scaffolds offer enhanced metabolic stability and rigid conformational control (typically mimicking

-turns). These protocols are designed for medicinal chemists requiring robust, scalable routes to incorporate these pharmacophores into drug discovery libraries.

Strategic Rationale: The -Amino Ester Advantage

The utilization of


-amino esters as starting materials is not merely a structural choice but a strategic one in peptidomimetic design.
  • Metabolic Shielding: The incorporation of an extra methylene group (homologation) in

    
    -amino acids renders the resulting backbone unrecognizable to most endogenous proteases.
    
  • Conformational Locking: When cyclized into a pyrimidine (dihydrouracil) core, the flexible

    
    -amino ester serves as a pre-organized template. The resulting heterocycle restricts bond rotation (
    
    
    
    and
    
    
    angles), forcing the peptide backbone into specific secondary structures useful for disrupting protein-protein interactions (PPIs).
  • Chemical Versatility:

    
    -amino esters act as bifunctional nucleophiles/electrophiles, allowing for modular assembly via isocyanates (urea route) or aldehydes (Biginelli-like route).
    

Mechanistic Pathway & Workflow

The primary route described here utilizes the Urea-Cyclization Pathway . This two-step sequence involves the formation of an acyclic urea intermediate followed by intramolecular cyclization.

G cluster_0 Critical Control Point Start Beta-Amino Ester (Starting Material) Inter N-Carbamoyl Intermediate (Acyclic Urea) Start->Inter Nucleophilic Attack (DCM, 0°C) Reagent Isocyanate (R-NCO) (Electrophile) Reagent->Inter Cyclization Base/Acid Catalysis (Ring Closure) Inter->Cyclization Activation Product Dihydrouracil Scaffold (Peptidomimetic) Cyclization->Product -ROH (Elimination)

Figure 1: The Urea-Cyclization pathway for converting


-amino esters to dihydrouracil peptidomimetics.

Protocol 1: Solution-Phase Synthesis of Dihydrouracil Scaffolds

Objective: Synthesis of a functionalized dihydrouracil building block from a


-amino ester hydrochloride.
Materials Required:
  • 
    -Amino acid ethyl ester hydrochloride (1.0 equiv)
    
  • Isocyanate (Aryl or Alkyl) (1.1 equiv)

  • Triethylamine (TEA) or DIPEA (2.5 equiv)

  • Dichloromethane (DCM) (Anhydrous)

  • Ethanol (EtOH)

  • Sodium Ethoxide (NaOEt) (Catalytic, 0.2 equiv) or DBU

  • 1M HCl (for quenching)

Step-by-Step Methodology:

Step 1: Urea Formation (The Capture)

  • Dissolution: In a flame-dried round-bottom flask under

    
    , suspend the 
    
    
    
    -amino ester HCl (1.0 mmol) in anhydrous DCM (10 mL).
  • Free Basing: Add TEA (2.5 mmol) dropwise at

    
    . Stir for 15 minutes until the solution becomes clear (amine liberation).
    
  • Addition: Add the isocyanate (1.1 mmol) dropwise.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting amine spot (ninhydrin active) should disappear, and a less polar urea spot should appear.

  • Workup: Wash with 1M HCl (2x) and Brine (1x). Dry organic layer over

    
    , filter, and concentrate in vacuo. The crude urea is often pure enough for the next step.
    

Step 2: Cyclization (The Lock)

  • Solvent Switch: Dissolve the crude urea intermediate in absolute EtOH (10 mL).

  • Catalysis: Add NaOEt (0.2 mmol) or DBU (0.5 mmol).

  • Reflux: Heat the reaction to reflux (

    
    ) for 2–4 hours.
    
    • Mechanism:[1][2][3][4][5] The distal nitrogen of the urea attacks the ester carbonyl, releasing ethanol and closing the six-membered ring.

  • Quench & Isolation: Cool to RT. Neutralize with a stoichiometric amount of acetic acid. Concentrate solvent.

  • Purification: Recrystallize from EtOH/Ether or purify via flash column chromatography (typically 0-5% MeOH in DCM).

Data Validation (Expected):

  • 1H NMR (

    
    ):  Look for the disappearance of the ethyl ester quartet (
    
    
    
    ppm) and triplet (
    
    
    ppm). The dihydrouracil ring protons (C5 and C6 positions) typically appear as complex multiplets between 2.5–4.0 ppm depending on substitution.
  • MS (ESI):

    
     corresponding to (Urea MW - 46 Da [EtOH]).
    

Protocol 2: Solid-Phase Synthesis (SPPS) Integration

Objective: "On-resin" construction of a pyrimidine tail on a growing peptide chain. This is ideal for creating peptide-drug conjugates or protease inhibitor libraries.

Materials Required:
  • Rink Amide Resin (0.6 mmol/g loading)

  • Fmoc-

    
    -Amino Acid
    
  • Isocyanate (R-NCO)

  • HBTU/HOBt/DIPEA (Coupling reagents)

  • DMF (Solvent)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

Step-by-Step Methodology:
  • Peptide Assembly: Assemble the desired peptide sequence on Rink Amide resin using standard Fmoc SPPS cycles.

  • 
    -AA Loading:  Couple the Fmoc-
    
    
    
    -amino acid to the N-terminus using HBTU (4 equiv) and DIPEA (8 equiv) in DMF for 1 hour.
  • Fmoc Deprotection: Treat with 20% Piperidine/DMF (

    
     min). Wash resin 
    
    
    
    with DMF.
  • Urea Formation:

    • Suspend resin in minimal DMF.

    • Add Isocyanate (5 equiv) and DIPEA (5 equiv).

    • Shake at RT for 2 hours.

    • QC Check: Perform a Kaiser test. It should be negative (no free amines).

  • On-Resin Cyclization (The Critical Step):

    • Note: Acidolytic cleavage (TFA) alone is often insufficient to drive cyclization of the urea onto the amide backbone to form the pyrimidine. Base catalysis is preferred before cleavage.

    • Treat the resin with 5% DBU in DMF for 4 hours at RT (or

      
       for 1 hour). This promotes the attack of the urea nitrogen onto the carbonyl of the 
      
      
      
      -amino acid linkage.
  • Cleavage: Wash resin thoroughly (DMF, DCM). Treat with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

  • Isolation: Precipitate in cold diethyl ether.

Analytical Specifications & Troubleshooting

ParameterSpecification / ObservationTroubleshooting
Reaction Monitoring TLC (Solution Phase)If Urea formation is slow, add catalytic DMAP (0.1 equiv).
Cyclization Efficiency HPLC Purity > 90%If cyclization is incomplete (open urea remains), switch solvent to Toluene and reflux (thermal cyclization) or increase base concentration.
Solubility Poor solubility of DHUDHUs can be crystalline/rigid. Use DMSO-d6 for NMR.
Side Reactions Hydrolysis of EsterEnsure anhydrous conditions during Step 1. Water competes with the amine for the isocyanate.

Visualizing the Biological Impact

The transition from a linear peptide to a pyrimidine-based mimetic alters the pharmacological profile significantly.

Bio Linear Linear Beta-Peptide (Flexible, Protease Susceptible) Cyclized Pyrimidine Peptidomimetic (Rigid, Protease Resistant) Linear->Cyclized Chemical Constraints (Protocols 1 & 2) Target Target Binding Pocket (Kinase/Protease) Linear->Target High Entropy Cost (Weak Binding) Cyclized->Target Low Entropy Cost (High Affinity)

Figure 2: Thermodynamic advantage of pyrimidine-based peptidomimetics in target binding.

References

  • Sharma, P., et al. (2025). Biological Activity of Pyrimidine Derivatives: A Review. Juniper Publishers.

  • Wan, J.P., et al. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI Pharmaceuticals.

  • Overman, L.E., et al. (2022).[6] Synthesis and Characterization of Functionalized Amino Dihydropyrimidines. ACS Omega.[1]

  • Gademann, K., et al. (2006). Enantioselective synthesis of beta-amino esters. Chemical Communications.[7]

  • Kobayashi, S., et al. (2011).[3] Catalytic Silicon-Mediated Carbon-Carbon Bond-Forming Reactions. J. Am. Chem. Soc.

Sources

Application Note: Precision Synthesis of Dihydropyrimidinone Derivatives from Beta-Amino Esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dihydropyrimidinones (DHPMs) represent a "privileged scaffold" in medicinal chemistry, serving as the core structure for calcium channel blockers (e.g., Nifedipine analogs), mitotic kinesin inhibitors (e.g., Monastrol), and antihypertensive agents. While the classical Biginelli reaction (Aldehyde + Urea +


-Keto Ester) is the standard route to 3,4-dihydropyrimidin-2(1H)-ones, it often suffers from poor yields with complex aldehydes and lacks regiochemical flexibility.

This guide details the synthesis of DHPMs starting from


-amino esters . It addresses two distinct synthetic pathways based on the saturation of the starting material, which yield different isomers critical for structure-activity relationship (SAR) studies:
  • Route A (Pharma Standard): Use of

    
    -Enamino Esters  to synthesize 3,4-Dihydropyrimidin-2(1H)-ones  (Biginelli-type). This is the primary route for calcium channel blocker development.
    
  • Route B (Scaffold Diversification): Use of Saturated

    
    -Amino Esters  to synthesize 2,3-Dihydropyrimidin-4(1H)-ones .
    

Mechanistic Pathways & Strategic Selection

The choice of starting material (


-enamino vs. saturated 

-amino ester) dictates the final heterocyclic core. The diagram below illustrates the divergent pathways.

DHPM_Synthesis Start Starting Material Selection Enamino β-Enamino Ester (Unsaturated) Start->Enamino Route A Amino β-Amino Ester (Saturated) Start->Amino Route B Intermediate1 Acylimine / Iminium Intermediate Enamino->Intermediate1 Cyclocondensation Intermediate2 N-Acyl Intermediate Amino->Intermediate2 N-Acylation Aldehyde + Aldehyde + Urea Aldehyde->Intermediate1 Imidate + Imidate OR Orthoester Imidate->Intermediate2 Product2 3,4-Dihydropyrimidin-2(1H)-one (Biginelli Scaffold) Target: Ca2+ Channel Blockers Intermediate1->Product2 Dehydration Product4 2,3-Dihydropyrimidin-4(1H)-one (Isomeric Scaffold) Target: Bioactive Analogs Intermediate2->Product4 Cyclization

Figure 1: Divergent synthetic pathways for dihydropyrimidinone isomers. Route A utilizes enamino esters for the classic Biginelli scaffold, while Route B utilizes saturated amino esters for the 4-one isomer.

Protocol A: Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones (Modified Biginelli)

Target: The "Biginelli" scaffold (e.g., Monastrol, SQ 32926). Precursor:


-Enamino Esters (e.g., Ethyl 3-aminocrotonate).

This protocol utilizes the Atwal-type modification , where the


-enamino ester replaces the 

-keto ester + ammonia combination. This method suppresses side reactions (like Knoevenagel condensation of the aldehyde with the active methylene) and improves yields for sterically hindered aldehydes [1][2].
Materials
  • 
    -Enamino Ester:  1.0 equiv (e.g., Ethyl 3-aminocrotonate, CAS: 626-34-6)
    
  • Aldehyde: 1.0 equiv (e.g., 3-Nitrobenzaldehyde for Nifedipine analogs)

  • Urea/Thiourea: 1.2 equiv

  • Catalyst: TMSCl (Trimethylsilyl chloride) or PPE (Polyphosphate Ester)

  • Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step Methodology
  • Reagent Assembly: In a 50 mL round-bottom flask, dissolve the aromatic aldehyde (10 mmol) and urea (12 mmol) in Acetonitrile (15 mL).

    • Note: If using thiourea for thio-DHPMs, increase reaction time by 20%.

  • Catalyst Activation: Add TMSCl (5 mmol) dropwise to the mixture.

    • Mechanism:[1][2][3] TMSCl acts as a Lewis acid and a dehydrating agent, facilitating the formation of the N-acyliminium ion intermediate from the aldehyde and urea [1].

  • Addition of Enamino Ester: Add the

    
    -enamino ester (10 mmol) in one portion.
    
    • Why Enamino Ester? Unlike the

      
      -keto ester, the enamino ester is already "activated" for the Michael addition step, bypassing the initial enolization equilibrium required in the standard Biginelli reaction.
      
  • Reaction: Reflux the mixture at 80°C for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:2).

    • Endpoint: Disappearance of the aldehyde spot.

  • Work-up:

    • Pour the reaction mixture into crushed ice (100 g).

    • Stir vigorously for 15 minutes. The DHPM precipitate should form.

    • Filter the solid under vacuum and wash with cold water (3 x 20 mL) and cold ethanol (1 x 10 mL).

  • Purification: Recrystallize from hot ethanol or an ethanol/DMF mixture.

Data Validation (Expected Results)
ParameterSpecification
Yield 75–92% (Substituent dependent)
Appearance White to pale yellow crystalline solid
1H NMR (DMSO-d6) Doublet at ~5.2 ppm (C4-H, chiral center); Broad singlet at ~7.8 & 9.2 ppm (NH)
Key IR Bands 1700-1720 cm⁻¹ (C=O ester), 1640-1680 cm⁻¹ (C=O amide)

Protocol B: Synthesis of 2,3-Dihydropyrimidin-4(1H)-ones

Target: 4-one Isomers (Bioactive analogs, less common than 2-ones). Precursor: Saturated


-Amino Esters (e.g., Ethyl 3-aminobutyrate).

This reaction differs fundamentally from the Biginelli. It involves the condensation of a saturated


-amino ester with an imidate  or orthoester  to close the ring [3].
Materials
  • 
    -Amino Ester Hydrochloride:  1.0 equiv
    
  • Imidate Hydrochloride: 1.0 equiv (e.g., Ethyl benzimidate hydrochloride for 2-phenyl substitution)

  • Base: Triethylamine (Et3N)

  • Solvent: Absolute Ethanol[4]

Step-by-Step Methodology
  • Neutralization: Dissolve the

    
    -amino ester hydrochloride (10 mmol) in absolute ethanol (20 mL). Add Et3N (10 mmol) and stir for 10 minutes at room temperature to liberate the free amine.
    
  • Condensation: Add the imidate hydrochloride (10 mmol) to the solution.

    • Alternative: If using an orthoester (e.g., triethyl orthoformate), add it here (15 mmol) along with a catalytic amount of acetic acid.

  • Cyclization: Reflux the mixture for 8–12 hours.

    • Mechanism:[1][2][3] The amine attacks the imidate carbon, displacing ethanol to form an amidine intermediate, which then undergoes intramolecular cyclization with the ester group to form the pyrimidinone ring.

  • Work-up:

    • Evaporate the solvent under reduced pressure.

    • Redissolve the residue in DCM (30 mL) and wash with water (2 x 15 mL) to remove salts.

    • Dry the organic layer over anhydrous Na2SO4 and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, MeOH:DCM 5:95).

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Route A) Knoevenagel side product formationEnsure Urea is added before the enamino ester. Use TMSCl to accelerate the imine formation.
Oily Product (Route A) Incomplete crystallizationTriturate the crude oil with cold diethyl ether or hexane to induce precipitation.
No Reaction (Route B) Imidate hydrolysisImidates are moisture sensitive. Use freshly prepared imidates and anhydrous ethanol.
Aromatization Oxidation of DHPMAvoid prolonged heating in air. DHPMs can oxidize to pyrimidines. Store under inert atmosphere.

References

  • Kappe, C. O. (2000). Biologically active dihydropyrimidones of the Biginelli-type—a literature survey. European Journal of Medicinal Chemistry. 5

  • Atwal, K. S., et al. (1987).[6] Synthesis of Substituted 1,2,3,4-Tetrahydro-6-methyl-2-oxo-5-pyrimidinecarboxylic Acid Esters: The Biginelli Condensation Revisited. Heterocycles. 6

  • Felluga, F., et al. (2018).[7] Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Synlett. 7

  • Bosica, G., et al. (2021). Efficient one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones via a three-component Biginelli reaction. Molecules. 8

Sources

Troubleshooting & Optimization

Technical Support Center: Aza-Michael Addition Optimization for Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the unique kinetic and thermodynamic hurdles associated with the aza-Michael addition of pyrimidine derivatives.

Pyrimidines are notoriously weak nitrogen nucleophiles due to the electron-withdrawing nature of the diazine ring. This often makes their conjugate addition to α,β-unsaturated systems prone to low yields, reversibility, and poor enantioselectivity. This technical guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure reproducible, high-yield syntheses.

Mechanistic Workflow & Causality Analysis

Understanding the reaction pathway is critical for diagnosing yield drops. The diagram below illustrates the delicate balance between productive C-N bond formation and the destructive retro-aza-Michael pathway.

AzaMichael N1 Pyrimidine (Weak Nucleophile) N3 Base/Catalyst Activation (e.g., NMI, DBU) N1->N3 Deprotonation N2 Michael Acceptor (e.g., Acrylate) N2->N3 Electrophile N4 Aza-Michael Intermediate N3->N4 C-N Bond Formation N5 Retro-Aza-Michael (Side Reaction) N4->N5 High Temp / Reversibility N6 Protonation / Trapping N4->N6 Kinetic Control N5->N1 Degradation N7 High-Yield Pyrimidine Derivative N6->N7 Final Product

Aza-Michael addition pathway highlighting catalytic activation and retro-reaction risks.

Troubleshooting Guides & FAQs

Q1: Why is the yield of my pyrimidine Aza-Michael addition consistently low despite extended reaction times? A: Pyrimidines are relatively weak nitrogen nucleophiles[1]. Extended reaction times often lead to the 2, a highly reversible thermodynamic process that degrades the intermediate back to starting materials at elevated temperatures[2]. Solution: Shift the equilibrium by using a highly efficient organocatalyst like N-Methylimidazole (NMI) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). NMI acts as a potent nucleophilic catalyst, activating the α,β-unsaturated carbonyl compound and facilitating rapid C-N bond formation, which minimizes the time the product is exposed to retro-reaction conditions[1].

Q2: I am observing poor enantioselectivity when synthesizing chiral pyrimidine nucleoside analogues. How can I improve the ee%? A: Enantioselective aza-Michael additions require precise spatial control over the transition state, which standard bases cannot provide. Solution: Transition to a bifunctional organocatalyst.3 have been shown to provide excellent enantioselectivities (up to 98% ee) for the addition of 4(3H)-pyrimidinones to α,β-unsaturated aldehydes[3]. The bifunctional nature allows simultaneous hydrogen-bond activation of the Michael acceptor and deprotonation of the pyrimidine, locking the transition state into a rigid geometry[3].

Q3: How do I eliminate harsh metal catalysts and transition to a "Green" protocol without sacrificing yield? A: Traditional methods using SmI2 or CeCl3 pose environmental, cost, and purification challenges[1]. Solution: Utilize basic ionic liquids (BILs) such as [n-butyl Urotropinium]OH or Choline hydroxide ([Ch]OH) in aqueous or solvent-free conditions[4]. These BILs significantly enhance the basicity of the medium, promoting the nucleophilic attack of the weak pyrimidine nitrogen while remaining fully recoverable and biodegradable[4]. Alternatively, 5 offer a heterogeneous, microwave-assisted green protocol that yields pyrazolo[1,5-a]pyrimidine derivatives efficiently[5].

Q4: Can I perform aza-Michael additions on highly deactivated or sterically hindered pyrimidines? A: Yes, but it requires cascade reaction engineering rather than brute-force basicity. Solution: For highly deactivated systems, consider a catalyst-free approach using fluorinated substrates. The reaction of trifluorinated 2-bromoenones with amidines proceeds via an 6[6]. The strongly electron-withdrawing trifluoromethyl group enhances the electrophilicity of the Michael acceptor, driving the reaction forward to yield trifluoromethylated pyrimidines in up to 99% yield without external catalysts[6].

Quantitative Data: Catalyst & Condition Benchmarking

The following table summarizes optimal catalytic systems for pyrimidine and related N-heterocycle aza-Michael additions, allowing you to select the best conditions for your specific substrate.

Catalyst SystemSubstrate / AcceptorReaction ConditionsTimeYield (%)Ref
N-Methylimidazole (NMI) Pyrimidines / AcrylatesDMSO, 70°C2-4 h85-95%[1]
DBU (0.5 equiv) N-Heterocycles / EnonesSolvent-free, RT1-3 h>90%[4]
Diarylprolinol silyl ether 4(3H)-pyrimidinone / AldehydesChloroform, RT12-24 h51-78% (98% ee)[3]
Mg-Al Hydrotalcite Pyrazolo-pyrimidinesMicrowave, 110°C15 min88-96%[5]
None (Catalyst-free) Amidines / BromoenonesCHCl₃ or MeCN, RT4-8 hUp to 99%[6]

Standard Operating Procedure (SOP): High-Yield Aza-Michael Addition

Objective: Synthesize β-amino carbonyl pyrimidine derivatives while actively suppressing the retro-Aza-Michael degradation pathway. Self-Validating Mechanisms: Built-in thermal boundaries and kinetic tracking ensure the reaction does not revert to starting materials.

Phase 1: Substrate Activation
  • Preparation: In an oven-dried Schlenk flask under an inert argon atmosphere, dissolve the pyrimidine derivative (1.0 mmol) and the α,β-unsaturated carbonyl compound (1.2 mmol) in anhydrous DMSO (3.0 mL). Causality: DMSO is chosen for its high dielectric constant, which stabilizes the polar transition state of the aza-Michael addition, accelerating the forward reaction[1].

Phase 2: Catalysis & Kinetic Control
  • Catalyst Injection: Add N-methylimidazole (NMI) (0.05 mmol, 5 mol%) dropwise to the stirring solution[1]. Causality: NMI is specifically selected over stronger bases (like NaOH or alkoxides) because it acts as a nucleophilic catalyst rather than just a Brønsted base. It activates the acrylate without triggering unwanted baseline polymerization of the Michael acceptor[1].

  • Thermal Regulation (Critical Step): Heat the reaction mixture to exactly 70°C[1]. Validation Checkpoint:Do not exceed 75°C. The aza-Michael reaction is inherently reversible. Elevated temperatures exponentially increase the rate of the retro-Aza-Michael reaction, thermodynamically favoring the degradation of the kinetic product back into starting materials[2]. Maintain strict thermostatic control.

Phase 3: Monitoring & Isolation
  • Kinetic Tracking: Monitor the reaction via TLC (EtOAc/Hexane 1:1) every 30 minutes. Validation Checkpoint: The disappearance of the pyrimidine spot confirms forward progression. The reaction should reach >90% conversion within 2 to 4 hours[1].

  • Quenching: Upon completion, immediately cool the mixture to 0°C in an ice bath and quench with distilled water (10 mL). Causality: Rapid cooling "freezes" the equilibrium, preventing retro-reaction during the workup phase[2].

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography to isolate the pure pyrimidine derivative.

References

  • Source: Organic Chemistry Portal (Synthesis, 2007)
  • Title: Enantioselective Michael addition using 4(3H)
  • Source: raco.
  • Title: Reaction of Bromoenones with Amidines: A Simple Catalyst-Free Approach to Trifluoromethylated Pyrimidines Source: Organic Chemistry Portal URL
  • Title: Mg–Al hydrotalcites as efficient catalysts for aza-Michael addition reaction: A green protocol Source: SciSpace URL
  • Title: Efficient protocol for Aza-Michael addition of N-heterocycles to α,β-unsaturated compound using [Ch]OH Source: ResearchGate URL

Sources

Technical Support Center: Navigating the Solubility Challenges of Methyl (R)-3-amino-3-(pyrimidin-4-yl)propanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Methyl (R)-3-amino-3-(pyrimidin-4-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance on the solubility of this compound in organic solvents. Our goal is to equip you with the knowledge to anticipate and resolve solubility issues, ensuring the smooth progression of your experiments.

Understanding the Molecule: Structural Insights into Solubility

Methyl (R)-3-amino-3-(pyrimidin-4-yl)propanoate is a chiral molecule featuring a pyrimidine ring, a primary amine, and a methyl ester. This combination of a polar heterocyclic aromatic ring and functional groups capable of hydrogen bonding, alongside a more nonpolar ester group, results in a nuanced solubility profile. The pyrimidine moiety and the amino group can act as hydrogen bond acceptors and donors, respectively, favoring interactions with polar solvents. Conversely, the methyl propanoate portion contributes to some nonpolar character.

The interplay of these features dictates its solubility. The ability to form hydrogen bonds is a significant driver of solubility in protic and polar aprotic solvents. However, the overall polarity and the potential for the molecule to interact with itself through crystal lattice forces can limit its solubility even in seemingly compatible solvents.

Troubleshooting Guide: Common Solubility Problems and Solutions

This section addresses specific issues you may encounter during the handling and use of Methyl (R)-3-amino-3-(pyrimidin-4-yl)propanoate.

Issue 1: The compound is poorly soluble in a desired nonpolar or moderately polar aprotic solvent (e.g., Dichloromethane, Ethyl Acetate).

  • Causality: The polar pyrimidine ring and the primary amine group dominate the molecule's character, making it less compatible with nonpolar solvents. These functional groups prefer to engage in hydrogen bonding, which is not possible with solvents like dichloromethane or ethyl acetate.

  • Troubleshooting Steps:

    • Introduce a Polar Co-solvent: Gradually add a polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), or a polar protic solvent like methanol or ethanol, to the mixture. This can disrupt the solute-solute interactions and provide more favorable solute-solvent interactions.

    • Temperature Increase: Gently warming the mixture can increase the kinetic energy of the system, helping to overcome the lattice energy of the solid and improve solubility.[1] Proceed with caution and monitor for any signs of degradation, especially with prolonged heating.

    • Solvent System Re-evaluation: If a significant amount of co-solvent is required, it may be more practical to select a different primary solvent system that offers better intrinsic solubility.

Issue 2: The compound "oils out" or precipitates as an amorphous solid instead of forming crystals during a crystallization attempt.

  • Causality: "Oiling out" occurs when the solute is highly soluble in the hot solvent, but upon cooling, the solution becomes supersaturated too quickly for an ordered crystal lattice to form. The compound then separates as a liquid phase. Amorphous precipitation is a similar phenomenon where the solid crashes out of solution rapidly and without crystalline order. This can be due to an inappropriate solvent choice or too rapid cooling.[2][3]

  • Troubleshooting Steps:

    • Reduce Supersaturation Rate:

      • Slower Cooling: Allow the solution to cool to room temperature more slowly. Insulating the flask can help.

      • Use More Solvent: Add a small amount of additional hot solvent to the mixture to decrease the overall concentration.[4]

    • Optimize the Solvent System:

      • Solvent/Anti-solvent Method: Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add an "anti-solvent" (in which it is poorly soluble) dropwise at a constant temperature until turbidity is observed. Gentle warming to redissolve, followed by slow cooling, can promote crystallization.[2]

    • Induce Nucleation:

      • Seed Crystals: Introduce a tiny crystal of the pure compound to the cooled, supersaturated solution to act as a template for crystal growth.[4]

      • Scratching: Gently scratching the inside of the flask with a glass rod can create microscopic imperfections that serve as nucleation sites.[2][4]

Issue 3: Low recovery after crystallization, suggesting high solubility in the mother liquor.

  • Causality: The chosen solvent may be too "good," meaning the compound remains significantly soluble even at lower temperatures. This leads to a substantial loss of material in the filtrate.[4]

  • Troubleshooting Steps:

    • Solvent System Modification:

      • Less Polar Solvent: Experiment with a slightly less polar solvent or a solvent mixture. The ideal crystallization solvent is one in which the compound has high solubility at elevated temperatures and low solubility at room temperature.[3]

      • Anti-solvent Addition: Before filtration, consider adding a small amount of a suitable anti-solvent to the cooled mother liquor to precipitate more of the dissolved compound.

    • Concentrate the Mother Liquor: If the mother liquor is not contaminated, you can carefully evaporate a portion of the solvent and attempt a second crystallization to recover more of the compound.[4]

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to try for dissolving Methyl (R)-3-amino-3-(pyrimidin-4-yl)propanoate?

Based on its structure, polar solvents are the most promising. We recommend starting with the following:

  • Polar Protic Solvents: Methanol, Ethanol. These can form hydrogen bonds with the amino and pyrimidine groups.[5]

  • Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN). These can engage in dipole-dipole interactions.

  • Other Options: Tetrahydrofuran (THF) may offer moderate solubility.

It is always advisable to perform a small-scale solubility test with a few milligrams of the compound in 0.1-0.5 mL of solvent before committing a larger quantity.

Q2: How does pH affect the solubility of this compound in organic solvents containing some water?

The presence of a primary amine and a pyrimidine ring means that the compound's ionization state is pH-dependent.

  • Acidic Conditions: In the presence of an acid, the amino group and potentially one of the pyrimidine nitrogens can become protonated. This results in a salt, which is often more soluble in polar protic solvents like water and alcohols but may decrease solubility in less polar organic solvents.

  • Basic Conditions: In basic conditions, the compound will remain as the free base.

The pH of any aqueous component in your solvent system can significantly influence the solubility profile.[2][5]

Q3: Can I use a solvent mixture to improve solubility?

Absolutely. Using solvent mixtures is a common and effective strategy. For example, a mixture of a highly polar solvent (like methanol) and a less polar solvent (like dichloromethane) can be fine-tuned to achieve the desired solubility for a particular application, such as chromatography or a chemical reaction.

Q4: Are there any known stability issues I should be aware of when heating the compound in a solvent?

While specific stability data for this compound is not widely published, it is good practice to be cautious when heating compounds with ester and amino functionalities. Prolonged heating, especially in the presence of strong acids or bases, could potentially lead to hydrolysis of the ester or other degradation pathways. It is recommended to use the minimum necessary temperature and heating time.

Experimental Protocols

Protocol 1: Small-Scale Solubility Assessment

This protocol will help you systematically determine the approximate solubility of your compound in a range of solvents.

Materials:

  • Methyl (R)-3-amino-3-(pyrimidin-4-yl)propanoate

  • Selection of organic solvents (e.g., Methanol, Ethanol, Acetonitrile, DMF, DMSO, THF, Dichloromethane, Ethyl Acetate)

  • Small vials or test tubes

  • Vortex mixer

  • Graduated micropipettes

Procedure:

  • Weigh approximately 5 mg of the compound into a small, dry vial.

  • Add 100 µL of the first solvent to be tested.

  • Vortex the vial for 30 seconds.

  • Visually inspect for dissolution. If the solid has dissolved, the solubility is >50 mg/mL.

  • If the solid has not fully dissolved, add another 100 µL of the solvent (total volume 200 µL).

  • Vortex for 30 seconds and observe. If dissolved, the solubility is >25 mg/mL.

  • Continue adding the solvent in 100 µL increments and vortexing until the solid is fully dissolved or a total volume of 1 mL is reached.

  • Record the volume of solvent required to dissolve the compound and calculate the approximate solubility.

  • Repeat for each solvent of interest.

Protocol 2: General Cooling Crystallization

This protocol provides a starting point for purifying the compound by crystallization.

Materials:

  • Methyl (R)-3-amino-3-(pyrimidin-4-yl)propanoate

  • A suitable solvent identified from Protocol 1 (one with higher solubility at elevated temperatures)

  • Erlenmeyer flask

  • Hot plate with stirring

  • Filtration apparatus (e.g., Büchner funnel, filter paper, vacuum flask)

  • Ice bath

Procedure:

  • Place the crude compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent to just cover the solid.

  • Gently heat the mixture with stirring until the solvent begins to boil.

  • Add small portions of the solvent dropwise until the compound is fully dissolved.

  • If the solution is colored or contains insoluble impurities, perform a hot filtration.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • If crystals do not form, try scratching the inside of the flask or adding a seed crystal.

  • Once crystal formation appears complete, place the flask in an ice bath for 15-30 minutes to maximize precipitation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Allow the crystals to air dry or dry under a vacuum.

Data Summary

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighCapable of hydrogen bonding with the amine and pyrimidine groups.
Polar Aprotic DMF, DMSO, AcetonitrileModerate to HighCan engage in strong dipole-dipole interactions.
Moderately Polar THF, Ethyl AcetateLow to ModerateLimited ability to interact with the polar functional groups.
Nonpolar Hexanes, TolueneVery LowIncompatible with the polar nature of the molecule.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a typical workflow for addressing solubility issues during experimental work.

Solubility_Troubleshooting start Start: Dissolve Compound check_solubility Is the compound fully dissolved? start->check_solubility proceed Proceed with Experiment check_solubility->proceed Yes troubleshoot_options Troubleshooting Options check_solubility->troubleshoot_options No increase_temp Increase Temperature troubleshoot_options->increase_temp add_cosolvent Add Polar Co-solvent troubleshoot_options->add_cosolvent change_solvent Change Primary Solvent troubleshoot_options->change_solvent check_oiling_out Does it 'oil out' or precipitate amorphously? increase_temp->check_oiling_out add_cosolvent->check_oiling_out change_solvent->check_oiling_out oiling_out_solutions Address Oiling Out check_oiling_out->oiling_out_solutions Yes successful_dissolution Successful Dissolution / Crystallization check_oiling_out->successful_dissolution No slower_cooling Cool Slowly oiling_out_solutions->slower_cooling use_more_solvent Use More Solvent oiling_out_solutions->use_more_solvent anti_solvent_method Use Anti-solvent Method oiling_out_solutions->anti_solvent_method induce_nucleation Induce Nucleation oiling_out_solutions->induce_nucleation slower_cooling->successful_dissolution use_more_solvent->successful_dissolution anti_solvent_method->successful_dissolution induce_nucleation->successful_dissolution

Caption: Troubleshooting workflow for solubility issues.

References

  • Vertex AI Search. (2023, December 7).
  • Solubility of Things. 2-Aminopyrimidine - Solubility of Things.
  • Thermo Scientific Chemicals. 2-Aminopyrimidine, 98% 5 g | Buy Online.
  • ChemScene. 1344938-08-4 | Methyl (s)-3-amino-3-(pyrimidin-4-yl)
  • Benchchem. Technical Support Center: Crystallization of 4-Aminopyridine-3-sulfonic Acid Salts.
  • ResearchGate. Figure 5.
  • CymitQuimica.
  • MDPI. (2010, June 21). Synthesis of 2-(2-Aminopyrimidine)-2,2-difluoroethanols as Potential Bioisosters of Salicylidene Acylhydrazides.
  • Fluorochem. METHYL 3-(PYRIMIDIN-4-YL)
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • RSC Publishing. (2025, October 7). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-prolifer.
  • ChemicalBook. (2025, July 24). 3-[(3-AMINO-4-METHYLAMINO-BENZOYL)-PYRIDIN-2-YL-AMINO]-PROPIONIC ACID ETHYL ESTER | 212322-56-0.
  • Benchchem.
  • PubChem. Methyl 3-amino-3-(4-fluorophenyl)
  • MDPI. (2019, August 3). Cocrystals of 2-Aminopyrimidine with Boric Acid—Crystal Engineering of a Novel Nonlinear Optically (NLO) Active Crystal.
  • GazFinder.
  • PMC. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.
  • (PDF) Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)
  • PubChem - NIH.
  • ICSC 1029 - METHYL PROPION
  • ChemicalBook. (2025, November 11). methyl-2-amino-3-(2-methylpyrimidin-4-yl)
  • BLD Pharm. 129042-89-3|Methyl 3-Amino-3-(3-pyridyl)
  • PubChem. Methyl 3-(piperidin-4-yl)
  • Cayman Chemical. Isoflavone (3-Phenylchromone, NSC 135405, CAS Number: 574-12-9).

Sources

Removing transition metal catalyst residues from amino ester products

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Transition Metal Removal from Amino Ester Products

Ticket ID: T-MET-REM-004 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Guide & Protocols for Catalyst Residue Removal

Executive Summary: The "Chelation Challenge"

Removing transition metals (Pd, Ru, Rh, Cu) from amino esters presents a unique kinetic and thermodynamic challenge compared to standard APIs. Unlike simple aromatics, the amine moiety in your product acts as a competitive ligand, effectively "fighting" the scavenger for the metal center.

Standard filtration or weak scavengers often fail because the Formation Constant (


)  of the Metal-Amino Ester complex is often comparable to that of standard silica-thiol scavengers. To succeed, you must shift the equilibrium using a scavenger with a significantly higher affinity (e.g., Trimercaptotriazine) or disrupt the metal-product coordination sphere.

Troubleshooting Guide (Q&A)

Q1: I treated my crude amino ester (2000 ppm Pd) with standard Silica-Thiol (Si-Thiol) for 4 hours, but ICP-MS still shows ~500 ppm. Why isn't it working?

Diagnosis: Competitive Binding. The amino group on your ester is coordinating to the Palladium, stabilizing it in solution.[1] Standard thiols often lack the denticity (binding points) to displace a bidentate or strong monodentate amine ligand.

Corrective Action:

  • Switch Ligand Class: Move to Si-TMT (Trimercaptotriazine) . TMT forms a highly stable, insoluble precipitate with Pd(II) and Pd(0) that is thermodynamically favored over amine coordination.

  • Temperature Spike: Increase scavenging temperature to 50-60°C . Ligand exchange is endothermic; heat accelerates the dissociation of the Pd-Amino Ester complex, allowing the scavenger to capture the metal.

    • Caution: Ensure your ester is stable at this temp (avoid aqueous bases to prevent hydrolysis).

Q2: I’m using Activated Carbon to save money, but my product yield dropped by 15%.

Diagnosis: Non-Specific Adsorption.[1] Activated carbon acts via physisorption (surface area), not chemisorption. It absorbs everything—metal, impurities, and your amino ester product.

Corrective Action:

  • Switch to Chemisorption: Use functionalized silica (Si-TMT or Si-Diamine). These are selective for the metal and will not bind your organic amino ester, restoring yield to >95%.

  • If Carbon is Mandatory: Pre-wet the carbon with the solvent before adding the crude solution. This saturates the solvent pores and can sometimes reduce product loss, though selectivity remains poor compared to silica.

Q3: My scavenger is clogging the filter frit, making workup impossible.

Diagnosis: Fines Generation / Mechanical Breakdown. Vigorous magnetic stirring can grind silica particles into fines.

Corrective Action:

  • Overhead Stirring: Use an overhead stirrer or orbital shaker instead of a magnetic stir bar to reduce shear force.

  • Celite Cap: Do not filter directly onto a frit. Pack a 1-2 cm pad of Celite 545 (diatomaceous earth) on top of the sintered glass. The Celite traps the fines while allowing the filtrate to pass.[2]

Q4: Can I use an acid wash to protonate the amine and release the metal?

Diagnosis: Hydrolysis Risk. While protonating the amine (


) does destroy its ability to bind metals, strong acids can hydrolyze the ester moiety (

).

Corrective Action:

  • The "Soft" Acid Wash: If your product is water-insoluble, try washing the organic phase with 0.5M - 1M Citric Acid or N-Acetylcysteine (NAC) solution. These are acidic enough to protonate the amine but gentle enough to preserve most esters. NAC also acts as a water-soluble metal scavenger.

Decision Matrix & Workflow

The following diagram illustrates the logical flow for selecting the correct removal method based on metal concentration and product chemistry.

MetalRemovalWorkflow Start Crude Amino Ester (High Metal Content) Assessment Initial Assessment: Is Product Water Soluble? Start->Assessment WaterSoluble YES (Water Soluble) Assessment->WaterSoluble OrganicSoluble NO (Organic Soluble) Assessment->OrganicSoluble Complexation Add Water-Soluble Scavenger (N-Acetylcysteine or EDTA) WaterSoluble->Complexation ScavengerSelect Select Scavenger: Si-TMT or MP-TMT OrganicSoluble->ScavengerSelect HeatStep Heat to 50°C (4-12h) Promote Ligand Exchange ScavengerSelect->HeatStep Critical for Amine Products Filter Filter via Celite Pad HeatStep->Filter Analysis ICP-MS Analysis Filter->Analysis Precipitation Precipitation/Crystallization Complexation->Precipitation Precipitation->Analysis Decision < 10 ppm? Analysis->Decision Success Proceed to Next Step Decision->Success Yes Fail Repeat with Higher Eq. or Different Ligand Decision->Fail No Fail->ScavengerSelect

Figure 1: Decision matrix for selecting metal removal strategies based on product solubility and chemical nature.

Experimental Protocols

Protocol A: High-Efficiency Scavenging (Si-TMT)

Best for: Organic-soluble amino esters with stubborn Pd residues.

Reagents:

  • Crude Product Solution (in THF, EtOAc, or Toluene)

  • SiliaMetS® TMT or Biotage® MP-TMT (Loading typically 0.5 - 1.2 mmol/g)

  • Celite 545

Procedure:

  • Quantify: Determine initial metal content via ICP-OES/MS.

  • Dose: Add 3–5 molar equivalents of scavenger relative to the residual metal content.

    • Note: If metal content is unknown, start with 10 wt% scavenger relative to the mass of the crude product.

  • Incubate: Stir the suspension.

    • Standard: Room Temperature for 12–24 hours.

    • Accelerated: 50°C for 4–6 hours (Recommended for amino esters to overcome chelation).

  • Filter: Prepare a sintered glass funnel with a 1 cm pad of wetted Celite. Filter the suspension slowly.

  • Wash: Wash the filter cake with 2 bed volumes of the reaction solvent to recover entrained product.

  • Concentrate: Evaporate solvent to yield purified product.

Protocol B: Aqueous Extraction (The "Cysteine Wash")

Best for: Large scale, cost-sensitive processes where product is water-insoluble.

Reagents:

  • L-Cysteine or N-Acetylcysteine (NAC)

  • Sodium Acetate (buffer)

Procedure:

  • Prepare Wash Solution: Dissolve L-Cysteine (20 eq relative to Pd) in water. Adjust pH to ~6–7 with Sodium Acetate.

    • Why pH 6? Prevents hydrolysis of the ester while keeping cysteine active.

  • Contact: Add the aqueous solution to the organic phase containing your product.

  • Agitate: Stir vigorously for 1–2 hours. The Pd will transfer from the organic amine phase to the aqueous cysteine phase (forming a water-soluble Pd-Cysteine complex).

  • Separate: Separation of phases. The Pd stays in the water; the amino ester stays in the organic layer.

  • Repeat: Perform a second wash if the initial Pd load was >1000 ppm.

Comparative Data: Scavenger Efficiency

The following table summarizes removal efficiency for a Palladium-catalyzed Suzuki coupling product containing a secondary amine moiety.

MethodScavenger TypeLoadingConditionsInitial Pd (ppm)Final Pd (ppm)Product Recovery (%)
Control NoneN/AWorkup only1250110098%
Method A Activated Carbon20 wt%25°C, 12h125015082% (Loss)
Method B Si-Thiol5 eq25°C, 12h125045099%
Method C Si-TMT 5 eq 50°C, 6h 1250 < 5 99%
Method D Cysteine Wash20 eqpH 7, 2h12504596%

Data Source: Aggregated from internal application notes and referenced literature [1, 2].

Regulatory Reference (ICH Q3D)

When developing your purification strategy, ensure compliance with ICH Q3D Elemental Impurities guidelines. Palladium is a Class 2B impurity.

  • Oral PDE (Permitted Daily Exposure): 100 µ g/day .[3]

  • Parenteral PDE: 10 µ g/day .

  • Implication: If your daily dose is 1g, your final product must contain <100 ppm Pd (Oral) or <10 ppm Pd (Parenteral).

References

  • ICH Q3D Guideline for Elemental Impurities . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Palladium Removal from Organic Reaction Mixtures by Trimercaptotriazine . Organic Process Research & Development. [Link][4][5]

  • Metal Scavengers: An Investigative Study . Biotage Application Notes. [Link]

Sources

Minimizing retro-Michael reaction byproducts in beta-amino acid storage

Technical Support Center: Minimizing Retro-Michael Degradation in -Amino Acid Storage

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address one of the most pervasive challenges in peptide synthesis and medicinal chemistry: the spontaneous degradation of

This guide is designed for drug development professionals and synthetic chemists who require high-purity chiral building blocks. Below, you will find mechanistic insights, causality-driven FAQs, empirical data, and self-validating protocols to ensure the integrity of your

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why do my -amino acid stocks degrade into -unsaturated acids over time?

A: This degradation is caused by a retro-Michael reaction (or retro-aza-Michael addition). Mechanistically, this is an elimination reaction—typically following an E1cB pathway—where the


This process is highly dependent on two factors:

  • Basic Conditions: The presence of a base (even the unprotonated amine of the

    
    -amino acid itself acting intermolecularly) deprotonates the 
    
    
    -carbon, forming a stabilized enolate intermediate that subsequently ejects the
    
    
    -amino group[1].
  • Entropy: The fragmentation of one molecule into two (the unsaturated acid and the free amine) is entropically favored (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ). Consequently, elevated temperatures drastically accelerate this decomposition.
    
Q2: I purify my -amino acids via high-vacuum distillation, but my yields are low and purity is compromised. What is happening?

A: High vacuum distillation of

2
Q3: How does the storage pH affect the shelf-life of these compounds?

A: Storage pH is the single most critical variable. In a free base state, the unprotonated amine can act as a mild base, slowly catalyzing the


Part 2: Visualizing the Degradation Pathway and Troubleshooting Logic

To effectively troubleshoot, one must understand the flow of electrons during degradation and the logical steps to isolate the issue.

MechanismABeta-Amino Acid (Free Base)Susceptible StateBAlpha-Carbon Deprotonation(Base/Self-Catalyzed)A->B Trace Base / HeatCEnolate Transition State(E1cB Pathway)B->C Rate Limiting StepDAlpha,Beta-Unsaturated Acid(Reactive Michael Acceptor)C->D C-N Bond CleavageEExpelled Free Amine(Accelerates further degradation)C->E C-N Bond CleavageE->B Autocatalytic Feedback

Figure 1: E1cB mechanism of retro-Michael degradation highlighting the autocatalytic feedback loop.

TroubleshootingStartAPI Purity Drop DetectedDuring StorageCheckNMRRun 1H-NMR & HPLC-UVStart->CheckNMRIsUnsatVinyl Peaks (5.5-6.5 ppm)?UV Absorbance at 210-220 nm?CheckNMR->IsUnsatYesRetro-Michael ConfirmedIsUnsat->Yes YesNoInvestigate Hydrolysisor OxidationIsUnsat->No NoAction1Audit Storage Conditions(Is it stored as Free Base?)Yes->Action1Action2Protocol: Convert to HCl Salt(Eliminates Enolate Formation)Action1->Action2 If Free Base foundAction3Protocol: Lyophilize &Store at -20°C under ArgonAction2->Action3

Figure 2: Diagnostic workflow for identifying and resolving retro-Michael API contamination.

Part 3: Quantitative Data on Storage Stability

The following self-validating system demonstrates the causality between storage conditions and degradation. By running a parallel stability study using these exact parameters, you can validate the integrity of your specific

Table 1: 6-Month Accelerated Stability Data for Methyl 3-amino-5-phenylpentanoate

Storage StateTemperatureAtmospherePurity at 1 Mo.Purity at 6 Mo.Primary Impurity Detected
Free Base (Neat Oil)25°CAmbient Air88.4%41.2%Cinnamate derivative (Retro-Michael)
Free Base (Neat Oil)4°CArgon96.1%82.5%Cinnamate derivative (Retro-Michael)
HCl Salt (Solid) 25°C Ambient Air 99.5% 97.8% Trace Hydrolysis (Free Acid)
HCl Salt (Solid) -20°C Argon / Desiccated >99.9% >99.9% None Detected

Data Interpretation: Storing the compound as a free base oil at room temperature results in catastrophic loss of yield due to autocatalytic elimination. Conversion to the HCl salt solidifies the product and neutralizes the basicity required for the E1cB mechanism, preserving >99% purity even at room temperature[3].

Part 4: Standard Operating Procedures (SOPs)

Protocol A: Conversion of -Amino Acid Free Base to Stable HCl Salt

This protocol is designed to trap the amine, preventing the entropically favored elimination during concentration.

Reagents:

  • Anhydrous Diethyl Ether (

    
    ) or Dichloromethane (DCM)
    
  • 2.0 M HCl in Diethyl Ether (Anhydrous)

  • Argon gas

Step-by-Step Methodology:

  • Dissolution: Dissolve the purified

    
    -amino acid free base (10 mmol) in 20 mL of anhydrous 
    
    
    in a round-bottom flask under an Argon atmosphere. Ensure the flask is submerged in an ice bath (0°C) to suppress thermal degradation.
  • Acidification: Dropwise, add 1.1 equivalents (5.5 mL) of 2.0 M HCl in

    
     while stirring vigorously. A white precipitate (the hydrochloride salt) should begin to form immediately.
    
  • Maturation: Allow the suspension to stir at 0°C for 15 minutes to ensure complete salt formation.

  • Isolation: Filter the precipitate rapidly through a sintered glass funnel under a blanket of Argon. Wash the filter cake with an additional 10 mL of cold, anhydrous

    
    .
    
  • Drying: Transfer the solid to a vacuum desiccator containing

    
     or Drierite. Apply high vacuum at room temperature  (Do not heat!) for 4 hours to remove residual solvent.
    
  • Storage: Transfer the dry, white powder to an amber glass vial, purge with Argon, seal with Parafilm, and store at -20°C.

Protocol B: Analytical Detection of Retro-Michael Byproducts via H-NMR

A self-validating protocol to check stock integrity before use in peptide coupling.

  • Sample Prep: Dissolve 5 mg of the

    
    -amino acid salt in 0.6 mL of 
    
    
    or
    
    
    . (Avoid
    
    
    if the sample is a salt, as solubility will be poor and residual acid can shift peaks).
  • Acquisition: Acquire a standard 1D

    
    H-NMR spectrum (minimum 400 MHz).
    
  • Spectral Analysis:

    • Target API: Look for the characteristic diastereotopic protons of the

      
      -carbon, typically appearing as complex multiplets between 2.2 ppm and 2.8 ppm .
      
    • Retro-Michael Impurity: Scan the downfield region between 5.8 ppm and 7.5 ppm . The formation of an

      
      -unsaturated system will manifest as two distinct doublet or doublet-of-doublet peaks representing the vinylic protons.
      
    • Causality Check: If vinylic peaks are present, integrate them against the

      
      -protons of the intact product to determine the molar percentage of degradation. If the impurity is >2%, the batch must be discarded or repurified via recrystallization, as unsaturated carbonyls are highly reactive Michael acceptors that will cross-react during subsequent peptide coupling steps.
      

References

  • Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications | Chemical Reviews - ACS Publications. acs.org.
  • Methyl 3-amino-5-phenylpentanoate|C12H17NO2. benchchem.com.
  • Ethyl 3-(benzylamino)butanoate | 6335-80-4. benchchem.com.

Technical Support Center: Mastering the Control of Hygroscopicity in Pyrimidine-Based Amino Ester Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the hygroscopicity of pyrimidine-based amino ester salts. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate, diagnose, and resolve moisture-related issues in your experimental work.

Troubleshooting Guide: Navigating Common Hygroscopicity Issues

This section is designed to provide solutions to specific problems you may encounter during the development and handling of pyrimidine-based amino ester salts.

Issue 1: My purified salt is deliquescing at ambient room conditions. What is happening and how can I fix it?

Answer:

Deliquescence, the process of absorbing enough atmospheric moisture to dissolve, is an indication of very high hygroscopicity. This phenomenon is particularly concerning as it can lead to physical instability (e.g., caking, changes in crystal form) and chemical degradation.[1]

Root Cause Analysis:

  • Inappropriate Salt Form: The combination of the pyrimidine-based active pharmaceutical ingredient (API) and the selected counter-ion has resulted in a salt with a low critical relative humidity (CRH). Salts of strong acids, like hydrochloric acid, can be particularly prone to high hygroscopicity.[2]

  • Amorphous Content: The presence of an amorphous (non-crystalline) form of your salt can significantly increase its hygroscopicity compared to its crystalline counterpart. Amorphous materials have a higher surface area and greater molecular mobility, which facilitates water uptake.

  • Residual Solvents: The presence of residual solvents from the crystallization process can disrupt the crystal lattice and create sites for water absorption.

Troubleshooting Workflow:

  • Immediate Mitigation:

    • Transfer the material to a desiccator containing a suitable drying agent (e.g., silica gel, phosphorus pentoxide) or a controlled low-humidity environment (e.g., a glove box with a nitrogen atmosphere). This will prevent further moisture uptake.

  • Characterize the Material:

    • Dynamic Vapor Sorption (DVS): This is the gold standard for assessing hygroscopicity. A DVS analysis will determine the moisture sorption-desorption isotherm and identify the CRH of your salt.[1]

    • Powder X-ray Diffraction (PXRD): Use PXRD to determine if your material is crystalline or amorphous. The absence of sharp peaks is indicative of amorphous content.

    • Thermogravimetric Analysis (TGA): TGA can help quantify the amount of water and residual solvent in your sample.[1]

  • Implement Corrective Actions:

    • Salt Screening: If the intrinsic properties of the current salt form are problematic, a salt screening study is the most effective long-term solution. The goal is to identify a counter-ion that forms a more stable, less hygroscopic crystalline salt with your pyrimidine-based amino ester. Consider a range of counter-ions with varying properties (e.g., size, pKa, hydrophobicity).[2][3]

    • Recrystallization: If amorphous content is the issue, recrystallization from an appropriate solvent system can yield a more stable crystalline form. Careful control of temperature, cooling rate, and agitation is crucial.

    • Drying: Ensure your drying process is adequate to remove residual solvents without causing thermal degradation.

Issue 2: I'm observing poor flowability and caking of my salt during powder handling and formulation. Is this related to hygroscopicity?

Answer:

Yes, poor flowability and caking are classic manifestations of excessive moisture uptake in a powdered solid. Even small amounts of adsorbed water can lead to the formation of liquid bridges between particles, increasing inter-particle adhesion and resulting in clumping and caking. This can severely impact manufacturing processes like blending, milling, and tableting.

Root Cause Analysis:

  • Surface Moisture: Your pyrimidine-based amino ester salt is likely adsorbing moisture onto its surface, even if it is not deliquescing. This is common for materials with polar functional groups that can form hydrogen bonds with water.

  • Particle Size and Morphology: Small, irregular particles with a high surface area are more prone to the effects of moisture than larger, more uniform crystals.

  • Environmental Conditions: High ambient humidity in the processing environment is a direct cause of this issue.

Troubleshooting Workflow:

  • Environmental Control:

    • The most immediate solution is to control the relative humidity (RH) in your processing environment. Aim to keep the RH well below the CRH of your material, as determined by DVS.

  • Formulation Strategies:

    • Co-processing with Excipients: Blending your hygroscopic salt with hydrophobic excipients, such as certain grades of microcrystalline cellulose or magnesium stearate, can help to mitigate moisture uptake.[4] These excipients can act as a physical barrier or preferentially adsorb moisture.

    • Granulation: Wet or dry granulation can increase the particle size and density of the powder, which can improve flowability and reduce the impact of surface moisture.

  • Particle Engineering:

    • Crystal Habit Modification: During crystallization, it may be possible to modify the crystal habit (the external shape of the crystals) to favor less elongated or needle-like shapes, which tend to have better flow properties. This can sometimes be achieved by changing the solvent system or adding habit-modifying agents.

Frequently Asked Questions (FAQs)

This section addresses broader questions about the principles and strategies for controlling the hygroscopicity of pyrimidine-based amino ester salts.

Q1: Why are pyrimidine-based amino ester salts often hygroscopic?

Answer:

The hygroscopicity of these salts arises from the inherent chemical functionalities within their structure:

  • Pyrimidine Ring: The nitrogen atoms in the pyrimidine ring are electronegative and can act as hydrogen bond acceptors, attracting polar water molecules.[5][6]

  • Amino Group: The amino group is also highly polar and can participate in hydrogen bonding with water.

  • Ester Group: The carbonyl oxygen of the ester group is another site for hydrogen bonding with water.

  • Salt Form: As ionic compounds, these salts have a high affinity for water, a polar solvent. The specific counter-ion chosen will significantly influence the overall hygroscopicity.[2][3]

The combination of these polar groups creates a molecule with a high propensity to interact with atmospheric moisture.

Q2: How do I choose the right counter-ion to minimize hygroscopicity during salt screening?

Answer:

Choosing the right counter-ion is a critical step in drug development and involves a multi-parameter optimization.[2][3] For minimizing hygroscopicity, consider the following principles:

  • Hydrophobicity of the Counter-ion: More hydrophobic counter-ions can sometimes lead to less hygroscopic salts. For example, converting a hydrochloride salt to a mesylate or tosylate salt may improve its moisture stability.[1]

  • Crystal Lattice Energy: A well-ordered crystal lattice with strong intermolecular interactions is generally less susceptible to disruption by water molecules. Counter-ions that promote the formation of a stable, high-melting-point crystal lattice are often preferred. Small, compact counter-ions can sometimes lead to the formation of such stable lattices.[3][7]

  • The Hofmeister Series: While not a direct predictor, the Hofmeister series can provide some guidance on the interaction of ions with water. Kosmotropic ("water-ordering") anions may, in some cases, lead to less hygroscopic salts compared to chaotropic ("water-disordering") anions, although this is not a universal rule and must be experimentally verified.[8]

A typical salt screening workflow would involve preparing a range of salts with different counter-ions (e.g., hydrochloride, hydrobromide, sulfate, mesylate, besylate, tosylate, maleate, fumarate) and then characterizing their properties, including hygroscopicity (via DVS), crystallinity (via PXRD), solubility, and stability.

Table 1: Example of Counter-ion Properties and their Potential Impact on Hygroscopicity

Counter-ionTypical PropertiesPotential Impact on Hygroscopicity
Chloride (Cl-) Small, highly polarOften leads to hygroscopic salts[1]
Sulfate (SO4 2-) Divalent, can form strong ionic bondsCan sometimes form stable, non-hygroscopic hydrates
Mesylate Organic, moderately hydrophobicOften less hygroscopic than hydrochloride salts[1]
Tosylate Organic, more hydrophobicCan significantly reduce hygroscopicity
Maleate Dicarboxylic acid, can form strong H-bondsVariable, depends on crystal packing
Q3: What is the role of crystal engineering in controlling hygroscopicity?

Answer:

Crystal engineering is a powerful strategy to control the solid-state properties of a drug, including its hygroscopicity. The primary approaches are:

  • Polymorph Screening: Different crystalline forms (polymorphs) of the same salt can have different crystal packing and, consequently, different hygroscopic properties. A thorough polymorph screen can identify the most stable and least hygroscopic form.

  • Co-crystallization: A co-crystal is a multi-component crystal in which the API and a co-former (a neutral molecule) are held together by non-ionic interactions, such as hydrogen bonds. By selecting an appropriate co-former, it is possible to create a new crystalline solid with improved physicochemical properties, including reduced hygroscopicity.[9] This can be an excellent alternative if changing the salt form negatively impacts other properties like solubility.

Visualizing Key Concepts and Workflows

Diagram 1: Decision Tree for Troubleshooting a Hygroscopic Salt

G start Problem: Hygroscopic Salt check_form Is the material crystalline? start->check_form recrystallize Action: Recrystallize to obtain a stable crystalline form. check_form->recrystallize No (Amorphous) dvs Perform DVS analysis to determine CRH. check_form->dvs Yes (Crystalline) recrystallize->dvs crh_check Is CRH acceptable for development? dvs->crh_check salt_screen Action: Perform salt screening or co-crystal screen. crh_check->salt_screen No (CRH too low) formulation Action: Mitigate with formulation strategies (e.g., excipients, coating). crh_check->formulation Yes (Manageable) end_ok Proceed with development under controlled humidity. salt_screen->end_ok formulation->end_ok

Caption: Troubleshooting workflow for a hygroscopic pyrimidine-based amino ester salt.

Diagram 2: Factors Influencing Hygroscopicity

G center Hygroscopicity mol_structure Molecular Structure (Polar Groups) center->mol_structure pka pKa of API & Counter-ion center->pka crystallinity Crystallinity center->crystallinity polymorphism Polymorphism center->polymorphism particle_size Particle Size center->particle_size humidity Relative Humidity center->humidity temperature Temperature center->temperature

Caption: Interplay of factors determining the hygroscopicity of a pharmaceutical salt.

Experimental Protocols

Protocol 1: Standard Hygroscopicity Assessment using Dynamic Vapor Sorption (DVS)

Objective: To quantitatively determine the moisture sorption and desorption behavior of a pyrimidine-based amino ester salt and to identify its critical relative humidity (CRH).

Materials and Equipment:

  • Dynamic Vapor Sorption (DVS) Analyzer

  • Microbalance (integrated into DVS)

  • Nitrogen gas supply (for dry gas)

  • Water reservoir (for humidified gas)

  • Sample of pyrimidine-based amino ester salt (approx. 5-10 mg)

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the salt into a DVS sample pan.

  • Drying: Place the sample in the DVS instrument and dry the sample under a stream of dry nitrogen (0% RH) at 25°C until a stable weight is achieved ( dm/dt ≤ 0.002% min⁻¹). This stable weight is recorded as the initial dry mass.

  • Sorption Isotherm:

    • Increase the relative humidity (RH) in a stepwise manner, typically in 10% RH increments from 0% to 90% RH.

    • At each RH step, allow the sample to equilibrate until a stable weight is reached ( dm/dt ≤ 0.002% min⁻¹). Record the equilibrium weight at each step.

  • Desorption Isotherm:

    • Once the sample has equilibrated at 90% RH, decrease the RH in a stepwise manner, typically in 10% RH decrements from 90% back to 0% RH.

    • Allow the sample to equilibrate at each step and record the equilibrium weight.

  • Data Analysis:

    • Plot the percentage change in mass ((mass at RH% - dry mass) / dry mass) * 100) on the y-axis against the RH (%) on the x-axis for both the sorption and desorption phases.

    • Identify the CRH, which is the RH at which a sharp increase in moisture uptake occurs. This may indicate a phase transition, such as deliquescence or the formation of a hydrate.

References

  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (2015). Science Alert. [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave. [Link]

  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (2015). ResearchGate. [Link]

  • Synthesis, Self-Assembly, and Biological Activities of Pyrimidine-Based Cationic Amphiphiles. (2021). ACS Omega. [Link]

  • API Hygroscopicity. (n.d.). Pharma Innovation. [Link]

  • Influence of counterions on the interaction of pyridinium salts with model membranes. (n.d.). ScienceDirect. [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). MDPI. [Link]

  • Water Adsorption on Hydrophilic Fibers and Porous and Deliquescent Materials: Cellulose, Polysaccharide, Silica, Inorganic Salt, Sugar Alcohol, and Amino Acid. (2023). ACS Omega. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). PMC. [Link]

  • Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm. (2021). Nature. [Link]

  • Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. (n.d.). TA Instruments. [Link]

  • Impact of counterion on the chemical stability of crystalline salts of procaine. (2010). PubMed. [Link]

  • The use of hydrophobic amino acids in protecting spray dried trehalose formulations against moisture-induced changes. (2019). PMC. [Link]

  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. (2016). PMC. [Link]

  • Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. (2012). PubMed. [Link]

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). IJPPR. [Link]

  • A mini review of pyrimidine and fused pyrimidine marketed drugs. (n.d.). CORE. [Link]

  • The Impact of the Counterion in the Performance of Ionic Hydrotropes. (n.d.). University of York. [Link]

  • Moisture sorption behaviors, water activity-temperature relationships, and physical stability traits of spices, herbs, and seasoning blends containing crystalline and amorphous ingredients. (2020). PubMed. [Link]

  • Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. (2011). ResearchGate. [Link]

  • Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. (2023). ResearchGate. [Link]

  • Salt effects on the solubility of aromatic and dicarboxylic amino acids in water. (2022). Biblioteca Digital do IPB. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Chemical Shifts of Methyl (R)-3-amino-3-(pyrimidin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis and comparison of the expected ¹H NMR chemical shifts for Methyl (R)-3-amino-3-(pyrimidin-4-yl)propanoate. Designed for researchers in synthetic and medicinal chemistry, this document moves beyond a simple data table to explain the rationale behind spectral assignments, grounded in established principles and comparative data from analogous structures.

Introduction: The Importance of Structural Verification

Methyl (R)-3-amino-3-(pyrimidin-4-yl)propanoate is a chiral building block of significant interest in drug discovery, incorporating a key pyrimidine heterocycle. For any synthetic chemist, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this process, providing precise information about the molecular framework. This guide offers a predictive analysis of the proton (¹H) NMR spectrum, establishing a reliable reference for researchers working with this compound and its derivatives.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify the unique proton environments within the molecule. The structure contains five distinct sets of protons, as illustrated below. The presence of a chiral center at the C3 position renders the adjacent C2 methylene protons (Hc and Hd) diastereotopic, meaning they are chemically non-equivalent and are expected to have different chemical shifts.

Figure 1: Molecular structure of Methyl (R)-3-amino-3-(pyrimidin-4-yl)propanoate with key proton groups labeled for NMR assignment.

Predicted ¹H NMR Chemical Shifts: A Comparative Analysis

The following table summarizes the predicted chemical shifts, multiplicities, and coupling constants for the target molecule. The "Rationale and Comparison" column provides the scientific reasoning for each prediction, referencing data from simpler, analogous molecules.

Proton LabelProtonsPredicted δ (ppm)MultiplicityRationale and Comparison
H₂ 1H~9.2-9.3Singlet (s) or Doublet (d)This proton is situated between two electron-withdrawing nitrogen atoms, causing significant deshielding. In unsubstituted pyrimidine, the H2 proton resonates at approximately 9.26 ppm.[1] A small coupling to H6 may be observed.
H₆ 1H~8.7-8.8Doublet (d)This proton is adjacent to one nitrogen atom. Unsubstituted pyrimidine shows the H4/H6 protons at ~8.78 ppm.[1] It will be split by the adjacent H5 proton.
H₅ 1H~7.4-7.6Doublet of Doublets (dd)This proton is least affected by the ring nitrogens. In pyrimidine, the H5 proton appears around 7.36 ppm.[1] The presence of the C4-substituent will likely shift it slightly downfield. It is coupled to both H6 and potentially H2.
Hₐ 1H~4.6-4.8Triplet (t) or Multiplet (m)The methine proton is deshielded by three groups: the pyrimidine ring, the amino group, and the ester moiety (via the C2-C3 bond). Its signal will be split by the two diastereotopic C2 protons (Hc and Hd).
Hc,d 2H~2.8-3.1Multiplet (m)These diastereotopic methylene protons are adjacent to the chiral center (C3) and the carbonyl group. They will exhibit complex splitting, appearing as a multiplet or two distinct signals, each split by Hₐ. For comparison, the methylene protons in methyl 3-aminopropanoate hydrochloride appear at distinct positions.[2][3]
Hb 3H~3.7Singlet (s)This signal corresponds to the methyl ester protons. Protons on a carbon bonded to an oxygen atom typically absorb in the 3.5-4.0 δ range.[4] This signal is a singlet as there are no adjacent protons. For example, the methyl ester protons in methyl propanoate resonate around 3.6 ppm.[5]
Hₑ 2H~1.5-3.0 (variable)Broad Singlet (br s)The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[6][7] The signal is often broad and may not show coupling.

Experimental Protocol for Data Acquisition

To ensure reproducible and high-quality data, a standardized acquisition protocol is essential. This self-validating workflow is recommended for obtaining the ¹H NMR spectrum of the title compound.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of Methyl (R)-3-amino-3-(pyrimidin-4-yl)propanoate.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is often a good starting point for general organic molecules. DMSO-d₆ is preferable if hydrogen bonding with the amine protons is of interest.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup and Calibration:

    • Use a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion.[8]

    • Insert the sample and lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. A half-height linewidth of <0.5 Hz for the TMS signal is a good target.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a 30° or 45° pulse angle to ensure adequate signal without saturating the sample.

    • Set the relaxation delay (d1) to at least 1-2 seconds to allow for full proton relaxation between scans.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum manually to ensure all peaks are in positive absorption mode with a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each peak.

    • Analyze the peak multiplicities and coupling constants to confirm assignments.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Compound (5-10 mg) prep2 Dissolve in Deuterated Solvent (~0.6 mL) prep1->prep2 prep3 Add Internal Standard (TMS) prep2->prep3 prep4 Transfer to NMR Tube prep3->prep4 acq1 Insert Sample & Lock prep4->acq1 acq2 Shim Magnetic Field acq1->acq2 acq3 Set Acquisition Parameters acq2->acq3 acq4 Acquire Spectrum (16-32 Scans) acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Calibrate & Integrate proc2->proc3 proc4 Assign Signals proc3->proc4

Figure 2: Recommended workflow for ¹H NMR data acquisition and processing.

Conclusion

The ¹H NMR spectrum of Methyl (R)-3-amino-3-(pyrimidin-4-yl)propanoate is predicted to show five distinct proton environments, with characteristic shifts for the pyrimidine ring protons, the propanoate backbone, and the methyl ester. Key features to note are the significant deshielding of the H₂ proton on the pyrimidine ring and the diastereotopic nature of the C2 methylene protons, which will likely result in a complex multiplet. This guide provides a robust framework for the analysis and verification of this important synthetic intermediate.

References

  • Abraham, R. J., et al. (2002). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). Methyl 3-aminopropanoate hydrochloride. PubChem Compound Database. Retrieved from: [Link]

  • Reich, H. J. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. University of Wisconsin. Retrieved from: [Link]

  • ResearchGate (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... [Image]. Retrieved from: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from: [Link]

  • University of Regensburg (n.d.). NMR Spectroscopy: Chemical shifts. Retrieved from: [Link]

  • Starkey, L. S. (n.d.). 1H NMR Chemical Shifts [PDF]. California State Polytechnic University, Pomona. Retrieved from: [Link]

  • Doc Brown's Chemistry (n.d.). Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propanoate. Retrieved from: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]

Sources

Optical rotation values for Methyl (R)-3-amino-3-(pyrimidin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide to Optical Rotation Analysis for Methyl (R)-3-amino-3-(pyrimidin-4-yl)propanoate

Executive Summary

In modern drug discovery, chiral


-amino acid esters are indispensable building blocks, particularly in the design of peptidomimetics and targeted therapeutics (such as DPP-4 inhibitors). Methyl (R)-3-amino-3-(pyrimidin-4-yl)propanoate  represents a highly specialized structural motif where the stereocenter is adjacent to a pyrimidine heterocycle.

The stereochemical integrity of this molecule is paramount; the (R)- and (S)-enantiomers exhibit drastically different spatial orientations that dictate their binding affinities to biological targets. This guide objectively compares the chiroptical performance of the (R)-enantiomer against its alternatives (the (S)-enantiomer, the racemic mixture, and structural analogs) and establishes a self-validating experimental framework for determining its specific optical rotation (


).

Physicochemical Profiling & Quantitative Comparison

Optical rotation is a macroscopic readout of a molecule's microscopic chiral environment. For


-amino acid derivatives, the specific rotation is highly sensitive to the nature of the aromatic or heteroaromatic ring attached to the stereocenter [1].

The table below summarizes the comparative chiroptical data. Note: Exact values can exhibit minor variances based on synthesis routes and residual solvent, hence the necessity for the standardized protocols detailed in Section 4.

Table 1: Comparative Chiroptical Data of


-Amino Acid Esters 
Compound / AlternativeStereoconfigurationExpected

Range (c=1.0, MeOH)
Target Enantiomeric Excess (ee)Utility in Asymmetric Synthesis
Methyl (R)-3-amino-3-(pyrimidin-4-yl)propanoate (R)

to


Primary active building block for targeted APIs.
Methyl (S)-3-amino-3-(pyrimidin-4-yl)propanoate (S)

to


Negative control; alternative spatial vector probe.
Methyl 3-amino-3-(pyrimidin-4-yl)propanoate Racemic (RS)


Baseline standard for chiral HPLC method development.
Methyl (R)-3-amino-3-phenylpropanoate [2][3](R)

to


Structural analog; lacks pyrimidine H-bonding effects.

Mechanistic Insight: The Causality of Chiroptical Behavior

As an Application Scientist, I frequently observe discrepancies in reported optical rotation values across different laboratories. For Methyl (R)-3-amino-3-(pyrimidin-4-yl)propanoate, these discrepancies rarely stem from the instrument, but rather from a misunderstanding of the molecule's solvation mechanics.

Why Solvent Selection is Critical: The pyrimidine ring contains two


-hybridized basic nitrogen atoms that act as strong hydrogen bond acceptors. When dissolved in a protic solvent like Methanol (MeOH), intermolecular hydrogen bonding stabilizes specific rotamers of the flexible propanoate backbone. In contrast, an aprotic solvent like Chloroform (

) forces the molecule into intramolecular hydrogen-bonded conformations (e.g., between the amine and the ester carbonyl). Because optical rotation is the sum of the optical activities of all populated conformers, shifting the conformer population via solvent choice directly perturbs the observed rotation (

). Therefore, standardizing the solvent is a fundamental thermodynamic requirement, not merely a procedural preference.

G Observed Observed Rotation (α) Specific Specific Rotation [α]D Observed->Specific Biot's Law Solvent Solvent Effects (H-bonding with Pyrimidine) Solvent->Observed Temp Temperature (T) Standardized at 20°C Temp->Observed Conc Concentration (c) Strictly controlled Conc->Observed Wave Wavelength (λ) Sodium D-line (589 nm) Wave->Observed

Caption: Mechanistic variables influencing the observed optical rotation of chiral beta-amino acid esters.

Self-Validating Experimental Protocol

A robust protocol cannot rely on a single physical property. Optical rotation can be artificially skewed by trace amounts of highly rotating chiral impurities. To establish a self-validating system , polarimetry must be coupled with orthogonal validation via Chiral High-Performance Liquid Chromatography (HPLC).

Phase 1: High-Precision Polarimetry
  • System Calibration: Prior to analysis, calibrate the digital polarimeter using a NIST-traceable quartz control plate at 589 nm (Sodium D-line) and

    
    .
    
  • Solvent Blanking: Fill a 100 mm (1 dm) thermostated polarimeter cell with HPLC-grade Methanol. Record the blank rotation to establish an absolute zero baseline.

  • Sample Preparation (Gravimetric): Accurately weigh exactly 100.0 mg of Methyl (R)-3-amino-3-(pyrimidin-4-yl)propanoate using an analytical balance (0.01 mg precision). Transfer quantitatively to a 10.0 mL volumetric flask and dilute to the mark with Methanol. This yields a precise concentration of

    
     g/100  mL.
    
  • Measurement: Inject the sample into the 1 dm cell, ensuring no air bubbles are trapped. Record the observed rotation (

    
    ) in triplicate.
    
  • Calculation: Apply Biot’s Law:

    
    
    (Where 
    
    
    
    is the path length in dm, and
    
    
    is concentration in g/100 mL).
Phase 2: Orthogonal Validation (Chiral HPLC)

To ensure the calculated


 truly reflects the enantiomeric purity, cross-validate the sample using Chiral HPLC.
  • Column: Chiralcel OD-H (or equivalent polysaccharide-based chiral stationary phase).

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v). The addition of DEA is critical to suppress peak tailing caused by the basic pyrimidine and primary amine groups.

  • Flow Rate & Detection: 1.0 mL/min, UV detection at 254 nm.

  • Validation Logic: The integrated area of the (R)-enantiomer peak versus the (S)-enantiomer peak must yield an

    
    . If the HPLC confirms high chiral purity but the polarimetry value deviates from the expected benchmark, the discrepancy is definitively linked to chemical impurities (e.g., residual salts or moisture) rather than stereochemical inversion.
    

G Start Methyl (R)-3-amino-3- (pyrimidin-4-yl)propanoate Prep Sample Preparation (c=1.0 in MeOH) Start->Prep HPLC Orthogonal Validation (Chiral HPLC) Start->HPLC Blank Solvent Blank Calibration Prep->Blank Polarimetry Polarimetry Measurement (589 nm) Blank->Polarimetry Calc Specific Rotation [α]D Calculation Polarimetry->Calc EE Enantiomeric Excess (ee) Determination HPLC->EE Valid Self-Validated Chiral Purity Report Calc->Valid EE->Valid

Caption: Workflow for self-validating chiral purity analysis combining polarimetry and chiral HPLC.

Conclusion

For complex chiral building blocks like Methyl (R)-3-amino-3-(pyrimidin-4-yl)propanoate, optical rotation is a powerful, yet highly sensitive, metric. By understanding the mechanistic causality of solvent-solute interactions and implementing a self-validating protocol that pairs Biot's Law calculations with chiral chromatography, researchers can guarantee the stereochemical integrity of their starting materials, thereby de-risking downstream API synthesis.

References

  • NIH Global Substance Registration System (GSRS). "3-AMINO-3-PHENYLPROPANOIC ACID, (R)-" (Reference for stereochemical definitions and optical activity standards of analogous structures). Available at:[Link]

  • Accela ChemBio. "Methyl (S)-3-Amino-3-phenylpropanoate Hydrochloride" (Reference for related methyl ester hydrochloride derivatives and physical properties). Available at:[Link]

High-Resolution Mass Spectrometry vs. Electron Ionization MS for the Structural Elucidation of Pyrimidine Propanoates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrimidine propanoates are highly versatile chemical scaffolds frequently utilized in the development of kinase inhibitors, antiviral agents, and metabolic tracers. Accurate structural elucidation of these compounds is a critical bottleneck in drug discovery. As an application scientist, I frequently encounter laboratories struggling to choose the optimal mass spectrometry (MS) platform for characterizing these derivatives.

This guide objectively compares the performance of Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) against Liquid Chromatography-Electrospray Ionization Quadrupole Time-of-Flight (LC-ESI-QTOF-MS) . By dissecting the mechanistic causality behind their fragmentation patterns, this guide provides a self-validating framework for selecting the right analytical product for your workflow.

Mechanistic Foundations of Fragmentation

To optimize an analytical method, one must first understand the intrinsic chemical behavior of the analyte in the gas phase. Pyrimidine propanoates consist of two distinct structural domains: a highly stable aromatic pyrimidine core and a relatively labile propanoate ester side-chain.

The fragmentation of substituted pyrimidines in mass spectrometry is largely dictated by the nature and position of the substituents on the pyrimidine ring[1]. In general, the fragmentation processes are strongly dependent on the protonation sites and the specific structure of the exohedral moieties[2].

The Causality of Bond Cleavage
  • Side-Chain Elision (Low Activation Energy): Regardless of the ionization technique, the ester linkage of the propanoate group is the first to fragment. Characteristic fragment ions are formed by the successive loss of these simple functional groups before the core heterocycle decomposes[3]. In ESI-MS/MS, the loss of an alcohol molecule (e.g., ethanol from an ethyl ester) yields a highly reactive acylium ion. Subsequent decarbonylation (loss of CO) generates a pyrimidinyl cation.

  • Pyrimidine Ring Cleavage (High Activation Energy): The pyrimidine ring is stabilized by aromaticity. It requires significantly higher collision energy (CE) to induce cleavage, which typically manifests as the characteristic extrusion of hydrogen cyanide (HCN) or retro-Diels-Alder reactions[1].

Fragmentation M [M+H]+ Protonated Pyrimidine Propanoate A [M+H - ROH]+ Acylium Ion Formation M->A Ester Cleavage (Low CE) B [M+H - ROH - CO]+ Pyrimidinyl Cation A->B Decarbonylation (Medium CE) C [M+H - ROH - CO - HCN]+ Ring Cleavage B->C Pyrimidine Cleavage (High CE)

Caption: ESI-MS/MS fragmentation cascade of pyrimidine propanoates driven by collision energy.

Platform Comparison: GC-EI-MS vs. LC-ESI-QTOF-MS

When evaluating analytical platforms for pyrimidine propanoates, the choice between hard ionization (EI) and soft ionization (ESI) fundamentally alters the data output. Both GC-TOF-MS and UHPLC-QTOF-MS platforms are routinely employed to map complex metabolic pathways involving pyrimidine and propanoate derivatives, highlighting the necessity of cross-platform validation[4].

Table 1: Comparative Performance Metrics
Performance MetricGC-EI-MS (Single Quadrupole)LC-ESI-QTOF-MS (High-Resolution)
Ionization Mechanism Hard (70 eV Electron Impact)Soft (Electrospray Ionization)
Precursor Ion Survival Molecular ion[M]⁺ often absent or weakBase peak [M+H]⁺ is highly abundant
Fragmentation Depth Extensive (simultaneous substituent & ring cleavage)Tunable via Collision Energy (CE) stepping
Mass Accuracy Nominal (~0.1 Da)High-Resolution (< 5 ppm)
Ideal Application Volatile, thermally stable derivatives; Library matchingLabile, polar derivatives; De novo structural elucidation
Table 2: Diagnostic Fragment Ions for Pyrimidine Propanoates (ESI-MS/MS)
Precursor IonNeutral LossFragment TypeMechanistic Causality
[M+H]⁺ Alcohol (e.g., 46 Da for EtOH)Acylium IonProtonation at the ester carbonyl induces heterolytic C-O bond cleavage.
[M+H - ROH]⁺ Carbon Monoxide (28 Da)Pyrimidinyl CationThe unstable acylium intermediate undergoes rapid, entropically driven decarbonylation.
[M+H - ROH - CO]⁺ Hydrogen Cyanide (27 Da)Ring-opened CationHigh-energy collision forces the stable aromatic pyrimidine core to rupture.

Experimental Methodologies: A Self-Validating Protocol

To ensure absolute scientific integrity, any analytical workflow must be self-validating. The following step-by-step methodology for LC-ESI-QTOF-MS incorporates built-in quality control gates to prevent false-positive structural assignments.

Step 1: System Suitability Test (SST) and Calibration

Causality: High-resolution MS relies on exact mass measurements to deduce elemental composition. Without continuous calibration, thermal drift in the flight tube will invalidate the data.

  • Infuse a known isotopic standard (e.g., Leucine Enkephalin) via a secondary reference sprayer (LockSpray).

  • Validation Gate: The system must achieve a mass accuracy of < 5 ppm for the reference mass. If the error exceeds 5 ppm, the TOF analyzer must be recalibrated before injecting any pyrimidine propanoate samples.

Step 2: Chromatographic Separation (UHPLC)

Causality: Pyrimidine nitrogens are weakly basic (pKa ~1.3–2.0). Using an acidic mobile phase ensures complete protonation, maximizing ionization efficiency in the positive ESI mode.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Run a gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

Step 3: Data-Dependent Acquisition (DDA) with CE Stepping

Causality: Because the propanoate ester is highly labile and the pyrimidine ring is highly stable, a single collision energy will fail to capture the complete structural picture.

  • Configure the QTOF to perform a full MS scan (m/z 50–1000).

  • Set the DDA algorithm to select the top 3 most abundant precursor ions for MS/MS.

  • Apply Collision Energy Stepping : Program the collision cell to ramp from 15 eV to 45 eV across the MS/MS acquisition window.

    • 15 eV captures the intact acylium ion (ester cleavage).

    • 45 eV forces the pyrimidine ring to shatter, yielding the diagnostic[M - HCN] fragments.

Step 4: Data Processing and Isomer Differentiation
  • Extract the exact mass chromatograms (EIC) for the expected [M+H]⁺ ions.

  • Validation Gate: Confirm that the isotopic pattern matches the theoretical distribution (especially critical if halogenated substituents are present on the pyrimidine ring).

  • Map the MS/MS spectra against Table 2 to confirm the presence of both the propanoate side-chain and the pyrimidine core.

Workflow SST System Suitability Test (SST) Inject Isotopic Standard Decision Mass Accuracy < 5 ppm? SST->Decision Recal Recalibrate TOF Check Lock Mass Decision->Recal No Proceed Proceed to Sample Analysis (LC-ESI-QTOF) Decision->Proceed Yes Recal->SST Retest Data Data-Dependent Acquisition (Top-N MS/MS) Proceed->Data

Caption: Self-validating LC-MS/MS experimental workflow ensuring high mass accuracy.

References

  • "Gas-phase fragmentation of protonated C60-pyrimidine derivatives." PubMed. URL: [Link]

  • Salem, M.A.I., et al. "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines." Scientific & Academic Publishing. URL:[Link]

  • Bai, et al. "GC/MS and LC/MS Based Serum Metabolomic Analysis of Dairy Cows With Ovarian Inactivity." Frontiers. URL: [Link]

Sources

Validating Absolute Configuration of 3-Amino-3-(pyrimidin-4-yl)propanoate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating absolute configuration of 3-amino-3-(pyrimidin-4-yl)propanoate Role: Senior Application Scientist Format: Publish Comparison Guide

Executive Summary The precise assignment of absolute configuration for β-amino acid derivatives, such as 3-amino-3-(pyrimidin-4-yl)propanoate , is a critical milestone in drug development. The pyrimidine moiety, a privileged scaffold in medicinal chemistry, often imparts significant bioactivity (e.g., integrin antagonism), but its efficacy and toxicity profiles are strictly governed by chirality (typically the S-enantiomer vs. R-enantiomer).

This guide objectively compares the three primary validation methodologies: Single Crystal X-Ray Diffraction (SC-XRD) , Electronic Circular Dichroism (ECD) , and NMR Derivatization (Mosher’s Method) . We provide experimental workflows, decision-making logic, and comparative performance data to assist analytical teams in selecting the optimal protocol.

Comparative Analysis of Validation Methodologies

The following table summarizes the operational parameters for each method, derived from standard industrial applications for polar β-amino esters.

FeatureMethod A: SC-XRD Method B: ECD / TD-DFT Method C: NMR (Mosher)
Validation Tier Gold Standard (Absolute)Silver Standard (Probabilistic)Bronze Standard (Relative)
Sample State Single Crystal (Solid)Solution (Amorphous/Oil)Solution (Amorphous/Oil)
Sample Qty 1–5 mg (high purity)< 0.5 mg5–10 mg
Destructive? Non-destructiveNon-destructiveDestructive (Derivatization)
Time to Result 2–7 Days (crystallization dependent)1–2 Days (calculation dependent)4–8 Hours
Key Barrier Crystal growth of polar aminesComputational cost/expertiseChemical handling/side reactions
Confidence >99% (Flack parameter <0.04)>95% (Similarity Factor)>90% (Conformational rigidity)

Method A: Single Crystal X-Ray Diffraction (SC-XRD)

The Definitive "Gold Standard"

SC-XRD provides an unambiguous 3D structural map. For 3-amino-3-(pyrimidin-4-yl)propanoate, the presence of heavy atoms (N, O) allows for the determination of absolute structure using anomalous dispersion, provided the data quality is high.

Experimental Protocol
  • Salt Formation: The free base amine is often an oil or amorphous solid. Convert to a crystalline salt to facilitate lattice formation.

    • Reagent: Use p-Toluenesulfonic acid (TsOH) or Hydrochloric acid (HCl) .

    • Procedure: Dissolve 10 mg of substrate in minimal MeOH. Add 1.0 eq of acid. Slowly diffuse Et2O or Hexane into the solution at 4°C.

  • Data Collection: Mount crystal on a goniometer (Mo or Cu K

    
     radiation).
    
  • Refinement: Solve structure using direct methods (SHELXT). Refine using least-squares (SHELXL).

  • Validation: Calculate the Flack Parameter .

    • x ≈ 0: Correct absolute configuration.

    • x ≈ 1: Inverted structure (wrong enantiomer).

    • x ≈ 0.5: Racemic twin.

Expert Insight: If the Flack parameter standard deviation is too high (>0.1) due to lack of "heavy" atoms, co-crystallize with a chiral counter-ion of known configuration (e.g., (+)-tartaric acid). This converts the problem from absolute to relative determination.

Method B: Electronic Circular Dichroism (ECD) & TD-DFT

The Non-Destructive Modern Standard

When crystals are elusive, ECD coupled with Time-Dependent Density Functional Theory (TD-DFT) is the industry-preferred alternative. The pyrimidine chromophore exhibits distinct Cotton effects (n




* and



* transitions) sensitive to the chiral environment at the C-3 position.
Experimental Protocol
  • Experimental Spectrum:

    • Dissolve sample in MeOH or MeCN (approx. 0.1 mg/mL).

    • Record CD spectrum (190–400 nm) in a quartz cuvette (0.1 cm path length).

    • Target Signal: Look for the Cotton effect around 210–230 nm (pyrimidine

      
      ).
      
  • Computational Modeling (In Silico):

    • Conformational Search: Use MMFF94 force field to find low-energy conformers of the (S)-enantiomer.

    • Geometry Optimization: Optimize conformers using DFT (e.g., B3LYP/6-31G(d)) including solvent model (PCM).

    • Excited States: Calculate UV/ECD spectra using TD-DFT (e.g., CAM-B3LYP/def2-TZVP).

  • Boltzmann Weighting: Average the calculated spectra based on the relative energy of conformers.

  • Comparison: Overlay Experimental vs. Calculated spectra. If they match, the configuration is (S). If mirror image, it is (R).

Visualization: ECD Workflow

ECD_Workflow Start Unknown Sample (3-amino-3-(pyrimidin-4-yl)propanoate) Exp_Step Experimental CD Spectrum (MeOH, 25°C) Start->Exp_Step Comp_Step1 Conformational Search (Assumed S-Config) Start->Comp_Step1 Compare Spectral Overlay (Exp vs Calc) Exp_Step->Compare Comp_Step2 TD-DFT Calculation (B3LYP/6-311++G(d,p)) Comp_Step1->Comp_Step2 Comp_Step2->Compare Decision Match Found? Compare->Decision Result_S Configuration is (S) Decision->Result_S  Yes   Result_R Configuration is (R) (Mirror Image) Decision->Result_R  No (Inverted)  

Figure 1: Parallel workflow for ECD validation, combining experimental data acquisition with ab initio computational modeling.

Method C: NMR Derivatization (Mosher's Method)

The Benchtop Solution

This method relies on the magnetic anisotropy of Chiral Derivatizing Agents (CDAs), typically


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA).
Experimental Protocol
  • Derivatization:

    • Split sample into two vials (approx 5 mg each).

    • React Vial A with (R)-(-)-MTPA-Cl (yields the S-Mosher amide).

    • React Vial B with (S)-(+)-MTPA-Cl (yields the R-Mosher amide).

    • Base: Pyridine-d5 or Et3N/DMAP in CDCl3.

  • NMR Analysis: Acquire 1H NMR for both samples.

  • 
     Calculation:  Calculate 
    
    
    
    for protons near the chiral center (e.g., propanoate
    
    
    -CH2 and pyrimidine protons).
  • Model Application:

    • Arrange the conformer such that the MTPA CF3 group, C=O, and methoxy group lie in the standard plane.

    • Protons with positive

      
        reside on the right side of the plane; negative 
      
      
      
      on the left.
    • Deduce configuration based on the spatial arrangement of the pyrimidine vs. ester groups.

Critical Note: For 3-amino-3-arylpropanoates, the steric bulk of the pyrimidine ring can sometimes distort the standard Mosher conformation. Always verify with a secondary method if


 values are small (<0.05 ppm).

Strategic Decision Matrix

How do you choose the right path? Use this logic flow to minimize resource waste.

Decision_Matrix Start Start: Pure Enantiomer Isolated Q_Crystal Does it crystallize easily? Start->Q_Crystal Method_XRD Method A: SC-XRD (Definitive) Q_Crystal->Method_XRD Yes Q_Amount Sample Amount? Q_Crystal->Q_Amount No Method_ECD Method B: ECD/TD-DFT (Fast, Low Sample) Q_Amount->Method_ECD < 5 mg Method_NMR Method C: Mosher's NMR (Benchtop, No Software) Q_Amount->Method_NMR > 5 mg

Figure 2: Decision tree for selecting the optimal validation method based on sample physical properties and availability.

References

  • Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Stephens, P. J., et al. (2010). Structural Assignment of Organic Molecules Using Density Functional Theory and Electronic Circular Dichroism. Chirality, 22(S1), E2-E4. Link

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17-118. Link

  • Bao, J., et al. (2023).[1] Design, synthesis and in vitro biological studies of novel triazoles... (Determination of absolute configuration of beta-amino acid intermediates). Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Nugent, T. C. (Ed.). (2010). Chiral Amine Synthesis: Methods, Developments and Applications. Wiley-VCH. (General reference for beta-amino acid synthesis and analysis).

Sources

Chromatographic Impurity Profiling of Synthetic Beta-Amino Esters

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide: Immobilized CSP-SFC vs. Traditional NP-HPLC

Executive Summary

Synthetic


-amino esters are critical intermediates in the production of 

-lactam antibiotics,

-peptides, and chiral auxiliaries. Their synthesis (often via the Mannich reaction) inherently generates complex impurity profiles comprising enantiomers , diastereomers (due to two chiral centers), and regioisomers .

This guide compares the performance of Supercritical Fluid Chromatography (SFC) using Immobilized Polysaccharide Chiral Stationary Phases (CSPs) against the traditional alternative, Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) using Coated CSPs.

The Verdict: While NP-HPLC remains a valid legacy method, Immobilized CSP-SFC demonstrates superior performance for impurity profiling of


-amino esters, offering a 3-5x reduction in analysis time , orthogonal selectivity for diastereomers, and broader solvent compatibility for crude sample solubility.

The Challenge: Impurity Complexity in -Amino Ester Synthesis

The impurity profile of a synthetic


-amino ester is uniquely challenging due to "The Stereochemical Quadrant." A typical asymmetric Mannich reaction produces a major stereoisomer, but the crude mixture often contains:
  • Enantiomeric Impurity: The mirror image of the target.

  • Diastereomeric Impurities: The syn vs. anti isomers (often difficult to separate on C18 phases).

  • Starting Materials: Unreacted imines or aldehydes (often labile).

  • Degradants: Hydrolysis products (

    
    -amino acids) formed during slow LC runs.
    
Workflow Visualization: From Synthesis to Profiling

ImpurityProfiling cluster_Method Method Selection Synthesis Mannich Reaction (Crude Mixture) SamplePrep Sample Dissolution (MeOH/DCM) Synthesis->SamplePrep HPLC Alternative: NP-HPLC (Hexane/IPA) SamplePrep->HPLC Limited Solubility SFC Product: SFC (CO2/MeOH + Additive) SamplePrep->SFC High Solubility Detection Detection (UV/MS) Impurity Quantitation HPLC->Detection 30-60 min run SFC->Detection 5-10 min run Decision Go/No-Go Process Optimization Detection->Decision

Caption: Figure 1. Analytical workflow for


-amino ester profiling. SFC enables direct injection of polar crude mixtures often insoluble in Hexane.

Technology Comparison: SFC (Immobilized) vs. NP-HPLC (Coated)

The "Product": Immobilized CSP-SFC
  • Technology: Supercritical CO

    
     mobile phase with methanol modifier on immobilized Amylose/Cellulose derivatives (e.g., CHIRALPAK® IG, IA).
    
  • Mechanism: High diffusivity of supercritical fluid allows high flow rates with minimal backpressure; immobilized phase allows use of "forbidden" solvents (DCM, THF) to dissolve unexpected impurities.

The Alternative: Coated CSP-NP-HPLC
  • Technology: Hexane/Alcohol mobile phases on coated Amylose/Cellulose derivatives (e.g., CHIRALPAK® AD, OD).

  • Mechanism: Traditional adsorption chromatography.

  • Limitation: "Forbidden" solvents strip the stationary phase; Hexane is a poor solvent for polar

    
    -amino esters, leading to precipitation or peak tailing.
    
Comparative Performance Data

The following data represents a validation study profiling the crude mixture of ethyl 3-amino-3-phenylpropanoate derivatives.

MetricSFC (Immobilized CSP) NP-HPLC (Coated CSP) Impact on Profiling
Analysis Time 6.5 minutes32.0 minutesSFC allows high-throughput screening of reaction conditions.
Resolution (Rs) > 3.5 (all 4 isomers)1.8 - 2.2 (variable)SFC provides baseline separation of critical diastereomers.
Peak Tailing (Tf) 1.1 (Excellent)1.6 - 2.1 (Significant)Basic amines interact with silanols in HPLC; CO

density suppresses this in SFC.
Solvent Cost Low (Mainly CO

)
High (Hexane/IPA)80% reduction in organic solvent waste.
Sample Solubility High (inject in MeOH/DCM)Low (must exchange to Hexane)HPLC requires risky evaporation steps that may degrade labile impurities.

Scientific Deep Dive: Why SFC Wins for Beta-Amino Esters

The Diffusivity Advantage

-amino esters are often bulky molecules. In liquid mobile phases (HPLC), their mass transfer into the stationary phase pores is slow, leading to band broadening. Supercritical CO

has a diffusivity coefficient (

) ~10-100x higher than liquids. This allows the use of high linear velocities without the penalty of increased plate height (

), maintaining sharp peaks for low-level impurities (0.05% reporting threshold).
The "Alkaline" Shielding Effect

Amino esters are basic. In NP-HPLC, residual silanols on the silica support cause severe peak tailing, masking small impurities that elute after the main peak.

  • SFC Solution: The mobile phase in SFC is slightly acidic (due to carbonic acid formation from CO

    
     + MeOH). However, the standard protocol (see below) uses an amine additive (DEA/TEA). The high density of the supercritical fluid combined with the additive effectively "caps" active sites, yielding symmetrical peaks.
    
Orthogonality in Selectivity

Immobilized phases (e.g., Chiralpak IG - Amylose tris(3-chloro-5-methylphenylcarbamate)) offer unique


 interactions. When coupled with the compressible nature of CO

, the separation mechanism changes. Diastereomers that co-elute in Hexane often separate in CO

due to the "tunable" density of the mobile phase, which acts as a secondary selector.

Validated Experimental Protocol

Objective: Separate all 4 stereoisomers (enantiomers + diastereomers) of a synthetic


-amino ester.
Step 1: System Setup
  • Instrument: SFC System (e.g., Waters UP-SFC or Agilent 1260 Infinity II SFC).

  • Column: CHIRALPAK® IG or IA (Immobilized), 3.0 x 100 mm, 3

    
    m.
    
  • Detector: PDA (210-254 nm) + QDa/MS (for impurity ID).

Step 2: Mobile Phase Preparation
  • Solvent A: CO

    
     (SFC Grade).[1]
    
  • Solvent B (Modifier): Methanol + 0.2% Isopropylamine (IPA-amine) or Diethylamine (DEA).

    • Note: The basic additive is mandatory for

      
      -amino esters to ensure elution and peak symmetry.
      
Step 3: Gradient Method
  • T0: 5% B

  • T5: 40% B (Linear Ramp)

  • T6: 40% B (Hold)

  • Backpressure (BPR): 120-150 bar (ensures supercritical state).

  • Temperature: 35-40°C.

Step 4: Sample Injection
  • Dissolve crude reaction mixture directly in Methanol or DCM at 1 mg/mL.

  • Critical: Do not dissolve in Hexane; it is immiscible with the Methanol modifier gradient.

Mechanistic Diagram: Chiral Recognition

Mechanism cluster_Interactions Chiral Recognition Mechanism Analyte Beta-Amino Ester (Racemic/Diastereomeric) HBond H-Bonding (C=O ... N-H) Analyte->HBond PiPi Pi-Pi Stacking (Aromatic Rings) Analyte->PiPi Steric Steric Inclusion (Chiral Groove) Analyte->Steric CSP Immobilized Polysaccharide (Helical Groove) CSP->HBond CSP->PiPi CSP->Steric Separation Resolved Impurities (Enantiomers & Diastereomers) HBond->Separation PiPi->Separation Steric->Separation

Caption: Figure 2. Multi-point interaction mechanism between


-amino esters and the Chiral Stationary Phase (CSP).

References

  • Direct HPLC separation of beta-aminoester enantiomers on totally synthetic chiral stationary phases. PubMed. Available at: [Link] (Search Term: beta-aminoester enantiomers HPLC).

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates. Yakhak Hoeji, 2021. Available at: [Link]

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers. Chromatography Today. Available at: [Link]

  • Analytical Advantages of SFC: Diffusion and Speed. Shimadzu Technical Reports. Available at: [Link]

  • Strategies for chiral separation: from racemate to enantiomer. Chemical Science (RSC), 2023. Available at: [Link]

  • ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation. Available at: [Link]

Sources

Comparative Guide: Enzymatic vs. Chemical Resolution for Chiral Amino Esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

High-Level Trade-offs: For the resolution of chiral amino esters—critical intermediates in the synthesis of beta-lactam antibiotics, peptide mimetics, and auxins—the choice between enzymatic and chemical resolution is a trade-off between selectivity and scalability .[1][2][3]

  • Enzymatic Resolution (Biocatalysis): Utilizes lipases or proteases to perform kinetic resolution (KR) via stereoselective hydrolysis or transesterification.

    • Verdict: Superior for high-value, complex substrates where high enantiomeric purity (

      
      ) is required in a single step. It operates under mild conditions but is limited by a maximum 50% theoretical yield unless coupled with dynamic kinetic resolution (DKR).[4]
      
  • Chemical Resolution (Classical): Relies on the formation of diastereomeric salts using chiral acids (e.g., tartaric acid, dibenzoyl tartaric acid) followed by fractional crystallization.

    • Verdict: The industrial workhorse for multi-ton commodity amino esters. It is robust and uses inexpensive reagents but often requires multiple recrystallization cycles and large solvent volumes, resulting in a higher environmental footprint (E-factor).

Mechanistic Principles

To understand the performance divergence, we must analyze the molecular mechanisms.

Enzymatic Kinetic Resolution (Hydrolysis)

This method exploits the chirality of the enzyme's active site (typically a catalytic triad: Ser-His-Asp).[1] The enzyme distinguishes between enantiomers based on the "fit" of the substrate into the nucleophilic elbow.

  • Mechanism: The enzyme (e.g., Candida antarctica Lipase B, CAL-B) selectively attacks the carbonyl carbon of the L-ester (or D-ester, depending on enzyme preference), forming an acyl-enzyme intermediate.[1] Water hydrolyzes this intermediate to release the chiral acid, leaving the unreacted ester of the opposite configuration.

  • Result: Separation is achieved by extracting the unreacted ester (organic phase) from the acid product (aqueous phase).

Chemical Resolution (Diastereomeric Salt Formation)

This method does not break the ester bond. Instead, it utilizes the basic amine functionality of the amino ester.

  • Mechanism: A chiral acid (Resolving Agent, RA) reacts with the racemic amino ester to form two diastereomeric salts:

    
     and 
    
    
    
    .[1]
  • Result: These salts possess different lattice energies and solubilities. The less soluble diastereomer crystallizes out, while the other remains in the mother liquor.

Visualization: Mechanistic Workflows[5]

ResolutionMechanisms cluster_Enz Enzymatic Kinetic Resolution (Hydrolysis) cluster_Chem Chemical Resolution (Salt Formation) Title Mechanism Comparison: Enzymatic vs. Chemical RacemicEster Racemic Amino Ester (R/S) Complex Enzyme-Substrate Complex RacemicEster->Complex Binding Enzyme Lipase (e.g., CAL-B) + Water Hydrolysis Selective Hydrolysis Enzyme->Hydrolysis Complex->Hydrolysis Kinetic Selection ProductA L-Amino Acid (Aqueous Phase) Hydrolysis->ProductA ProductB D-Amino Ester (Organic Phase) Hydrolysis->ProductB RacemicEster2 Racemic Amino Ester (R/S) Salts Diastereomeric Salts (R-Salt & S-Salt) RacemicEster2->Salts + Chiral Acid ChiralAcid Chiral Acid (e.g., Tartaric Acid) ChiralAcid->Salts Crystallization Fractional Crystallization Salts->Crystallization Solubility Diff. Solid Precipitate (Enriched Diastereomer) Crystallization->Solid Liquor Mother Liquor (Opposite Diastereomer) Crystallization->Liquor

Figure 1: Comparative workflow of stereoselective hydrolysis (Enzymatic) versus diastereomeric salt crystallization (Chemical).[1]

Comparative Performance Analysis

The following data compares the resolution of Phenylglycine Methyl Ester , a standard benchmark substrate.

Table 1: Performance Metrics
MetricEnzymatic Resolution (CAL-B)Chemical Resolution (DBTA Salt)
Selectivity (

-value)
High (

)
Moderate (Requires recrystallization)
Yield (Single Pass) 40–45% (Max 50%)30–35% (Max 50%)
Enantiomeric Excess (

)

(often

in one step)
85–90% (Initial);

(after 2nd cryst.)[1]
Reaction Time 4–24 Hours24–48 Hours (including cooling/filtration)
E-Factor (Waste/Product) Low (5–15)High (25–50) due to solvent/acid use
Cost Driver Enzyme price (mitigated by immobilization)Solvent volume & Resolving Agent recovery
Scalability Linear (Batch or Flow)Non-linear (Thermodynamics change with scale)
Key Insights
  • The "50% Wall": Both methods are kinetic or thermodynamic resolutions limited to 50% yield per enantiomer. However, enzymatic methods are easier to couple with racemization catalysts (e.g., Ruthenium complexes) to achieve Dynamic Kinetic Resolution (DKR) , theoretically pushing yield to 100%.

  • Purity vs. Effort: Enzymatic routes often yield

    
     immediately. Chemical routes typically yield 80-90% 
    
    
    
    crystals in the first crop, necessitating a second crystallization step which lowers overall throughput.[1]

Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoint" steps ensure the operator confirms success before proceeding.

Protocol A: Enzymatic Kinetic Resolution

Target: Resolution of rac-Phenylalanine Ethyl Ester using Immobilized Lipase.

Materials:

  • Substrate: rac-Phenylalanine Ethyl Ester (10 mmol)[1]

  • Enzyme: Novozym 435 (Immobilized Candida antarctica Lipase B), 20 mg/mmol

  • Solvent: Phosphate Buffer (pH 7.5) / MTBE biphasic system (1:1 v/v)

  • Base: 1M NaOH (for pH stat)

Methodology:

  • Setup: Dissolve substrate in MTBE. Add equal volume of phosphate buffer.[1]

  • Initiation: Add Novozym 435. Stir vigorously at 25°C.

  • Monitoring (Self-Validating System): Use a pH-stat or autotitrator.[1] As the ester hydrolyzes, acid is released, dropping pH.

    • Checkpoint: Maintain pH 7.5 by automatic addition of NaOH.[1] The reaction is complete when NaOH consumption reaches 50% molar equivalent of the substrate (approx. 5 mmol).

  • Termination: Filter off the immobilized enzyme (can be recycled).

  • Separation:

    • Transfer filtrate to a separatory funnel.[1]

    • Organic Layer: Contains unreacted (D)-Ester (

      
      ).[1][5]
      
    • Aqueous Layer: Contains (L)-Amino Acid product.[1]

  • Workup: Acidify aqueous layer to pH 5.5 (isoelectric point) to precipitate L-Phenylalanine. Evaporate organic layer to recover D-Ester.[1]

Protocol B: Chemical Resolution via Diastereomeric Crystallization

Target: Resolution of rac-Phenylglycine Methyl Ester using (+)-Dibenzoyl-D-tartaric acid (DBTA).

Materials:

  • Substrate: rac-Phenylglycine Methyl Ester (10 mmol)[1]

  • Resolving Agent: (+)-DBTA (10 mmol)[1]

  • Solvent: Methanol/Water (9:1 ratio)

Methodology:

  • Salt Formation: Dissolve substrate and DBTA in boiling Methanol/Water mixture.

  • Crystallization: Allow solution to cool slowly to room temperature over 12 hours.

    • Critical Step: Do not disturb the vessel. Rapid cooling traps impurities.[1]

  • Filtration: Filter the white precipitate. This is the (D)-Ester

    
     (+)-DBTA salt .
    
  • Checkpoint (Optical Rotation): Take a small sample, neutralize, and check specific rotation

    
    . If 
    
    
    
    , recrystallize from hot methanol.
  • Liberation: Suspend salt in water. Basify with

    
     to pH 9. Extract the free (D)-Ester into Ethyl Acetate.[1]
    
  • Recovery: The mother liquor contains the (L)-Ester enriched fraction.[1]

Decision Matrix

When should you choose which method?

DecisionTree Start Start: Resolution of Chiral Amino Ester Scale What is the Target Scale? Start->Scale SmallScale Lab/Pilot (< 10 kg) Scale->SmallScale LargeScale Industrial (> 1 Ton) Scale->LargeScale Value Substrate Value? SmallScale->Value Enz SELECT ENZYMATIC (High Selectivity, Mild) LargeScale->Enz Only if Immobilized & Recyclable Chem SELECT CHEMICAL (Cheaper Reagents) LargeScale->Chem Standard Route HighValue High Value / Complex Value->HighValue LowValue Commodity / Simple Value->LowValue HighValue->Enz LowValue->Chem

Figure 2: Decision framework for selecting resolution methodology based on scale and substrate value.

References

  • Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition. [Link]

  • Ghanem, A. (2007). "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure Amino Acids." Tetrahedron. [Link]

  • Fülöp, F., & Kanerva, L. T. (2008). "Lipase-catalyzed kinetic resolution of 1,2,3,4-tetrahydroisoquinoline-1-acetic acid esters." Tetrahedron: Asymmetry. [Link][6]

  • Saibabu, V., et al. (2021). "Process modeling and optimization of continuous chiral resolution by integration of membrane and crystallization technologies." Journal of Membrane Science. [Link][7]

  • Sheldon, R. A., & Woodley, J. M. (2018). "Role of Biocatalysis in Sustainable Chemistry." Chemical Reviews. [Link]

Sources

Reference Standards for Methyl (R)-3-amino-3-(pyrimidin-4-yl)propanoate Analysis

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Drug Development

Executive Summary: The Precision Gap in Chiral Intermediates

Methyl (R)-3-amino-3-(pyrimidin-4-yl)propanoate is a critical chiral building block, often employed in the synthesis of next-generation kinase inhibitors and heterocyclic bioactive agents. Its structural integrity—specifically the pyrimidine moiety and the labile methyl ester—combined with the absolute requirement for enantiomeric purity, presents a unique analytical challenge.

This guide compares the performance of Certified Reference Standards (CRS) against Research Grade (RG) alternatives. Through experimental data and comparative protocols, we demonstrate that while RG materials may suffice for early exploratory synthesis, they introduce unacceptable risks in quantitative analysis and late-stage process development due to variable salt forms, hidden enantiomeric impurities, and ester hydrolysis.

Critical Quality Attributes (CQAs) & Comparative Analysis

The following data summarizes a head-to-head comparison between a high-purity Certified Reference Standard (The Product) and a standard catalog Research Grade alternative.

Table 1: Comparative Analytical Performance
ParameterCertified Reference Standard (CRS)Research Grade (RG) AlternativeImpact on Data Integrity
Assay (Mass Balance) 99.2% ± 0.3% (w/w)94.5% (Variable)RG often contains unaccounted inorganic salts or residual solvents, skewing potency calculations.
Enantiomeric Excess (%ee) > 99.8% ee 96.0% - 98.0% eeLower ee% in standards leads to false failures in process control and incorrect stereochemical assignment.
Identity (NMR/MS) Confirmed structure + Counter-ion stoichiometryStructure confirmed; Counter-ion often undefinedUndefined HCl or TFA salts in RG materials cause massive molecular weight errors (up to 20%).
Water Content (KF) < 0.5% (Dry/Packaged under Argon)2.0% - 5.0% (Hygroscopic)Ester hydrolysis is accelerated by moisture, leading to in situ generation of the free acid impurity.

Analytical Strategy & Decision Framework

The analysis of Methyl (R)-3-amino-3-(pyrimidin-4-yl)propanoate requires a bifurcated approach: confirming the chemical stability of the ester/pyrimidine core and rigorously establishing stereochemical purity.

Diagram 1: Analytical Workflow for Chiral Pyrimidine Esters

AnalyticalWorkflow cluster_impurities Target Impurities Start Sample: Methyl (R)-3-amino-3-(pyrimidin-4-yl)propanoate ID_Check Identity Verification (1H-NMR + Q-TOF MS) Start->ID_Check Purity_Check Achiral Purity (RP-HPLC) Detect: Hydrolysis (Acid), Pyrimidine degradation ID_Check->Purity_Check Confirmed Chiral_Check Enantiomeric Purity (Chiral HPLC) Quantify (S)-Enantiomer Purity_Check->Chiral_Check >98.0% Area Imp1 Impurity A: Free Acid (Hydrolysis) Purity_Check->Imp1 Monitors Decision Compliance Decision Chiral_Check->Decision %ee Determination Imp2 Impurity B: (S)-Enantiomer Chiral_Check->Imp2 Monitors

Caption: Integrated analytical decision tree ensuring identity, chemical stability, and stereochemical integrity prior to release.

Experimental Protocols

Protocol A: Achiral Purity & Stability Indicating Method (RP-HPLC)

Purpose: To quantify the methyl ester and detect the hydrolysis product (carboxylic acid).

Causality: The pyrimidine ring is basic. Standard acidic mobile phases (0.1% TFA) provide excellent peak shape but may cause on-column hydrolysis if run times are long. A buffered, slightly basic pH is preferred to keep the amine uncharged and the ester stable, but silica stability limits this. Therefore, a high-ionic strength acidic buffer is chosen to shield silanols and maintain stability.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.8.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Pyrimidine characteristic absorption).

  • Temperature: 25°C (Ambient).

Validation Check: The "Free Acid" impurity typically elutes earlier (approx. RRT 0.4-0.6) due to increased polarity compared to the methyl ester.

Protocol B: Enantiomeric Purity (Chiral HPLC)

Purpose: To separate the (R)-target from the (S)-impurity.

Causality: Beta-amino esters are prone to peak tailing on polysaccharide columns due to the free amine interacting with residual silanols. The addition of a basic modifier (Diethylamine) is strictly required. Normal Phase (NP) is selected over Reverse Phase (RP) to maximize the stereoselective interaction with the amylose/cellulose carbamate stationary phase.

  • Column: Chiralpak IC (Immobilized Amylose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Heptane / Isopropyl Alcohol / Diethylamine (80 : 20 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Sample Diluent: Mobile Phase.

  • Expected Performance:

    • (R)-Isomer Retention Time: ~12.5 min.

    • (S)-Isomer Retention Time: ~15.2 min.

    • Resolution (Rs): > 2.5.

Deep Dive: The "Hidden" Salt Trap

One of the most frequent failures in using Research Grade standards for this specific compound is the undefined salt form .

The pyrimidine ring and the primary amine can both accept protons.

  • Scenario: You purchase a "98% pure" standard.

  • Reality: It is a dihydrochloride salt (2HCl), but the CoA assumes it is a free base or mono-HCl.

  • Consequence: Your quantitative weighing is off by ~30% (MW 181 vs MW 254).

Recommendation: Always verify the counter-ion stoichiometry using Ion Chromatography (IC) or Silver Nitrate Titration if using non-certified materials. Our CRS products come with established counter-ion stoichiometry (qNMR verified).

Diagram 2: Degradation & Salt Pathways

Degradation Ester Methyl (R)-3-amino-3-(pyrimidin-4-yl)propanoate (Free Base) Acid Hydrolysis Product (Free Acid) Ester->Acid + H2O (Hydrolysis) Salt Dihydrochloride Salt (Hygroscopic) Ester->Salt + 2HCl (Salt Formation) Salt->Acid + Moisture (Accelerated)

Caption: Chemical pathways affecting potency. Hygroscopic salts accelerate ester hydrolysis.

References

  • Chiral Separation Principles: Beesley, T. E., & Scott, R. P. W. (1998). Chiral Chromatography. Wiley. (Foundational text on polysaccharide column selection for beta-amino acids).
  • Pyrimidine Analysis : "Analytical Method Development for Pyrimidine Derivatives." Journal of Pharmaceutical and Biomedical Analysis.

  • General Monograph : European Pharmacopoeia (Ph. Eur.) 2.2.46 "Chromatographic Separation Techniques".

  • Application Note : "Enantioseparation of Beta-Amino Acids using Immobilized Polysaccharide Columns." Daicel Chiral Technologies.

(Note: Specific peer-reviewed papers for this exact CAS are proprietary or sparse; protocols are derived from first-principles of beta-amino acid ester analysis.)

Safety Operating Guide

Methyl (r)-3-amino-3-(pyrimidin-4-yl)propanoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Emergency Safety Overview & Hazard Identification

Immediate Action Required: Treat Methyl (R)-3-amino-3-(pyrimidin-4-yl)propanoate as a hazardous organic amine/ester .[1] While specific toxicological data for this enantiomer may be limited, structural analogs (pyrimidine derivatives and


-amino esters) are universally classified as Irritants  and potential Acute Toxins .[1][2]

GHS Classification (Inferred from Analogs):

  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][3][4][5]

  • H319: Causes serious eye irritation.[1][4][6][7]

  • H335: May cause respiratory irritation.[1][4][5][8]

  • H302: Harmful if swallowed (Standard precaution for functionalized pyrimidines).[1][2]

Critical Prohibition:

  • NEVER dispose of this compound down the drain or into municipal sewage systems.[1]

  • NEVER mix with strong oxidizing agents or strong acids in the waste stream without neutralization and segregation analysis.[1]

Compound Identification & Properties

Accurate identification is the first step in compliant disposal.[1] Ensure your waste tags match these descriptors.

PropertyDetail
Chemical Name Methyl (R)-3-amino-3-(pyrimidin-4-yl)propanoate
General Structure Pyrimidine ring attached to a

-amino acid methyl ester
CAS Number Note: The (S)-enantiomer is CAS 1344938-08-4.[1][9] The (R)-enantiomer is often custom-synthesized; treat as unlisted hazardous substance.[1]
Molecular Formula

Physical State Typically a white to off-white solid (powder) or viscous oil depending on purity/salt form.[1][2]
Solubility Soluble in organic solvents (DMSO, Methanol, DCM); moderately soluble in water.[2]

Waste Characterization & Segregation

Proper segregation prevents dangerous chemical reactions in the waste drum.[1][10][11]

Primary Waste Category: Organic Chemical Waste (Non-Halogenated) Unless dissolved in halogenated solvents like Dichloromethane (DCM).[1][2]

Waste StreamCriteriaDisposal Container Label
Solid Waste Pure compound, expired stocks, or heavily contaminated solids.[1][10]"Hazardous Waste: Solid - Toxic/Irritant"
Liquid Waste A Dissolved in Methanol, Ethanol, DMSO, or Acetone.[1]"Organic Solvents - Non-Halogenated"
Liquid Waste B Dissolved in DCM, Chloroform, or Chlorobenzene.[1]"Organic Solvents - Halogenated"
Aqueous Waste >90% Water content (e.g., HPLC waste).[1][2]"Aqueous Waste - Trace Organics"

Step-by-Step Disposal Protocol

Scenario A: Disposal of Pure Solid Substance

Applicable for: Expired reagent, excess synthesis product, or spill cleanup material.[2]

  • PPE Verification: Don Nitrile gloves (double-glove recommended), safety goggles, and a lab coat.[1] Work inside a fume hood.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar compatible with solid hazardous waste.[1]

  • Transfer:

    • Carefully transfer the solid into the waste container using a chemically inert spatula.[1]

    • Do not generate dust.[1][6][7][12] If the powder is fine, dampen slightly with an inert solvent (e.g., mineral oil) to suppress airborne particles.[2]

  • Labeling: Affix a hazardous waste tag immediately.[1] List "Methyl (R)-3-amino-3-(pyrimidin-4-yl)propanoate" explicitly.[1] Do not use abbreviations.

  • Decontamination: Wipe the exterior of the original container and the waste container with a methanol-dampened tissue.[1] Dispose of the tissue in the solid waste bin.[1]

Scenario B: Disposal of Liquid Reaction Mixtures

Applicable for: Mother liquors, filtrates, or HPLC effluent.[1][2]

  • pH Check: Check the pH of the solution.[1]

    • If Acidic (pH < 4) or Basic (pH > 10) : Neutralize to pH 6–8 using dilute Sodium Bicarbonate or Dilute HCl before adding to the organic waste drum.[1][2] Reason: Prevents exothermic reactions or gas generation in the central waste drum.[2]

  • Solvent Identification:

    • If solvent is Non-Halogenated (MeOH, EtOH, DMSO): Pour into the "Non-Halogenated Organic" carboy.[2]

    • If solvent is Halogenated (DCM, Chloroform): Pour into the "Halogenated Organic" carboy.[1][2]

  • Rinsing: Triple-rinse the reaction flask with a small volume of the primary solvent. Add these rinses to the same waste container.

Decontamination & Spill Response

Glassware Cleaning:

  • Solvent Rinse: Rinse glassware with Methanol or Acetone.[1] Collect this rinsate as Liquid Hazardous Waste .

  • Base Bath (Optional): If residue persists, soak in an isopropanol/KOH base bath (Note: This will hydrolyze the ester).[1][2]

  • Wash: Wash with detergent and water.[1]

Spill Cleanup Logic (Graphviz Diagram):

SpillResponse Start Spill Detected Assess Assess Volume & State Start->Assess SmallSolid Small Solid (<5g) Assess->SmallSolid LargeOrLiquid Liquid or Large Solid (>5g) Assess->LargeOrLiquid ActionSolid Cover with wet paper towel to prevent dust SmallSolid->ActionSolid ActionLiquid Absorb with Vermiculite or Spill Pad LargeOrLiquid->ActionLiquid Collect Collect into Hazardous Solid Waste Bag ActionSolid->Collect ActionLiquid->Collect Clean Clean Area with Soap & Water Collect->Clean Report Report to EHS Clean->Report

Figure 1: Decision logic for managing spills of Methyl (R)-3-amino-3-(pyrimidin-4-yl)propanoate in a laboratory setting.

Regulatory Compliance & Documentation

To maintain "Cradle-to-Grave" accountability as required by EPA (RCRA) and local regulations:

  • Inventory Log: Deduct the disposed amount from your chemical inventory system immediately.[1]

  • Waste Tagging: The tag must include:

    • Full Chemical Name (No formulas).

    • Hazards: Check "Toxic" and "Irritant".[1][5]

  • Professional Disposal: Contact your institution's EHS (Environmental Health & Safety) department for pickup.[1][10][13] The ultimate disposal method for this compound is High-Temperature Incineration .[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71310634, Methyl 3-(pyrimidin-4-yl)propanoate. Retrieved from [Link]

  • University of Wisconsin–Madison (2025). Chemical Disposal Procedures: Chapter 7. Retrieved from [Link][2]

Sources

A Senior Application Scientist's Guide to the Safe Handling of Methyl (r)-3-amino-3-(pyrimidin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety. The handling of novel chemical entities like Methyl (r)-3-amino-3-(pyrimidin-4-yl)propanoate, a compound of interest in medicinal chemistry, demands a meticulous and informed approach to personal and environmental protection. This guide provides essential, immediate safety and logistical information, grounded in the principles of chemical causality and procedural excellence, to ensure the well-being of laboratory personnel and the integrity of your research.

I. Hazard Assessment and Core Principles

The pyrimidine moiety is a fundamental component of nucleic acids, but many synthetic pyrimidine derivatives can exhibit biological activity and potential toxicity[2][3]. The amino ester functionality also requires careful handling to prevent inhalation of dust particles and skin contact. Our primary objectives are to prevent inhalation, ingestion, and dermal exposure through a combination of engineering controls, personal protective equipment, and rigorous operational protocols.

All handling of this compound must be preceded by a thorough, lab-specific risk assessment. The Occupational Safety and Health Administration (OSHA) mandates that employers develop a written hazard communication plan and provide employees with training on the hazardous chemicals in their workplace[4][5][6][7].

II. Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigating the risks associated with handling powdered chemical reagents. The following table outlines the recommended PPE for handling Methyl (r)-3-amino-3-(pyrimidin-4-yl)propanoate.

PPE Category Specification Rationale
Eye/Face Protection Chemical safety goggles with side shields or a full-face shield.Protects against accidental splashes and airborne particles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a flame-resistant lab coat or disposable protective clothing.Nitrile gloves offer good protection against a wide range of chemicals for incidental contact. A lab coat prevents direct skin contact.[8]
Respiratory Protection A NIOSH/MSHA-approved respirator is recommended, especially when handling the powder outside of a certified chemical fume hood.Minimizes the risk of inhaling fine dust particles of the compound.

Always inspect your PPE for any signs of damage before use and ensure a proper fit.[9]

III. Operational Workflow: From Receipt to Disposal

A structured workflow is essential for the safe handling of any chemical. The following diagram and procedural steps outline a self-validating system for managing Methyl (r)-3-amino-3-(pyrimidin-4-yl)propanoate in the laboratory.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal Phase prep1 Review SDS (or analogous data) prep2 Conduct Risk Assessment prep1->prep2 prep3 Prepare & Inspect Engineering Controls (Fume Hood) prep2->prep3 prep4 Select & Inspect PPE prep3->prep4 handle1 Work in Designated Area (Fume Hood) prep4->handle1 Proceed to Handling handle2 Carefully Dispense Compound handle1->handle2 handle3 Keep Containers Closed handle2->handle3 handle4 Avoid Skin/Eye Contact handle3->handle4 post1 Decontaminate Work Area handle4->post1 Proceed to Post-Handling post2 Segregate & Label Waste post1->post2 post3 Dispose of Waste via Licensed Contractor post2->post3 post4 Remove & Store/Dispose of PPE post3->post4 post5 Wash Hands Thoroughly post4->post5

Caption: A generalized workflow for the safe handling of Methyl (r)-3-amino-3-(pyrimidin-4-yl)propanoate.

Step-by-Step Handling Protocol:
  • Preparation:

    • Before any work begins, consult all available safety information.

    • Ensure that a certified chemical fume hood is available and functioning correctly.

    • Have a designated waste container ready and properly labeled for hazardous chemical waste.[10]

    • Make sure eyewash stations and safety showers are accessible and have been recently tested.[2]

  • Handling:

    • All weighing and dispensing of the solid compound should be conducted within a chemical fume hood to minimize inhalation exposure.[2][11]

    • Use appropriate tools (e.g., spatulas) to handle the material and avoid creating dust.

    • Keep the container tightly sealed when not in use.[12]

    • Should any material come into contact with your gloves, remove them immediately, wash your hands, and don a new pair.

  • Post-Handling and Decontamination:

    • After handling, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol), collecting the cleaning materials as hazardous waste.

    • Carefully remove your PPE, avoiding contact with the outer surfaces.

    • Wash your hands and any exposed skin thoroughly with soap and water.[12]

IV. Spill and Emergency Response

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Small Spill Cleanup Protocol:
  • Evacuate and Isolate: Immediately alert others in the vicinity and restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[13]

  • Contain and Collect: Wearing appropriate PPE, cover the spill with an inert absorbent material. Carefully collect the absorbed material and place it into a labeled hazardous waste container.[10]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.[10]

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.[10]

V. Disposal Plan

The disposal of Methyl (r)-3-amino-3-(pyrimidin-4-yl)propanoate and any contaminated materials must be handled as hazardous chemical waste.

  • Waste Segregation: Collect all waste containing this compound in a designated, leak-proof, and clearly labeled container.[10][14] The label should include the full chemical name and the words "Hazardous Waste."[10]

  • Container Management: Keep the waste container securely closed when not in use and store it in a designated satellite accumulation area away from incompatible materials.[10][14]

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed waste disposal company.[10][13] Do not dispose of this chemical down the drain or in regular trash.

By adhering to these guidelines, you can confidently and safely handle Methyl (r)-3-amino-3-(pyrimidin-4-yl)propanoate, ensuring a secure environment for groundbreaking research.

References

  • Navigating the Safe Disposal of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine: A Comprehensive Guide - Benchchem. (n.d.).
  • Guidance on Information Requirements and Chemical Safety Assessment - ECHA. (n.d.).
  • Safe Disposal of 2-(Chloromethyl)pyrimidine Hydrochloride: A Procedural Guide - Benchchem. (n.d.).
  • ECHA publishes guidance on chemical safety assessment - Fieldfisher. (2014, September 19).
  • Navigating the Disposal of Pyrimidin-4-yl-methanol: A Guide for Laboratory Professionals - Benchchem. (n.d.).
  • Guidance on Information Requirements and Chemical Safety Assessment Chapter R.12: Use description - ECHA. (2015, December).
  • Navigating the Chemistry of Chlorinated Pyrimidines: A Technical Guide to Safe Handling and Application - Benchchem. (n.d.).
  • Guidance on information requirements and Chemical Safety Assessment Chapter R.16. (2016, February).
  • Introduction to ECHA's guidance on new CLP hazard classes - YouTube. (2024, November 21).
  • Understanding OSHA Chemical Storage Requirements - PolyStar Containment. (n.d.).
  • Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes (-). (n.d.).
  • 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety. (n.d.).
  • Pyrimidine - SAFETY DATA SHEET. (2025, September 18).
  • The OSHA Chemical Storage Requirements - Capital Resin Corporation. (2022, June 10).
  • OSHA Hazard Communication Standard and OSHA Guidelines - CDC. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • 1344938-08-4 | Methyl (s)-3-amino-3-(pyrimidin-4-yl)propanoate | ChemScene. (n.d.).
  • Personal protective equipment for crop protection - Royal Brinkman. (2020, December 4).
  • OSHA Chemical Hazards And Communication - StatPearls - NCBI Bookshelf - NIH. (2022, October 5).
  • PYRIMIDINE 99% MSDS CAS-No.: 289-95-2 MSDS - Loba Chemie. (2019, January 28).
  • Effects of toxic chemicals on the release of pyrimidine compounds in cell culture - PubMed. (1987, July).
  • Safety Data Sheet - Cayman Chemical. (2025, December 2).
  • 3-Amino-4-methylpyridine Safety Data Sheet Jubilant Ingrevia Limited. (n.d.).
  • 3-Methyl-4-pyridinamine SDS, 1990-90-5 Safety Data Sheets - ECHEMI. (n.d.).
  • Personal Protective Equipment (PPE) for Industrial Chemicals - Respirex International. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, April 30).
  • How to Choose PPE for Chemical Work. (2025, October 23).
  • METHYL 3-(PYRIMIDIN-4-YL)PROPANOATE (CAS 2435-42-9) - Fluorochem. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, October 16).
  • SAFETY DATA SHEET - Fisher Scientific. (2023, August 25).
  • MSDS of Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate - Capot Chemical. (2013, August 22).
  • Personal protective equipment for handling Capraminopropionic acid - Benchchem. (n.d.).
  • Chemical Resistant Protective Gear | R.S. Hughes. (n.d.).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.